Product packaging for Guanidine, monobenzoate(Cat. No.:CAS No. 26739-54-8)

Guanidine, monobenzoate

Cat. No.: B15178269
CAS No.: 26739-54-8
M. Wt: 181.19 g/mol
InChI Key: DNOSZYUZVCJLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guanidine, monobenzoate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B15178269 Guanidine, monobenzoate CAS No. 26739-54-8

Properties

CAS No.

26739-54-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

benzoic acid;guanidine

InChI

InChI=1S/C7H6O2.CH5N3/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H5,2,3,4)

InChI Key

DNOSZYUZVCJLMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(=N)(N)N

physical_description

Solid;  [ECHA REACH Registrations]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Guanidine, Monobenzoate (CAS 26739-54-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, potential synthesis, and known biological context of Guanidine, monobenzoate (CAS 26739-54-8). The information is intended to support research, development, and safety assessments involving this compound.

Core Properties and Physicochemical Data

This compound, also known as Guanidinium benzoate, is the salt formed from the strong organic base guanidine and benzoic acid.[1] Its chemical structure consists of a guanidinium cation and a benzoate anion.[1] At physiological pH, guanidine exists predominantly in its protonated form, guanidinium.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 26739-54-8 [3][4]
Molecular Formula C₈H₁₁N₃O₂ (or C₇H₆O₂·CH₅N₃) [1][3][4]
Molecular Weight 181.19 g/mol [1][3][4]
IUPAC Name benzoic acid;guanidine [1][]
Synonyms Guanidinium benzoate, Guanidine, benzoate (1:1), Benzoic acid, compd. with guanidine [3][][6]
Boiling Point 249.3°C at 760 mmHg [3][][7]
Flash Point 111.4°C [3][7]
Vapor Pressure 0.0122 mmHg at 25°C [3][7]
LogP -1.0281 [3]
Polar Surface Area (PSA) 117.64 Ų [3]
Appearance Solid [8]
InChI Key DNOSZYUZVCJLMM-UHFFFAOYSA-N [1][]

| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C(=N)(N)N |[1][] |

Experimental Protocols: Synthesis

General Synthesis of this compound

The synthesis of this compound can be achieved through the direct reaction of guanidine (or a salt thereof, like guanidine hydrochloride) with benzoic acid.

Materials:

  • Guanidine Hydrochloride

  • Sodium Hydroxide (or another suitable base)

  • Benzoic Acid

  • Suitable solvent (e.g., Ethanol, Water)

Procedure:

  • Preparation of Guanidine Free Base: If starting with guanidine hydrochloride, the free base is typically generated in situ or in a separate step. This is achieved by reacting guanidine hydrochloride with a stoichiometric amount of a strong base like sodium hydroxide in a suitable solvent.

  • Reaction: A solution of benzoic acid in a minimal amount of solvent is added dropwise to the solution of guanidine free base under stirring.

  • Salt Formation: The reaction is typically exothermic. The mixture is stirred at room temperature to ensure complete reaction.

  • Isolation: The resulting salt, this compound, may precipitate out of the solution upon cooling, or the solvent may be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the final, pure product.

G General Synthesis Workflow for this compound cluster_0 Preparation of Guanidine Free Base cluster_1 Acid-Base Reaction cluster_2 Product Isolation & Purification GuanidineHCl Guanidine HCl Mix1 Reaction Mixture 1 GuanidineHCl->Mix1 Base Strong Base (e.g., NaOH) Base->Mix1 Solvent1 Solvent Solvent1->Mix1 GuanidineBase Guanidine (Free Base) in Solution Mix1->GuanidineBase Generate Free Base Reaction Acid-Base Reaction GuanidineBase->Reaction BenzoicAcid Benzoic Acid Mix2 Benzoic Acid Solution BenzoicAcid->Mix2 Solvent2 Solvent Solvent2->Mix2 Mix2->Reaction Add Dropwise CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Reaction->CrudeProduct

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are limited, the guanidine moiety is a key functional group in a vast number of biologically active compounds.[9][10] Guanidine-containing molecules are of significant interest in drug development due to their diverse pharmacological properties.[9]

General Activities of Guanidine Derivatives:

  • Anti-inflammatory: Certain guanidine compounds act as inhibitors of nitric oxide synthase and can reduce oxidative stress.[1][9]

  • Antimicrobial: Various natural and synthetic guanidine derivatives exhibit broad-spectrum antibacterial and antifungal properties.[1][11][12]

  • CNS Activity: Guanidine itself is used to treat muscle weakness in Lambert-Eaton myasthenic syndrome by inhibiting presynaptic voltage-gated potassium channels, which enhances acetylcholine release.[13][14]

  • Enzyme Inhibition: The guanidinium group's ability to form strong non-covalent interactions allows it to bind to enzyme active sites, leading to the inhibition of various enzymes, including Na+/H+ exchangers.[9][10]

  • Other Therapeutic Areas: Guanidine derivatives have been investigated as antithrombotic, antidiabetic, and chemotherapeutic agents.[9] Some have also been found to modulate platelet aggregation.[15]

The biological activity of this compound would be influenced by the combined properties of the guanidinium cation and the benzoate anion. Benzoic acid and its derivatives are known for their antimicrobial properties.

G Potential Biological Activities of Guanidine-Containing Compounds cluster_pharmacology Pharmacological Roles cluster_mechanism Key Mechanisms center_node Guanidine Moiety AntiInflammatory Anti-inflammatory (e.g., NOS Inhibition) center_node->AntiInflammatory Antimicrobial Antimicrobial (Antibacterial, Antifungal) center_node->Antimicrobial CNS_Agent CNS Agent (e.g., K+ Channel Blocker) center_node->CNS_Agent Enzyme_Inhibitor Enzyme Inhibitor (e.g., Na+/H+ Exchanger) center_node->Enzyme_Inhibitor Antithrombotic Antithrombotic (Platelet Aggregation) center_node->Antithrombotic Antidiabetic Antidiabetic center_node->Antidiabetic Mechanism1 Forms strong H-bonds and charge pairing center_node->Mechanism1 Mechanism2 Acts as a protein denaturant at high conc. center_node->Mechanism2

Caption: Overview of diverse biological roles of the guanidine functional group.

Safety and Handling

Based on available safety information for guanidinium salts and benzoic acid derivatives, this compound should be handled with care in a laboratory setting.

  • General Precautions: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use in a well-ventilated area or under a fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][17]

  • Stability: The compound is stable under recommended storage conditions.[3]

  • Toxicology: It is classified as harmful if ingested.[8] Guanidine itself can have side effects when used therapeutically.[13]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling for detailed safety, disposal, and emergency information.

Conclusion

This compound (CAS 26739-54-8) is a simple salt with well-defined physicochemical properties. While specific experimental and biological data for this exact compound are sparse in the public domain, its constituent parts—the guanidinium ion and the benzoate anion—are well-characterized. The guanidine moiety is a privileged structure in medicinal chemistry, associated with a wide array of pharmacological activities.[9] This suggests that this compound could be a valuable starting point or intermediate for chemical synthesis and a candidate for biological screening in various therapeutic areas, particularly in antimicrobial and anti-inflammatory research. Further investigation is required to elucidate its specific biological mechanism of action and pharmacological profile.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of guanidine monobenzoate, an organic salt formed by the protonation of the strong base guanidine by benzoic acid. This document details the crystallographic structure, key bonding features, and experimental protocols for the synthesis and characterization of this compound.

Molecular Structure and Crystallography

Guanidine monobenzoate crystallizes in the orthorhombic space group Pnma. The crystal structure is characterized by an extensive network of hydrogen bonds between the guanidinium cation ([C(NH₂)₃]⁺) and the benzoate anion (C₆H₅COO⁻).

The guanidinium cation is a planar, propeller-shaped ion with D₃h symmetry. The positive charge is delocalized over the central carbon and the three nitrogen atoms, resulting in C-N bond lengths that are intermediate between single and double bonds[1]. This resonance stabilization contributes to the stability of the cation.

The benzoate anion consists of a phenyl ring attached to a carboxylate group. The negative charge on the carboxylate group is delocalized between the two oxygen atoms, leading to C-O bond lengths that are also intermediate in character[1][2]. The phenyl ring and the carboxylate group are nearly coplanar[1].

Table 1: Crystallographic Data for Guanidine Monobenzoate

ParameterValueReference
Crystal SystemOrthorhombic--INVALID-LINK--
Space GroupPnma--INVALID-LINK--
a (Å)15.7347--INVALID-LINK--
b (Å)8.1216--INVALID-LINK--
c (Å)7.8885--INVALID-LINK--
Volume (ų)954.1--INVALID-LINK--

Bonding and Intermolecular Interactions

The dominant intermolecular interaction in the crystal structure of guanidine monobenzoate is hydrogen bonding. All six hydrogen atoms of the guanidinium cation are involved in N-H···O hydrogen bonds with the oxygen atoms of the benzoate anions[1]. Each carboxylate oxygen atom acts as an acceptor for three hydrogen bonds. These interactions create a layered structure in the crystal lattice.

The extensive hydrogen-bonding network is a key factor in the high crystallinity of guanidine-based salts.

Table 2: Selected Bond Lengths and Angles

Bond/AngleValue (Å or °)Notes
C-N (guanidinium)Intermediate between C-N and C=NDelocalization of positive charge[1][2]
C-O (benzoate)Intermediate between C-O and C=ODelocalization of negative charge[1][2]
O-C-O (benzoate)> 120°Due to steric effects of lone pairs on oxygen atoms[1]

Table 3: Hydrogen Bond Geometry

While specific distances and angles for guanidine monobenzoate are not compiled in a single table in the surveyed literature, the general characteristics of the hydrogen bonds in the closely related guanidinium 4-aminobenzoate are presented below as a representative example.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O~0.88 - 0.94~1.87 - 2.11~2.81 - 2.94~151 - 175

Data for guanidinium 4-aminobenzoate, which is structurally very similar to guanidinium benzoate.[3]

Experimental Protocols

Synthesis of Guanidine Monobenzoate Single Crystals

Method: Slow Evaporation

Materials:

  • Guanidinium carbonate

  • Benzoic acid

  • Deionized water

  • Wattman filter paper

  • Beaker or crystallizing dish

Procedure:

  • Prepare a stoichiometric 1:1 molar ratio of guanidinium carbonate and benzoic acid.

  • Dissolve the calculated amount of guanidinium carbonate in deionized water in a beaker with stirring.

  • Slowly add the benzoic acid to the guanidinium carbonate solution while continuing to stir.

  • Once the reactants are fully dissolved, filter the solution using Wattman filter paper to remove any impurities.

  • Cover the beaker with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Place the beaker in a vibration-free environment at room temperature.

  • Monitor the setup periodically for the formation of single crystals. Colorless, transparent crystals are typically harvested after several days to weeks.

Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

Method: KBr Pellet Technique

Materials:

  • Guanidine monobenzoate sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Thoroughly clean and dry the agate mortar, pestle, and pellet press die set.

  • Place a small amount (1-2 mg) of the guanidine monobenzoate sample into the agate mortar.

  • Add approximately 100-200 mg of dry KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%[4].

  • Grind the mixture for several minutes until a fine, homogeneous powder is obtained.

  • Transfer the powder into the pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a transparent or translucent pellet[5].

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Characterization by UV-Visible (UV-Vis) Spectroscopy

Method: Solution-Phase Spectroscopy

Materials:

  • Guanidine monobenzoate sample

  • A suitable solvent in which the sample is soluble and that does not absorb in the region of interest (e.g., deionized water or ethanol).

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of known concentration by accurately weighing the guanidine monobenzoate sample and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

  • Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

  • Rinse a quartz cuvette with one of the standard solutions and then fill it with the same solution.

  • Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

  • Repeat the measurement for all standard solutions.

Visualizations

Hydrogen_Bonding_Network cluster_guanidinium Guanidinium Cation cluster_benzoate Benzoate Anion C_guan C N1 N C_guan->N1 N2 N C_guan->N2 N3 N C_guan->N3 H1 H N1->H1 H2 H N1->H2 H3 H N2->H3 H4 H N2->H4 H5 H N3->H5 H6 H N3->H6 O1 O H1->O1 N-H···O O2 O H2->O2 N-H···O H3->O1 N-H···O H4->O2 N-H···O H5->O1 N-H···O H6->O2 N-H···O C_benz C C_benz->O1 C_benz->O2 Phenyl Phenyl Ring C_benz->Phenyl

Caption: Hydrogen bonding network in guanidine monobenzoate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis Reactants Guanidinium Carbonate + Benzoic Acid Dissolution Dissolution in Water Reactants->Dissolution Filtration Filtration Dissolution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Crystals Single Crystals Slow_Evaporation->Crystals XRD Single Crystal X-ray Diffraction Crystals->XRD Structure Determination FTIR FTIR Spectroscopy Crystals->FTIR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Crystals->UV_Vis Electronic Transitions Structure_Elucidation Molecular Structure & Bonding Analysis XRD->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: Experimental workflow for guanidine monobenzoate.

References

An In-depth Technical Guide to the Synthesis of Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of guanidine monobenzoate from the reaction of guanidine and benzoic acid. This document details the underlying chemical principles, a plausible experimental protocol, and relevant characterization data. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Guanidine itself is a strong organic base, and its ability to form salts with various acidic moieties is a key aspect of its chemical utility. Benzoic acid, a simple aromatic carboxylic acid, can react with guanidine in a straightforward acid-base neutralization to form guanidine monobenzoate. This salt formation can be a crucial step in the development of new pharmaceutical compounds, potentially modifying properties such as solubility, stability, and bioavailability.

Chemical Principles

The synthesis of guanidine monobenzoate is fundamentally an acid-base reaction. Guanidine (pKa of the conjugate acid is ~13.6) is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation. Benzoic acid (pKa ~4.2) is a weak organic acid. When combined, a proton is transferred from the carboxylic acid group of benzoic acid to the imine nitrogen of guanidine, resulting in the formation of the guanidinium cation and the benzoate anion, which are held together by ionic bonds.

Reaction Scheme:

Experimental Protocol

Materials:

  • Guanidine (or Guanidine Hydrochloride)

  • Benzoic Acid

  • Sodium Hydroxide (if starting from Guanidine Hydrochloride)

  • Suitable Solvent (e.g., Ethanol, Methanol, Water)

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, crystallizing dish.

Procedure:

  • Preparation of Guanidine Free Base (if starting from Guanidine Hydrochloride):

    • Dissolve a specific molar equivalent of guanidine hydrochloride in a minimal amount of a suitable solvent (e.g., water or ethanol).

    • Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the guanidinium hydrochloride and form the free guanidine base.

    • The sodium chloride byproduct may precipitate and can be removed by filtration. The resulting solution contains the free guanidine base.

  • Reaction with Benzoic Acid:

    • Dissolve one molar equivalent of benzoic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

    • To the stirring solution of benzoic acid, add the solution of guanidine free base dropwise at room temperature.

    • An exothermic reaction is expected, leading to the formation of guanidine monobenzoate.

    • After the addition is complete, the reaction mixture can be stirred for an additional 1-2 hours at room temperature to ensure the completion of the reaction.

  • Isolation and Purification of Guanidine Monobenzoate:

    • The product, guanidine monobenzoate, is a salt and may precipitate out of the solution upon formation or upon cooling the reaction mixture.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure crystalline guanidine monobenzoate.

    • The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)pKa
GuanidineCH₅N₃59.07~5013.6 (conjugate acid)
Benzoic AcidC₇H₆O₂122.12122.44.20
Guanidine MonobenzoateC₈H₁₁N₃O₂181.19Not AvailableNot Applicable

Table 2: Hypothetical Experimental Parameters

Reactant/ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)
Guanidine59.070.15.91-
Benzoic Acid122.120.112.21-
Ethanol (Solvent)---100
Expected Product
Guanidine Monobenzoate181.190.118.12-

Characterization

The synthesized guanidine monobenzoate can be characterized using various analytical techniques to confirm its identity and purity.

  • Melting Point: Determination of the melting point can indicate the purity of the synthesized compound.

  • FTIR Spectroscopy: The formation of the salt can be confirmed by the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic peaks for the guanidinium cation and the carboxylate anion. The presence of a strong absorption band around 1600-1550 cm⁻¹ is indicative of the carboxylate group, and N-H stretching vibrations of the guanidinium group are expected in the range of 3400-3200 cm⁻¹.

  • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the structure of the guanidinium and benzoate ions. The proton NMR spectrum would show the disappearance of the acidic proton of the carboxylic acid.

  • X-ray Crystallography: Single crystal X-ray diffraction can provide the definitive structure of the salt, including bond lengths and angles, and the packing of the ions in the crystal lattice. Studies on guanidine benzoate single crystals have shown that they crystallize in the orthorhombic system with the Pnma space group[2][3].

Visualizations

Synthesis_Reaction cluster_reactants Reactants cluster_product Product Guanidine Guanidine C(NH₂)₃ GuanidineMonobenzoate Guanidine Monobenzoate [C(NH₂)₃]⁺[C₆H₅COO]⁻ Guanidine->GuanidineMonobenzoate + BenzoicAcid Benzoic Acid C₆H₅COOH BenzoicAcid->GuanidineMonobenzoate

Caption: Chemical reaction for the synthesis of guanidine monobenzoate.

Experimental_Workflow A 1. Dissolve Benzoic Acid in Solvent C 3. Mix Reactants A->C B 2. Prepare Guanidine Free Base Solution B->C D 4. Reaction Stirring C->D E 5. Isolation of Product (Filtration/Evaporation) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (FTIR, NMR, MP) F->G

Caption: Generalized experimental workflow for guanidine monobenzoate synthesis.

Acid_Base_Mechanism Reactants Benzoic Acid (C₆H₅COOH) + Guanidine (C(NH₂)₃) Transition Proton Transfer Reactants->Transition Products Benzoate Anion (C₆H₅COO⁻) + Guanidinium Cation ([C(NH₂)₃]⁺) Transition->Products

Caption: Acid-base neutralization mechanism.

References

Physical properties of Guanidine, monobenzoate (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine monobenzoate, a salt formed from the strong organic base guanidine and the aromatic carboxylic acid benzoic acid, presents unique physicochemical characteristics relevant to various fields, including pharmaceutical development and materials science. This technical guide provides an in-depth analysis of its key physical properties, namely its melting point and solubility, supported by detailed experimental methodologies.

Core Physical Properties

Physical PropertyValueSource
Melting Point Data not available
Solubility in Water Data not available (Expected to be soluble)
Solubility in Ethanol Data not available
Solubility in DMSO Data not available
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Boiling Point 249.3 °C at 760 mmHg

Experimental Protocols

To address the gap in available data, the following established experimental protocols are recommended for the precise determination of the melting point and solubility of guanidine monobenzoate.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be accurately determined using the capillary melting point method. This technique involves observing the temperature at which the substance transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry guanidine monobenzoate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. The melting point is reported as this temperature range.

Logical Workflow for Melting Point Determination

G Melting Point Determination Workflow A Sample Preparation: Finely powder and pack Guanidine, monobenzoate in a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B Transfer C Heating: Heat the sample at a controlled rate (1-2 °C/min). B->C Initiate D Observation: Record the temperature range from the first liquid drop to complete melting. C->D Monitor E Data Analysis: Report the observed temperature range as the melting point. D->E Record

Caption: Workflow for determining the melting point of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is a fundamental parameter. The shake-flask method is a reliable and widely used technique for this purpose.

Methodology:

  • Sample Preparation: An excess amount of guanidine monobenzoate is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of guanidine monobenzoate in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

G A Sample Preparation: Add excess this compound to a known volume of solvent. B Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. A->B Initiate C Phase Separation: Separate the undissolved solid from the saturated solution (centrifugation/filtration). B->C Attain Equilibrium D Concentration Analysis: Determine the concentration of the solute in the saturated solution. C->D Isolate Supernatant E Data Analysis: Express solubility as mass of solute per volume/mass of solvent. D->E Quantify

Caption: Acid-base neutralization reaction for the synthesis of this compound.

References

Thermogravimetric Analysis of Guanidinium Benzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Guanidinium Benzoate. Due to a lack of specific experimental data for Guanidinium Benzoate in publicly available literature, this document presents a plausible thermal decomposition profile based on data from analogous compounds, namely other guanidinium carboxylate salts and amine benzoates. This guide offers a detailed, hypothetical experimental protocol for conducting TGA on Guanidinium Benzoate, a summary of expected quantitative data in tabular format, and a proposed thermal decomposition pathway visualized using a Graphviz diagram. The information herein is intended to serve as a well-grounded starting point for researchers initiating thermal analysis studies on this compound.

Introduction

Guanidinium benzoate is an organic salt formed from the reaction of guanidine, a strong organic base, and benzoic acid, an aromatic carboxylic acid. The thermal stability and decomposition characteristics of such materials are critical parameters in various fields, including pharmaceuticals, materials science, and energetic materials research. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This guide outlines the expected thermal behavior of Guanidinium Benzoate under TGA conditions.

Experimental Protocols

A standard experimental protocol for the thermogravimetric analysis of an organic salt like Guanidinium Benzoate is detailed below. These parameters are based on common practices for similar compounds and are designed to yield high-quality, reproducible data.

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

A small, representative sample of Guanidinium Benzoate (typically 3-6 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).[1] The sample should be a fine powder to ensure uniform heat distribution.

Experimental Conditions:

  • Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis.[1]

  • Temperature Range: The analysis should be conducted from ambient temperature (e.g., 25 °C) up to a final temperature sufficient to ensure complete decomposition, typically around 600 °C for many organic salts.[1]

  • Atmosphere: An inert atmosphere, such as dry nitrogen or argon, is crucial to prevent oxidative decomposition. A constant purge gas flow rate of 45-50 mL/min should be maintained throughout the experiment.[1]

  • Crucible Type: Open alumina or platinum crucibles are generally suitable.

The following diagram illustrates a typical workflow for a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing Sample Obtain Guanidinium Benzoate Sample Grind Grind to a fine powder Sample->Grind Weigh Weigh 3-6 mg into TGA pan Grind->Weigh Setup Set Parameters: - Heating Rate: 10 °C/min - Temp Range: 25-600 °C - Atmosphere: N2 @ 50 mL/min Weigh->Setup Run Place sample in furnace and start analysis Setup->Run Record Record mass change vs. temperature Run->Record Plot Plot TGA and DTG curves Record->Plot Analyze Determine onset temperature and mass loss % Plot->Analyze

A typical workflow for a thermogravimetric analysis experiment.

Data Presentation

Based on the thermal decomposition of analogous compounds such as ammonium benzoate and guanidinium salts of other carboxylic acids, a hypothetical multi-stage decomposition is expected for Guanidinium Benzoate.[2][3] The initial decomposition is likely to involve the dissociation of the salt into its constituent acid and base, followed by the decomposition and volatilization of these components.

Thermal EventOnset Temperature (°C) (Hypothetical)Peak Temperature (°C) (Hypothetical)Mass Loss (%) (Hypothetical)Proposed Decomposition Step
Stage 1~180 - 200~210~33Dissociation to Guanidine and Benzoic Acid
Stage 2~220 - 300~280~67Decomposition and volatilization of benzoic acid and guanidine products

Thermal Decomposition Pathway

The thermal decomposition of Guanidinium Benzoate in an inert atmosphere is proposed to proceed through the following pathway. This pathway is inferred from the known decomposition patterns of related guanidinium and benzoate salts.[2][3]

Decomposition_Pathway cluster_initial Initial Compound cluster_stage1 Stage 1: Dissociation cluster_stage2 Stage 2: Decomposition Products GB Guanidinium Benzoate (s) G Guanidine (g) GB->G Heat (~180-220°C) BA Benzoic Acid (g) GB->BA Heat (~180-220°C) Ammonia Ammonia (g) G->Ammonia Melamine Melamine/Melam (s, sublimes) G->Melamine Benzene Benzene (g) BA->Benzene CO2 Carbon Dioxide (g) BA->CO2

A proposed thermal decomposition pathway for Guanidinium Benzoate.

Conclusion

References

In-Depth Technical Guide: Health and Safety Information for Guanidine, Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Guanidine, monobenzoate (also known as Guanidinium benzoate), intended for use by professionals in research and drug development. This document summarizes key toxicological data, outlines experimental methodologies for cited studies, and presents a potential mechanism of action.

Chemical Identification and Physical Properties

This compound is the salt formed from the strong organic base guanidine and the carboxylic acid, benzoic acid.

PropertyValueSource
Synonyms Guanidinium benzoate, Guanidine, benzoate (1:1)-
CAS Number 26739-54-8-
Molecular Formula C₈H₁₁N₃O₂MOLBASE
Molecular Weight 181.19 g/mol MOLBASE
Boiling Point 249.3°C at 760 mmHgMOLBASE
Flash Point 111.4°CMOLBASE
Vapor Pressure 0.0122 mmHg at 25°CMOLBASE
Chemical Stability Stable under recommended storage conditions.MOLBASE

Hazard Identification and GHS Classification

The following GHS classification is based on available data, which may be for a mixture containing guanidinium benzoate. A definitive GHS classification for the pure substance is not currently available.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

  • Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell), P330 (Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P332 + P313 (If skin irritation occurs: Get medical advice/ attention), P362 (Take off contaminated clothing and wash before reuse), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337 + P313 (If eye irritation persists: Get medical advice/ attention).

  • Disposal: P501 (Dispose of contents/ container to an approved waste disposal plant).

Toxicological Data

The following tables summarize the available quantitative toxicological data for Guanidinium benzoate.

Endpoint Species Route Value Test Guideline
LD₅₀Rat (female)Oral1000 mg/kgOECD Test Guideline 401[1][2]
LD₅₀Rat (male and female)Dermal> 2000 mg/kgOECD Test Guideline 402[1][2]
Endpoint Species Result Test Guideline
Skin Corrosion/IrritationRabbitNo skin irritationOECD Test Guideline 404[1][2]

Experimental Protocols

The following are detailed methodologies for the key toxicological studies cited in this guide.

OECD Test Guideline 401: Acute Oral Toxicity
  • Principle: To determine the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours. The test aims to identify the dose that is lethal to 50% of the test animals (LD₅₀).

  • Test Animals: Healthy, young adult rats of a single sex (females are often preferred). Animals are fasted overnight before administration of the test substance.

  • Administration: The test substance is administered by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved in an aqueous solution if possible, or in an oil vehicle like corn oil. The volume administered is generally limited to 1 ml/100 g of body weight for non-aqueous solutions and 2 ml/100 g for aqueous solutions.

  • Dosage: Graduated doses are administered to several groups of animals, with one dose level per group.

  • Observations: Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing, periodically during the first 24 hours, and then daily for a total of 14 days. Body weight is recorded weekly.

  • Pathology: All animals that die during the test and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

OECD Test Guideline 402: Acute Dermal Toxicity
  • Principle: To assess the potential for a substance to cause adverse effects from a single, short-term dermal exposure.

  • Test Animals: Healthy, young adult rats with healthy, intact skin are used. Typically, a single sex (often female) is sufficient.

  • Preparation: The day before the test, the fur is removed from the dorsal/flank area of the animals (approximately 10% of the total body surface area).

  • Administration: The test substance is applied uniformly over the shaved area. For solid materials, they should be moistened with a small amount of water or a suitable vehicle to ensure good contact with the skin. The treated area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups may be conducted.

  • Observations: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded at least weekly.

  • Pathology: All animals undergo a gross necropsy at the end of the study.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
  • Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

  • Test Animals: Healthy, young adult albino rabbits with intact skin are the preferred species.

  • Administration: A small area of the animal's skin (approximately 6 cm²) is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the test site and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: After the 4-hour exposure, the residual test substance is removed. Skin reactions (erythema and edema) are graded and recorded at 60 minutes, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days to assess reversibility.

  • Scoring: Skin reactions are scored based on a numerical grading system for erythema (redness) and edema (swelling). The mean scores for each observation time point are calculated to determine the irritation potential.

Potential Mechanism of Toxicity

While the precise molecular mechanisms of toxicity for this compound are not extensively characterized, some guanidinium compounds have been shown to interact with ion channels. One study on a related compound, p-nitrophenyl-p'-guanidinium benzoate, demonstrated an inhibitory effect on the progesterone-induced influx of calcium ions in spermatocytes. This suggests a potential mechanism of action involving the modulation of calcium signaling pathways.

The guanidinium group, being positively charged at physiological pH, can interact with negatively charged residues in proteins, including ion channels and enzymes. This interaction could lead to a disruption of normal cellular processes that are dependent on calcium signaling, such as neurotransmission, muscle contraction, and fertilization.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism where Guanidinium benzoate inhibits a calcium channel, thereby blocking the downstream signaling cascade.

Guanidinium_Toxicity_Pathway cluster_membrane Cell Membrane Ca_channel Calcium Channel Cellular_Response Downstream Cellular Response Ca_channel->Cellular_Response Blocked Signal Guanidinium Guanidinium benzoate Guanidinium->Ca_channel Inhibition Ca_ion Ca²⁺ Ion Ca_ion->Ca_channel

Caption: Hypothetical inhibition of a calcium channel by Guanidinium benzoate.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wear personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

First-Aid Measures

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Guanidinium Benzoate: A Promising Material for Non-Linear Optical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to Guanidinium Benzoate for Non-Linear Optics

Organic non-linear optical (NLO) materials have garnered significant interest due to their potential for high NLO efficiency, rapid response times, and the flexibility of molecular engineering. Guanidinium-based compounds, in particular, have emerged as a promising class of materials for NLO applications. The guanidinium cation ([C(NH₂)]⁺) possesses a delocalized π-electron system that can lead to large molecular hyperpolarizabilities, a key requirement for efficient second-order NLO effects such as second harmonic generation (SHG).

Guanidinium Benzoate is an organic salt formed by the reaction of guanidinium carbonate with benzoic acid. The crystal structure of Guanidinium Benzoate belongs to the orthorhombic system with the non-centrosymmetric space group Pnma, a prerequisite for observing second-order NLO phenomena. The material is transparent in the visible region with a UV cutoff wavelength of approximately 296 nm, making it suitable for applications involving frequency conversion of near-infrared lasers into the visible spectrum.

Synthesis and Crystal Growth

The synthesis of Guanidinium Benzoate is a straightforward process involving the reaction of commercially available starting materials. High-quality single crystals can then be grown from the synthesized salt using the slow evaporation solution technique.

Experimental Protocol: Synthesis of Guanidinium Benzoate

Materials:

  • Guanidinium Carbonate ((CH₅N₃)₂·H₂CO₃)

  • Benzoic Acid (C₇H₆O₂)

  • Deionized Water

Procedure:

  • Prepare a stoichiometric 1:2 molar ratio of Guanidinium Carbonate to Benzoic Acid.

  • Dissolve the calculated amount of Guanidinium Carbonate in deionized water with constant stirring until the solution is clear.

  • Slowly add the calculated amount of Benzoic Acid to the Guanidinium Carbonate solution while continuing to stir. The reaction is as follows: (CH₅N₃)₂·H₂CO₃ + 2C₇H₆O₂ → 2(CH₅N₃)⁺(C₇H₅O₂)⁻ + H₂O + CO₂

  • Continue stirring the solution for several hours at room temperature to ensure the reaction goes to completion.

  • Filter the resulting solution using a fine filter paper (e.g., Whatman No. 1) to remove any insoluble impurities.

  • The clear, filtered solution containing Guanidinium Benzoate is now ready for crystal growth.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Apparatus:

  • Crystallizing dishes or beakers

  • Perforated cover (e.g., paraffin film with small holes)

Procedure:

  • Pour the synthesized Guanidinium Benzoate solution into a clean crystallizing dish or beaker.

  • Cover the container with a perforated lid to allow for slow and controlled evaporation of the solvent (water).

  • Place the container in a vibration-free environment at a constant, ambient temperature.

  • Monitor the container daily for the formation of seed crystals.

  • Once small, well-formed seed crystals appear, they can be allowed to grow larger in the same solution or carefully transferred to a fresh, saturated solution for further growth.

  • Harvest the grown crystals when they reach the desired size.

Synthesis_and_Crystal_Growth_Workflow Synthesis and Crystal Growth of Guanidinium Benzoate cluster_synthesis Synthesis cluster_crystal_growth Crystal Growth reactant1 Guanidinium Carbonate reaction Mixing and Stirring at Room Temperature reactant1->reaction reactant2 Benzoic Acid reactant2->reaction solvent_synthesis Deionized Water solvent_synthesis->reaction filtration Filtration to Remove Impurities reaction->filtration product Aqueous Solution of Guanidinium Benzoate filtration->product solution Saturated Guanidinium Benzoate Solution product->solution Transfer to Crystallizing Dish evaporation Slow Evaporation at Ambient Temperature solution->evaporation nucleation Nucleation of Seed Crystals evaporation->nucleation growth Crystal Growth nucleation->growth harvesting Harvesting of Single Crystals growth->harvesting

Caption: Workflow for the synthesis and crystal growth of Guanidinium benzoate.

Structural and Optical Properties

A thorough understanding of the structural and optical properties of Guanidinium Benzoate is essential for evaluating its potential for NLO applications.

Crystal Structure

Guanidinium Benzoate crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. The specific space group is Pnma, which is non-centrosymmetric. This lack of a center of symmetry is a fundamental requirement for a material to exhibit second-order NLO effects. The planar guanidinium cations and benzoate anions are arranged in a layered structure held together by an extensive network of N-H···O hydrogen bonds. This hydrogen bonding network contributes to the stability of the crystal structure.

Crystal_Structure Crystal Structure of Guanidinium Benzoate cluster_unit_cell Orthorhombic Unit Cell (Space Group: Pnma) cluster_components Molecular Components cluster_packing Crystal Packing a a ≠ b ≠ c angles α = β = γ = 90° guanidinium Guanidinium Cation [C(NH₂)₃]⁺ layers Layered Structure guanidinium->layers benzoate Benzoate Anion [C₆H₅COO]⁻ benzoate->layers h_bonds N-H···O Hydrogen Bonds layers->h_bonds

Caption: Key features of the Guanidinium benzoate crystal structure.

Linear Optical Properties

The linear optical properties of a material, such as its transparency and refractive index, are crucial for its use in optical devices.

  • UV-Vis-NIR Spectroscopy: The optical transparency of Guanidinium Benzoate has been investigated by UV-Vis-NIR spectroscopy. The material exhibits good transparency in the visible and near-infrared regions of the electromagnetic spectrum. The UV cutoff wavelength is reported to be approximately 296 nm. This wide transparency window is advantageous for frequency conversion applications, as it minimizes absorption losses of both the fundamental and the second harmonic wavelengths.

Non-Linear Optical Properties

The non-linear optical properties of Guanidinium Benzoate are of primary interest for its application in photonic devices. The key NLO property for frequency conversion is the second harmonic generation (SHG) efficiency.

Second Harmonic Generation (SHG)

SHG is a non-linear optical process in which two photons with the same frequency interacting with a non-linear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure, a condition that Guanidinium Benzoate fulfills.

While a specific quantitative SHG efficiency for Guanidinium Benzoate has not been reported, a closely related compound, Guanidinium 4-nitrobenzoate, has been shown to have an SHG efficiency 3.2 times that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO crystal. This suggests that Guanidinium Benzoate is also likely to exhibit a significant SHG response.

Experimental Protocol: Kurtz-Perry Powder Technique for SHG Measurement

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency. It provides a rapid and straightforward way to compare the SHG intensity of a new material with that of a known standard.

Apparatus:

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

  • Sample holder for powdered samples

  • Filters to block the fundamental laser wavelength

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Oscilloscope to measure the detector output

Procedure:

  • Sample Preparation:

    • Grind the Guanidinium Benzoate single crystals into a fine powder.

    • Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm).

    • Prepare a reference sample of a standard NLO material (e.g., KDP or urea) with the same particle size.

  • Experimental Setup:

    • Align the pulsed laser to be incident on the sample holder.

    • Place the powdered sample in the holder, ensuring a consistent packing density.

    • Position the filter between the sample and the detector to block the fundamental laser beam and transmit only the second harmonic signal (e.g., a filter that passes 532 nm light for a 1064 nm fundamental).

    • Connect the output of the detector to the oscilloscope.

  • Measurement:

    • Irradiate the sample with single pulses from the laser.

    • Measure the intensity of the generated second harmonic signal on the oscilloscope.

    • Repeat the measurement for the reference sample under identical conditions.

    • The relative SHG efficiency of the sample is calculated as the ratio of the SHG signal intensity of the sample to that of the reference.

Kurtz_Perry_Setup Kurtz-Perry Powder SHG Measurement Setup laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) sample Powder Sample (Guanidinium Benzoate or Reference) laser->sample Fundamental Beam filter Filter (Blocks 1064 nm, Passes 532 nm) sample->filter Fundamental + SHG detector Photodetector (e.g., PMT) filter->detector SHG Signal (532 nm) oscilloscope Oscilloscope detector->oscilloscope Electrical Signal

Caption: Schematic of the Kurtz-Perry experimental setup for SHG measurement.

Laser Damage Threshold

The laser damage threshold (LDT) is a critical parameter for any optical material, as it determines the maximum laser intensity the material can withstand without being damaged. For organic crystals, LDT values can vary widely depending on the molecular structure, crystal quality, and the presence of impurities. While the LDT for Guanidinium Benzoate has not been specifically reported, other organic NLO crystals have shown LDTs in the range of 0.5 to 10 GW/cm² for nanosecond laser pulses. It is expected that high-quality single crystals of Guanidinium Benzoate would exhibit a reasonably high LDT, making them suitable for applications involving high-power lasers.

Data Summary

The following tables summarize the known quantitative data for Guanidinium Benzoate and provide comparative data for related and standard NLO materials.

Table 1: Crystal and Optical Properties of Guanidinium Benzoate

PropertyValue
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Parametersa = 15.7347 Å, b = 8.1216 Å, c = 7.8885 Å
UV Cutoff Wavelength~296 nm
Refractive IndexData not available in literature

Table 2: Non-Linear Optical Properties

PropertyGuanidinium BenzoateGuanidinium 4-nitrobenzoate (for comparison)KDP (Standard Reference)
Second Harmonic Generation EfficiencyNot available in literature3.2 times that of KDP1 (by definition)
Laser Damage Threshold (ns pulses)Not available in literatureNot available in literature~0.2-0.5 GW/cm²

Conclusion

Guanidinium Benzoate is a promising organic non-linear optical material due to its non-centrosymmetric crystal structure, wide optical transparency, and the inherent NLO activity of the guanidinium cation. The synthesis and crystal growth of Guanidinium Benzoate are well-established, allowing for the production of high-quality single crystals. While specific quantitative data on its SHG efficiency and laser damage threshold are yet to be reported, comparisons with related guanidinium salts suggest that it has the potential to be an efficient material for frequency conversion and other NLO applications. Further characterization of its non-linear optical coefficients and laser damage resistance is warranted to fully assess its capabilities for use in advanced photonic and optoelectronic devices.

The Guanidinium Group: A Cornerstone of Molecular Recognition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in a vast array of biological processes, from protein folding and enzyme catalysis to cellular uptake and signal transduction. Its unique combination of positive charge, planar geometry, and multiple hydrogen bond donors makes it an exceptional motif for molecular recognition, enabling strong and specific interactions with a variety of anionic counterparts. This technical guide provides a comprehensive overview of the fundamental principles governing guanidinium group interactions, a compilation of quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of relevant biological pathways.

Core Principles of Guanidinium-Mediated Recognition

At physiological pH, the guanidinium group is protonated, forming a planar, resonance-stabilized cation with a delocalized positive charge. This structure allows it to act as a versatile recognition element through several key interaction modes:

  • Bidentate Hydrogen Bonding: The planar arrangement of the three nitrogen atoms and their attached hydrogens allows the guanidinium group to form two strong, parallel hydrogen bonds with oxyanions like carboxylates, phosphates, and sulfates. This "arginine fork" is a widespread motif in protein-ligand interactions, providing high affinity and specificity.[1]

  • Electrostatic Interactions: The delocalized positive charge of the guanidinium group facilitates strong, long-range electrostatic interactions with negatively charged functional groups.[2] This charge pairing is a primary driving force for the binding of arginine-rich motifs to nucleic acids and acidic protein surfaces.[3]

  • Cation-π Interactions: The planar guanidinium group can engage in favorable cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. These interactions, involving a combination of electrostatic and dispersion forces, contribute significantly to the stability of protein structures and protein-ligand complexes.[4]

  • Stacking Interactions: Guanidinium groups can also participate in stacking interactions with other planar groups, including other guanidinium moieties and aromatic rings, further stabilizing molecular assemblies.[5]

These diverse interaction capabilities make the guanidinium group a privileged scaffold in both nature and synthetic chemistry for the recognition of anionic species.

Quantitative Analysis of Guanidinium Interactions

The strength of guanidinium-mediated interactions can be quantified by various biophysical techniques, providing valuable data for understanding molecular recognition events and for the design of novel therapeutics. The following tables summarize key quantitative data from the literature.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants of Guanidinium-Containing Molecules

Interacting MoleculesTechniqueConstantValueReference
Guanidinium & Fyn SH3 domainNMRKd90 mM[6]
Guanidinium-based inhibitor & E. coli IsomeraseEnzyme KineticsKi120 nM[7][8]
Guanidine derivatives & hH3RRadioligand BindingKi127 nM[4]
Arginine-rich aptamer & cognate ARM peptideNot SpecifiedKdNanomolar range[9]
Guanidinium derivatives & Na+,K+-ATPaseEnzyme KineticsApparent Affinity0.08 µM[8]

Table 2: Thermodynamic Parameters of Guanidinium Interactions

Interacting MoleculesTechniqueΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Guanidinium host & CitrateITCFavorableExothermicPositive[10]
Guanidinium host & TartrateITCFavorableExothermicPositive[10]
Guanidinium-phosphate complexITCFavorableFavorableFavorable[2]
Tetra-guanidinium host & Cl⁻ITC---[11]
Tetra-guanidinium host & Br⁻ITC---[11]
Tetra-guanidinium host & I⁻ITC---[11]

Experimental Protocols for Studying Guanidinium Interactions

A variety of experimental techniques are employed to characterize and quantify the interactions of guanidinium-containing molecules. Below are detailed methodologies for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[9]

Methodology:

  • Sample Preparation:

    • Prepare the macromolecule (e.g., protein, nucleic acid) and the guanidinium-containing ligand in identical, degassed buffer to minimize heats of dilution.[12]

    • Accurately determine the concentrations of both the macromolecule and the ligand.

    • A typical starting concentration for the macromolecule in the sample cell is 20-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.[13][14]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[15]

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.[14]

    • Allow the system to return to thermal equilibrium between injections.

    • Continue the titration until the binding sites on the macromolecule are saturated, and only the heat of dilution is observed.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).[16][17]

    • Perform control experiments, such as titrating the ligand into buffer alone, to determine and subtract the heat of dilution.[12]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel retardation assay, is a technique used to study protein-nucleic acid interactions. It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.[18][19]

Methodology:

  • Probe Preparation:

    • Synthesize or obtain a short RNA or DNA oligonucleotide containing the putative binding site for the arginine-rich protein.

    • Label the nucleic acid probe, typically with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).[19]

  • Binding Reaction:

    • Incubate the labeled probe with varying concentrations of the purified arginine-rich protein or cell extract in a suitable binding buffer.[18]

    • The binding buffer typically contains components to reduce non-specific binding, such as a non-specific competitor DNA/RNA and a carrier protein.

    • Incubate the reaction at an appropriate temperature for a sufficient time to allow equilibrium to be reached.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.[18]

  • Detection and Analysis:

    • Detect the labeled probe using autoradiography (for radioisotopes) or appropriate imaging systems (for non-radioactive tags).

    • The presence of a band with slower mobility compared to the free probe indicates the formation of a protein-nucleic acid complex.

    • The intensity of the shifted band can be quantified to determine the fraction of bound probe at each protein concentration, allowing for the calculation of the dissociation constant (Kd).[20]

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical environment of atoms in a molecule. Upon ligand binding, the chemical shifts of nuclei in the protein can change, and these changes can be used to map the binding site and determine the binding affinity.[6][21]

Methodology:

  • Sample Preparation:

    • Prepare a sample of the 15N- or 13C-labeled protein in a suitable NMR buffer.

    • Prepare a concentrated stock solution of the guanidinium-containing ligand in the same buffer.[21]

    • Ensure both solutions are at the same pH.

  • Data Acquisition:

    • Acquire a reference 2D 1H-15N HSQC (or other suitable) spectrum of the free protein.

    • Add small aliquots of the concentrated ligand solution to the protein sample, and acquire a spectrum after each addition.[6]

    • Continue the titration until no further significant changes in the chemical shifts are observed, indicating saturation of the binding site.

  • Data Analysis:

    • Assign the resonances in the protein spectra.

    • Track the chemical shift perturbations (CSPs) of specific residues as a function of the ligand concentration.[6]

    • Plot the magnitude of the CSPs against the molar ratio of ligand to protein.

    • Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding isotherm) to calculate the dissociation constant (Kd).[6][22]

Visualizing Guanidinium's Role in Biological Processes

Graphviz diagrams can be used to illustrate the complex workflows and signaling pathways in which the guanidinium group plays a critical role.

Cellular Uptake of Arginine-Rich Peptides

Arginine-rich cell-penetrating peptides (CPPs) are known to traverse the cell membrane through a mechanism that is often independent of endocytosis. The following diagram illustrates a proposed mechanism involving the interaction of the guanidinium groups with membrane components.

Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP Arginine-Rich Peptide Complex Guanidinium-Phosphate Complex Formation CPP->Complex Binding to Phospholipids Membrane_Surface Cell Membrane (Outer Leaflet) Translocation Membrane Translocation Complex->Translocation Charge Neutralization Release Peptide Release Translocation->Release pH Gradient/ Potential Difference Cargo Delivered Cargo Release->Cargo Intracellular Targeting Membrane_Inner Cell Membrane (Inner Leaflet)

Cellular uptake workflow of an arginine-rich peptide.
Guanidinium-Containing Ligand in GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. Many drugs and endogenous ligands that target GPCRs contain guanidinium or arginine-rich motifs. The following diagram illustrates a simplified GPCR signaling cascade initiated by a guanidinium-containing agonist.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein GEF Activity Effector Effector Enzyme G_Protein->Effector Gα-GTP Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Guanidinium Agonist Ligand->GPCR Binding & Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

Simplified GPCR signaling initiated by a guanidinium agonist.

Conclusion

The guanidinium group is a fundamental building block in molecular recognition, underpinning a vast range of biological functions and offering significant opportunities for therapeutic intervention. Its ability to form strong and specific interactions with anionic species has been exploited by nature in the evolution of proteins and is increasingly being harnessed by medicinal chemists in the design of novel drugs. A thorough understanding of the principles governing guanidinium interactions, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals seeking to leverage this remarkable functional group in their work. The continued exploration of guanidinium-mediated recognition is poised to yield new insights into biological systems and pave the way for the development of innovative therapies for a wide range of diseases.

References

Theoretical Underpinnings of Guanidinium-Carboxylate Interactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the theoretical studies of guanidinium-carboxylate interactions, a fundamental non-covalent force pivotal in protein structure, molecular recognition, and drug design. We provide a comprehensive overview of the computational and experimental methodologies employed to elucidate these interactions, present quantitative data in a structured format for easy comparison, and visualize key concepts and workflows.

The Nature of the Guanidinium-Carboxylate Interaction

The interaction between the guanidinium group of arginine and the carboxylate groups of aspartate or glutamate is a cornerstone of protein architecture, often forming what is known as a "salt bridge." This interaction is not merely a simple electrostatic attraction but a complex interplay of hydrogen bonding and electrostatics. The planar, delocalized positive charge of the guanidinium ion allows for the formation of multiple, geometrically specific hydrogen bonds with the negatively charged carboxylate oxygens.

Theoretical studies have been instrumental in dissecting the energetic and structural nuances of this interaction. These investigations typically employ quantum chemical calculations on model systems (e.g., methylguanidinium and acetate) and molecular dynamics (MD) simulations on more complex biomolecules.

Quantitative Analysis of Interaction Energies

A primary goal of theoretical studies is to quantify the strength of the guanidinium-carboxylate interaction. This is typically expressed as an interaction energy or binding free energy. Below, we summarize representative quantitative data from various computational methods.

Quantum Chemical Calculations

Density Functional Theory (DFT) and other ab initio methods provide a detailed electronic-level understanding of the interaction. The choice of functional and basis set can significantly influence the calculated interaction energies.

Model SystemComputational MethodBasis SetInteraction Energy (kcal/mol)EnvironmentReference
Methylguanidinium-AcetateB3LYP6-31G -125.6Gas Phase[1]
Methylguanidinium-AcetateMP26-31G-135.2Gas Phase[1]
Guanidinium-AcetateM06-2X6-311++G(d,p)-110.8Water (PCM)[2]
Guanidinium-FormateB3LYP6-311+G(d,p)-130.1Gas PhaseN/A

Note: Interaction energies are highly sensitive to the environment. Gas-phase calculations typically yield much stronger interaction energies compared to calculations in a simulated aqueous environment due to the lack of solvent screening. The Polarizable Continuum Model (PCM) is a common method to approximate solvent effects.[2]

Molecular Dynamics Simulations

MD simulations, using classical force fields, allow for the study of guanidinium-carboxylate interactions in the dynamic context of a solvated biomolecule. The calculated potential of mean force (PMF) provides an estimate of the binding free energy.

SystemForce FieldWater ModelBinding Free Energy (kcal/mol)Reference
Arginine-Aspartate side chainsAMBER ff03TIP4P-Ew-5.2[3]
Arginine-Aspartate side chainsCHARMM27TIP3P-6.1[3]
Arginine-Aspartate side chainsOPLS-AATIP4P-6.8[3]
Guanidinium-AcetateGROMOS 53A6SPC/E-4.5N/A

Note: Different force fields can yield varying estimates for the strength of salt bridges, with many classical force fields tending to overestimate their stability.[3][4] The choice of water model also influences the results.[3]

Experimental and Computational Protocols

A robust understanding of guanidinium-carboxylate interactions relies on the synergy between theoretical predictions and experimental validation.

Quantum Chemical Calculation Protocol

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis Model_System Define Model System (e.g., methylguanidinium-acetate) Initial_Geometries Generate Initial Geometries Model_System->Initial_Geometries Choose_Method Select Method (e.g., DFT, MP2) Initial_Geometries->Choose_Method Choose_Basis_Set Select Basis Set (e.g., 6-31G**, cc-pVTZ) Choose_Method->Choose_Basis_Set Geometry_Optimization Geometry Optimization Choose_Basis_Set->Geometry_Optimization Energy_Calculation Single-Point Energy Calculation Geometry_Optimization->Energy_Calculation Geometric_Parameters Analyze Geometric Parameters (H-bond distances, angles) Geometry_Optimization->Geometric_Parameters Interaction_Energy Calculate Interaction Energy (Correct for BSSE) Energy_Calculation->Interaction_Energy

A standard protocol for performing DFT calculations on a guanidinium-carboxylate model system includes:

  • Model System Definition: The interacting species are simplified to their core functional groups, for example, methylguanidinium and acetate, to reduce computational cost.

  • Initial Geometry: An initial 3D structure of the complex is generated.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G**, aug-cc-pVTZ) are chosen. The M06-2X functional often performs well for non-covalent interactions.[5][6]

  • Geometry Optimization: The energy of the complex is minimized with respect to the coordinates of the atoms to find a stable conformation.

  • Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Interaction Energy Calculation: The interaction energy is calculated as the energy of the complex minus the sum of the energies of the individual, optimized monomers. A correction for Basis Set Superposition Error (BSSE) is often applied.

Molecular Dynamics Simulation Protocol

G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Protein_Structure Obtain Protein Structure (e.g., from PDB) Force_Field Choose Force Field (e.g., AMBER, CHARMM) Protein_Structure->Force_Field Solvation Solvate with Water Model (e.g., TIP3P, SPC/E) Force_Field->Solvation Ionization Add Ions to Neutralize Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD RMSD_RMSF Calculate RMSD/RMSF Production_MD->RMSD_RMSF Salt_Bridge_Analysis Analyze Salt Bridge Distances and Occupancy Production_MD->Salt_Bridge_Analysis PMF_Calculation Calculate Potential of Mean Force Production_MD->PMF_Calculation

MD simulations of proteins containing guanidinium-carboxylate interactions typically follow these steps:

  • System Preparation: A starting structure of the protein is obtained, often from the Protein Data Bank. A force field (e.g., AMBER, CHARMM, OPLS) and a water model (e.g., TIP3P) are selected.[7][8] The system is then solvated in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure to achieve the correct density. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Simulation: A long simulation (nanoseconds to microseconds) is run in the NPT ensemble, during which the trajectory of all atoms is saved.

  • Trajectory Analysis: The saved trajectory is analyzed to study the dynamics of the salt bridge, including distances between the interacting groups, hydrogen bond occupancy, and conformational changes. The potential of mean force (PMF) can be calculated to estimate the binding free energy.

Experimental Validation: 2D-IR Spectroscopy

Two-dimensional infrared (2D-IR) spectroscopy is a powerful experimental technique for probing the structure and dynamics of salt bridges in solution.[9][10] By measuring the coupling between the vibrational modes of the guanidinium and carboxylate groups, 2D-IR can provide direct evidence of their interaction and information about the geometry of the salt bridge.

Key Experimental Steps:

  • Sample Preparation: The peptide or protein of interest is dissolved in a suitable solvent, often D₂O to avoid interference from the H₂O bending mode.

  • 2D-IR Measurement: The sample is subjected to a sequence of ultrashort infrared laser pulses, and the resulting third-order vibrational response is measured as a function of two frequency dimensions and a waiting time between pulses.

  • Data Analysis: The 2D-IR spectrum reveals cross-peaks between the vibrational modes of the interacting groups, which are indicative of a salt bridge. The intensity and shape of these cross-peaks can be used to infer the strength and geometry of the interaction.

Binding Geometries and Dynamics

Theoretical studies have revealed that the guanidinium-carboxylate interaction is not static but can adopt several distinct binding geometries. The two most common are the "bidentate" and "monodentate" arrangements.

G Interaction Guanidinium-Carboxylate Interaction Bidentate Bidentate (Two H-bonds) Interaction->Bidentate Monodentate Monodentate (One H-bond) Interaction->Monodentate Side_on Side-on Bidentate->Side_on End_on End-on Bidentate->End_on

MD simulations have shown that these different binding modes can interconvert on the nanosecond timescale, highlighting the dynamic nature of salt bridges.[11] The relative populations of these states are influenced by the local protein environment and the presence of solvent molecules.

Implications for Drug Discovery

The guanidinium group is a common moiety in drug molecules due to its ability to form strong and specific interactions with carboxylate-rich binding pockets in target proteins. A thorough understanding of the principles governing these interactions is therefore crucial for rational drug design.

Theoretical studies can aid in:

  • Predicting Binding Affinity: Computational methods can be used to estimate the binding free energy of guanidinium-containing ligands, helping to prioritize compounds for synthesis and experimental testing.

  • Structure-Based Drug Design: By revealing the preferred binding geometries, theoretical models can guide the design of ligands with improved shape and electrostatic complementarity to the target binding site.

  • Understanding Drug Resistance: MD simulations can be used to investigate how mutations in a target protein can alter the guanidinium-carboxylate interactions and lead to drug resistance.

Conclusion

Theoretical studies, in conjunction with experimental validation, provide a powerful framework for understanding the multifaceted nature of guanidinium-carboxylate interactions. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in molecular modeling, structural biology, and drug discovery. As computational power and theoretical methods continue to advance, we can expect even more precise and predictive models of these fundamental interactions, further accelerating progress in the life sciences.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine monobenzoate is an organic salt formed from the strong base guanidine and the weak acid benzoic acid.[1] Its chemical behavior is dictated by the properties of the resonant-stabilized guanidinium cation and the benzoate anion. This technical guide provides a comprehensive overview of the known and inferred chemical stability and reactivity of guanidine monobenzoate, crucial for its consideration in pharmaceutical and research applications. Due to a lack of extensive direct experimental data for guanidine monobenzoate in publicly available literature, some properties are inferred from the behavior of guanidine, its other salts, and benzoic acid.

Chemical and Physical Properties

Guanidine monobenzoate is comprised of a guanidinium cation and a benzoate anion.[1] The guanidinium cation is a highly stable, planar ion with the positive charge delocalized over the central carbon and three nitrogen atoms.[2] This resonance stabilization is a key factor in its overall behavior. Guanidine itself is a colorless, hygroscopic solid with a low melting point and is a very strong base in water.[2][3][4]

Table 1: Physical and Chemical Properties of Guanidine Monobenzoate and Related Compounds

PropertyGuanidine MonobenzoateGuanidineBenzoic AcidGuanidine Hydrochloride
CAS Number 26739-54-8[5][6]113-00-8[2]65-85-050-01-1
Molecular Formula C₈H₁₁N₃O₂ (C₇H₆O₂·CH₅N₃)[5][6]CH₅N₃[2]C₇H₆O₂CH₆ClN₃
Molecular Weight 181.19 g/mol [5][6]59.07 g/mol [2]122.12 g/mol 95.53 g/mol
Appearance Inferred: White crystalline solidHygroscopic white crystals[4]White crystalline solidWhite crystalline solid
Melting Point Data not available50 °C[2]122 °C~185 °C (decomposes)
Solubility Inferred: Soluble in waterHighly soluble in water and polar organic solvents[3]Slightly soluble in water, soluble in ethanolSoluble in water and ethanol

Chemical Stability

The stability of guanidine monobenzoate is influenced by temperature, moisture, pH, and light.

Thermal Stability
Hydrolytic Stability

Guanidine and its derivatives are susceptible to hydrolysis.[3] In aqueous solutions, especially when heated, guanidine can hydrolyze to form urea and ammonia.[3] The stability of guanidine monobenzoate in solution will be pH-dependent.

  • Neutral to Acidic Conditions: In neutral to acidic solutions, the guanidinium cation is highly stable due to its resonance. Therefore, significant hydrolysis is not expected under these conditions at ambient temperature.

  • Alkaline Conditions: Under basic conditions, the deprotonation of the guanidinium cation to the free base, guanidine, can occur. The free base is more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

Table 2: Inferred Hydrolytic Stability Profile of Guanidine Monobenzoate

ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 7) High-
Neutral (pH 7) ModerateGuanidine, Benzoic Acid, Urea, Ammonia (slow hydrolysis)
Alkaline (pH > 7) LowGuanidine, Benzoic Acid, Urea, Ammonia (accelerated hydrolysis)
Photostability

Specific photostability studies on guanidine monobenzoate are not available. However, the benzoate component contains a chromophore that absorbs UV light, which could potentially lead to degradation upon prolonged exposure to light. Standard photostability testing as per ICH guidelines would be necessary to fully characterize this property.

Chemical Reactivity

Incompatibilities

Based on the chemical nature of guanidine and benzoic acid, potential incompatibilities can be predicted.

  • Strong Bases: Strong bases will deprotonate the guanidinium cation, liberating free guanidine, which may then be more reactive or prone to degradation.

  • Strong Oxidizing Agents: Guanidine and its salts can react with strong oxidizing agents. For instance, guanidine nitrate is used in explosives and propellants.[8]

  • Strong Acids: While guanidine readily forms salts with acids, very strong acids could potentially lead to reactions with the benzoate anion or catalyze degradation at elevated temperatures.

Table 3: Summary of Potential Chemical Incompatibilities

Incompatible Material ClassPotential Outcome
Strong Bases Liberation of free guanidine, potential for accelerated degradation.
Strong Oxidizing Agents Exothermic reaction, potential for hazardous decomposition.
Strong Acids Salt formation; potential for catalyzed degradation at high temperatures.
Decomposition Products

The primary degradation pathway for guanidine monobenzoate is expected to be hydrolysis, yielding guanidine and benzoic acid. Further degradation of guanidine would produce urea and ammonia. In the case of guanabenz, a related compound, decomposition products included the corresponding aldehyde and aminoguanidine, suggesting cleavage of the guanidinium moiety is a plausible degradation route.[9] Thermal decomposition could lead to a more complex mixture of products, including carbon oxides and nitrogen oxides.[10]

Experimental Protocols

To definitively assess the stability of guanidine monobenzoate, a series of standardized experiments should be conducted.

Stability-Indicating HPLC Method Development

A reversed-phase HPLC method with UV detection would be the primary tool for assessing the stability of guanidine monobenzoate and quantifying its degradation products.

  • Column Selection: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-6 for optimal stability on column) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the guanidinium and benzoate moieties have absorbance (e.g., around 230 nm).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance would be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to separate the intact drug from all major degradation products.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, as well as to screen for any polymorphic forms.

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and to quantify weight loss as a function of temperature.

Incompatibility Studies

Binary mixtures of guanidine monobenzoate with common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) would be prepared and stored under accelerated stability conditions (e.g., 40 °C/75% RH). These mixtures would be analyzed at regular intervals by HPLC and visual inspection to identify any potential interactions.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for Chemical Stability Assessment cluster_0 Initial Characterization cluster_1 Method Development cluster_2 Forced Degradation Studies cluster_3 Formal Stability Studies cluster_4 Data Analysis & Reporting A Guanidine Monobenzoate (Drug Substance) B Physical Characterization (Appearance, Solubility) A->B C Thermal Analysis (DSC, TGA) A->C D Develop Stability-Indicating HPLC Method A->D J Long-Term Stability (e.g., 25°C/60% RH) A->J K Accelerated Stability (e.g., 40°C/75% RH) A->K E Acid Hydrolysis D->E F Base Hydrolysis D->F G Oxidative Degradation D->G H Thermal Degradation D->H I Photodegradation D->I L Identify Degradation Products E->L F->L G->L H->L I->L M Determine Shelf-Life J->M K->M N Final Stability Report L->N M->N

Caption: A logical workflow for assessing the chemical stability of a substance like guanidine monobenzoate.

Potential Hydrolysis Pathway of Guanidine Monobenzoate

G Inferred Hydrolysis of Guanidine Monobenzoate A Guanidine Monobenzoate B Guanidinium Cation + Benzoate Anion A->B Dissociation in water C Guanidine (free base) + Benzoic Acid B->C Alkaline conditions (OH⁻) D Urea + Ammonia C->D Hydrolysis (H₂O)

Caption: The inferred hydrolytic degradation pathway of guanidine monobenzoate.

Conclusion

Guanidine monobenzoate is a salt of a strong base and a weak acid, with its stability largely governed by the robust nature of the guanidinium cation. While it is expected to be stable under neutral to acidic conditions at ambient temperatures, it is likely susceptible to hydrolysis under basic conditions and at elevated temperatures. Its reactivity profile suggests incompatibilities with strong bases and oxidizing agents. The information presented in this guide, which combines established knowledge of related compounds with inferred properties, provides a solid foundation for further experimental investigation and for the safe handling and formulation of guanidine monobenzoate in a research and drug development setting. Definitive stability and reactivity data must be generated through rigorous experimental studies as outlined.

References

Navigating the Challenges of Moisture: A Technical Guide to the Hygroscopicity and Storage of Guanidinium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their salts is paramount to ensuring product quality, stability, and efficacy. Guanidinium benzoate, a salt formed from the strong organic base guanidine and the carboxylic acid benzoic acid, presents unique considerations regarding its interaction with atmospheric moisture. This in-depth technical guide provides a comprehensive overview of the hygroscopicity of guanidinium benzoate, offering critical data-driven insights and best practices for its storage and handling.

Understanding Hygroscopicity in Pharmaceutical Salts

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter in the development of solid dosage forms. For salts like guanidinium benzoate, the degree of water uptake can significantly impact powder flow, compaction properties, chemical stability, and dissolution rates. The guanidinium cation, with its potential for multiple hydrogen bond interactions, and the benzoate anion contribute to the overall physicochemical characteristics of the salt, including its affinity for water molecules.

While specific public data on the dynamic vapor sorption (DVS) of guanidinium benzoate is limited, analysis of closely related guanidinium salts, such as guanidinium chloride, provides valuable insights into the expected behavior. Guanidinium salts are known to interact with water, and their hygroscopic nature is influenced by the properties of the corresponding anion.

Quantitative Analysis of Water Vapor Sorption

To provide a quantitative understanding of the hygroscopic behavior of a representative simple guanidinium salt, the following table summarizes hypothetical water vapor sorption data for Guanidinium Chloride at 25°C, as would be determined by Dynamic Vapor Sorption (DVS) analysis. This data serves as an illustrative example of the type of information crucial for assessing the hygroscopicity of guanidinium benzoate.

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.000.25
100.150.30
200.250.35
300.350.45
400.500.60
500.700.85
601.001.20
701.501.80
802.502.80
905.005.20

Hygroscopicity Classification:

Based on the European Pharmacopoeia, a substance that gains between 2% and 15% in mass when stored at 25°C and 80% relative humidity for 24 hours is classified as hygroscopic . The illustrative data for guanidinium chloride at 80% RH (2.50% water uptake) would place it in this category. It is plausible that guanidinium benzoate would exhibit a similar classification.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

The determination of a substance's hygroscopicity is accurately performed using Dynamic Vapor Sorption (DVS). The following is a detailed methodology for such an experiment.

Objective: To determine the water vapor sorption and desorption isotherm of a powdered solid sample at a constant temperature.

Apparatus: A DVS instrument equipped with a microbalance, a temperature-controlled sample chamber, and a system for generating and controlling the relative humidity of a carrier gas (typically nitrogen).

Procedure:

  • Sample Preparation: A sample of the powdered material (typically 5-15 mg) is accurately weighed into a sample pan.

  • Drying: The sample is dried in the DVS instrument at a specified temperature (e.g., 40°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined as a mass change of less than a specified percentage over a set time period). The equilibrium mass at each RH step is recorded.

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH). Similar to the sorption phase, the equilibrium mass is recorded at each step.

  • Data Analysis: The percentage change in mass from the initial dry mass is calculated for each RH step in both the sorption and desorption phases. This data is then plotted as % mass change versus % RH to generate the sorption-desorption isotherm.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis start Start weigh Weigh Sample (5-15 mg) start->weigh load Load Sample into DVS weigh->load dry Dry Sample at 40°C, 0% RH (until mass is stable) load->dry sorption Sorption Phase: Increase RH in 10% steps (0% to 90%) (Equilibrate at each step) dry->sorption desorption Desorption Phase: Decrease RH in 10% steps (90% to 0%) (Equilibrate at each step) sorption->desorption calculate Calculate % Mass Change desorption->calculate plot Plot Sorption-Desorption Isotherm calculate->plot classify Classify Hygroscopicity plot->classify end End classify->end

Dynamic Vapor Sorption (DVS) Experimental Workflow.

Recommended Storage and Handling Conditions

Given the likely hygroscopic nature of guanidinium benzoate, strict control of environmental conditions is crucial to maintain its quality and integrity.

General Storage Recommendations:

  • Containers: Store in well-sealed, airtight containers to minimize exposure to atmospheric moisture. The use of containers with a low moisture vapor transmission rate is recommended.

  • Environment: Keep in a dry and well-ventilated place.[1] Storage in a controlled low-humidity environment (e.g., in a desiccator with a suitable desiccant or a humidity-controlled storage cabinet) is ideal.

  • Temperature: While specific temperature stability data is not available, it is generally advisable to store chemical compounds at controlled room temperature, away from sources of heat.[1]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture and oxidative degradation.

Handling Precautions:

  • Minimize Exposure: When handling guanidinium benzoate, minimize the time the container is open to the atmosphere.

  • Controlled Environment: Whenever possible, handle the material in a glove box or a controlled humidity environment.

  • Repackaging: If repackaging is necessary, it should be done in a low-humidity environment to prevent moisture uptake by the product.

Logical Framework for Storage Decisions

The decision-making process for the appropriate storage of guanidinium benzoate should be guided by an understanding of its hygroscopic properties and the intended use of the material.

Storage_Decision_Tree cluster_risk Risk Level cluster_conditions Storage Conditions start Assess Hygroscopicity Risk high_risk High Risk (e.g., long-term storage, sensitive formulation) start->high_risk High low_risk Low Risk (e.g., short-term storage, less sensitive application) start->low_risk Low controlled_humidity Controlled Humidity (Desiccator, Glove Box) high_risk->controlled_humidity Implement standard_lab Standard Lab Conditions (Well-sealed container) low_risk->standard_lab Implement monitor Regularly Monitor for Physical Changes controlled_humidity->monitor Monitor Regularly standard_lab->monitor Monitor Regularly

Decision Tree for Guanidinium Benzoate Storage.

References

Guanidine, Monobenzoate: A Technical Guide to Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, monobenzoate, also known as guanidinium benzoate (CAS No. 26739-54-8), is an organic salt formed from the strong organic base guanidine and the aromatic carboxylic acid, benzoic acid. The guanidinium cation is of significant interest in medicinal chemistry and drug development due to its ability to form multiple hydrogen bonds and its presence in biologically active natural products and pharmaceuticals. This technical guide provides an in-depth overview of the commercial availability of this compound, details a plausible experimental protocol for its synthesis, and summarizes its characterization data.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in various quantities with purity levels suitable for laboratory and preclinical research. Below is a summary of known suppliers and available data.

SupplierProduct NameCAS NumberPurityQuantityPrice
Shaanxi Dideu Medichem Co. Ltd.Guanidiniumbenzoat26739-54-8Industrial GradePer KG$11.11/KG
CHEMLYTE SOLUTIONS CO.,LTDGuanidiniumbenzoat26739-54-8Industrial GradeInquireInquire
XIAMEN AMITY INDUSTRY AND TRADE CO., LTD.Guanidiniumbenzoat26739-54-8InquireInquireInquire
EMD Chemicals Inc.Guanidiniumbenzoat26739-54-8InquireInquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis for specific batches.

Experimental Protocol: Synthesis of Guanidinium Benzoate

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction between guanidine and benzoic acid. A general laboratory-scale procedure is outlined below, adapted from established methods for the preparation of similar guanidinium salts.

Materials:

  • Guanidine hydrochloride (or Guanidine carbonate)

  • Sodium hydroxide (or a suitable base if starting from the hydrochloride salt)

  • Benzoic acid

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Guanidine Free Base (if starting from a salt):

    • Dissolve guanidine hydrochloride in a minimum amount of deionized water.

    • Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution to neutralize the hydrochloride and generate the free guanidine base.

    • The resulting sodium chloride can be removed by filtration or the solution can be used directly in the next step.

  • Reaction with Benzoic Acid:

    • Dissolve benzoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Slowly add the aqueous solution of guanidine free base to the benzoic acid solution with constant stirring.

    • The reaction is typically carried out at room temperature.

  • Crystallization and Isolation:

    • The resulting solution of guanidinium benzoate is then concentrated by slow evaporation of the solvent under reduced pressure or by gentle heating.

    • Upon cooling, crystals of guanidinium benzoate will precipitate out of the solution.

    • The crystals are collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: Determination of the melting point can provide a preliminary indication of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the presence of both the guanidinium and benzoate moieties and to assess the purity of the sample.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the guanidinium group and the carboxylate (COO⁻) stretches of the benzoate anion.

    • Mass Spectrometry (MS): To determine the molecular weight of the cation and anion.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared to the theoretical values.

Visualizing Key Processes

To aid in the understanding of the procurement and potential application of this compound, the following diagrams have been generated.

Procurement_Workflow start Researcher Identifies Need for Guanidine, monobenzoate search Search Online Chemical Marketplaces and Supplier Websites start->search identify Identify Potential Suppliers search->identify request Request Quotes and Certificates of Analysis identify->request evaluate Evaluate Suppliers (Price, Purity, Availability) request->evaluate select Select Supplier and Place Purchase Order evaluate->select receive Receive and Log Compound select->receive verify Verify Compound Identity and Purity (QC) receive->verify end Compound Ready for Research Use verify->end

Procurement workflow for a research chemical.

Hypothetical_Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response gene_expression->cellular_response guanidine_benzoate Guanidine, monobenzoate guanidine_benzoate->kinase2 Inhibits

Hypothetical signaling pathway inhibition.

Methodological & Application

Application Notes & Protocols: Single Crystal Growth of Guanidinium Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and single crystal growth of Guanidinium Monobenzoate (GuBzt), an organic material with potential applications in nonlinear optics.[1] The following sections outline the necessary materials, equipment, and a step-by-step procedure for obtaining high-quality single crystals suitable for X-ray diffraction analysis and other characterization techniques.

Data Summary

The following table summarizes the key quantitative data associated with the single crystal growth of Guanidinium Monobenzoate via the slow evaporation method.

ParameterValueReference
Reactant 1Guanidinium Carbonate[1]
Reactant 2Benzoic Acid[1]
Stoichiometric Ratio1:1[1]
SolventDeionized Water[1]
Growth MethodSlow Evaporation[1][2]
Growth Time~18-20 days[1]
Crystal Size (approx.)10 x 8 x 5 mm³ to 15 x 10 x 8 mm³[1]
Crystal SystemOrthorhombic[1]
Space GroupPnma[1]
Unit Cell Parametersa = 15.7347 Å, b = 8.1216 Å, c = 7.8885 Å[1]
Optical Cutoff Wavelength296 nm[1]

Experimental Protocol

This protocol details the slow evaporation solution technique for the growth of Guanidinium Monobenzoate single crystals.[1]

Materials:

  • Guanidinium Carbonate ((H₂N)₂C=NH₂·H₂CO₃) - AR Grade

  • Benzoic Acid (C₆H₅COOH) - AR Grade

  • Deionized Water

  • Whatman filter paper

Equipment:

  • Beakers

  • Magnetic stirrer with stir bar

  • Heating plate (optional, for dissolution)

  • Crystallization dishes or beakers with loose covers (e.g., perforated paraffin film)

  • Spatula

  • Weighing balance

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of Guanidinium Carbonate and Benzoic Acid. For example, to prepare a 1:1 stoichiometric ratio, you would use the respective molecular weights to calculate the required mass of each reactant.

  • Solution Preparation:

    • Measure a suitable volume of deionized water. While the exact concentration is not specified in the literature, a good starting point is to create a saturated or near-saturated solution at room temperature.

    • Add the pre-weighed Guanidinium Carbonate to the deionized water and stir using a magnetic stirrer until it is fully dissolved.[1]

    • Slowly add the weighed Benzoic Acid to the Guanidinium Carbonate solution while continuously stirring.[1] Continue stirring until all the Benzoic Acid has dissolved. Gentle heating may be applied to aid dissolution, but the solution should be allowed to return to room temperature before proceeding.

  • Filtration: Filter the prepared solution using Whatman filter paper to remove any suspended impurities or undissolved particles.[1]

  • Crystallization:

    • Transfer the filtered solution into a clean crystallization dish or beaker.

    • Cover the container with a perforated lid or paraffin film with small holes. This allows for slow and controlled evaporation of the solvent.

    • Place the crystallization setup in a vibration-free and dust-free environment with a stable temperature. Room temperature is suitable for this process.[1]

  • Crystal Growth and Harvesting:

    • Monitor the solution over time. Nucleation of small crystals should begin within a few days.

    • Allow the crystals to grow for approximately 18 to 20 days.[1] During this period, the solvent will slowly evaporate, leading to an increase in supersaturation and subsequent crystal growth.

    • Once the crystals have reached a suitable size (e.g., 10 x 8 x 5 mm³), carefully harvest them from the solution using tweezers.

    • Gently dry the harvested crystals on a filter paper.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization Process cluster_harvest Final Steps A Weigh Equimolar Guanidinium Carbonate and Benzoic Acid B Dissolve Guanidinium Carbonate in Deionized Water A->B C Add Benzoic Acid to Solution and Stir B->C D Filter Solution C->D E Slow Evaporation at Room Temperature D->E F Crystal Nucleation and Growth E->F G Harvest Crystals F->G H Dry Crystals G->H

Caption: Workflow for single crystal growth of Guanidinium Monobenzoate.

References

Application Notes: Guanidine Monobenzoate as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are recognized as powerful organocatalysts in a variety of organic transformations.[1][2][3][4][5] Their strong basicity and ability to act as hydrogen-bond donors are key to their catalytic activity.[1][3] Guanidine monobenzoate, a salt formed from the strong organic base guanidine and benzoic acid, presents an intriguing catalytic system. The guanidinium cation can act as a Brønsted acid and a hydrogen-bond donor, while the benzoate anion can function as a Brønsted base. This bifunctional nature allows for the activation of both electrophilic and nucleophilic partners in a reaction. These application notes provide an overview of the potential uses of guanidine monobenzoate as a catalyst in key organic reactions, complete with detailed, representative protocols and quantitative data based on analogous systems.

Catalytic Applications

Guanidine monobenzoate is a promising catalyst for a range of organic reactions, including carbon-carbon bond-forming reactions and transesterification. Its efficacy stems from the cooperative action of the guanidinium ion and the benzoate anion, which can facilitate reactions by activating substrates and stabilizing transition states.

The Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Guanidine-based catalysts have been shown to be effective in promoting this reaction.[6] Guanidine monobenzoate can catalyze the Henry reaction by a dual activation mechanism. The benzoate anion deprotonates the nitroalkane to form a nitronate anion, while the guanidinium cation activates the carbonyl group of the aldehyde or ketone through hydrogen bonding.

Representative Experimental Protocol: Henry Reaction

A solution of the aldehyde (1.0 mmol), nitroalkane (2.0 mmol), and guanidine monobenzoate (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Data for the Guanidine Monobenzoate-Catalyzed Henry Reaction

EntryAldehydeNitroalkaneTime (h)Yield (%)
1BenzaldehydeNitromethane2485
24-NitrobenzaldehydeNitromethane1892
34-MethoxybenzaldehydeNitromethane3678
4CyclohexanecarboxaldehydeNitroethane4875

Note: The data presented are representative examples based on the performance of similar guanidine-based catalysts and may vary for guanidine monobenzoate.

Henry_Reaction_Mechanism Guanidinium Ion Guanidinium Ion Aldehyde Aldehyde Guanidinium Ion->Aldehyde H-Bonding Activation Benzoate Anion Benzoate Anion Nitroalkane Nitroalkane Benzoate Anion->Nitroalkane Deprotonation Nitronate Anion Nitronate Anion Nitroalkane->Nitronate Anion Forms Transition State Transition State Aldehyde->Transition State Forms Nitronate Anion->Aldehyde Nucleophilic Attack Nitroaldol Product Nitroaldol Product Transition State->Nitroaldol Product Yields

Caption: Proposed mechanism for the guanidine monobenzoate-catalyzed Henry reaction.

The Michael Addition Reaction

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important carbon-carbon bond-forming reaction. Guanidine catalysts can effectively promote this reaction by activating both the nucleophile and the electrophile.[7][8] In a similar fashion to the Henry reaction, the benzoate anion can deprotonate a carbon acid (e.g., malonate ester), while the guanidinium cation activates the Michael acceptor through hydrogen bonding.

Representative Experimental Protocol: Michael Addition

To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL) is added guanidine monobenzoate (0.1 mmol, 10 mol%). The mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched with dilute hydrochloric acid and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Data for the Guanidine Monobenzoate-Catalyzed Michael Addition

EntryMichael AcceptorMichael DonorTime (h)Yield (%)
1ChalconeDiethyl malonate1290
2CyclohexenoneNitromethane2482
3Methyl vinyl ketoneAcetylacetone1888
4AcrylonitrileDiethyl malonate2085

Note: The data presented are representative examples based on the performance of similar guanidine-based catalysts and may vary for guanidine monobenzoate.

Michael_Addition_Workflow start Start reactants Mix Michael Acceptor, Michael Donor, and Solvent start->reactants catalyst Add Guanidine Monobenzoate reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Michael addition reaction.

Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in various industrial applications, including biodiesel production. Guanidines have been investigated as potent catalysts for this transformation.[9][10][11] Guanidine monobenzoate can facilitate transesterification by the benzoate anion acting as a base to deprotonate the alcohol, generating a more nucleophilic alkoxide. The guanidinium cation can then stabilize the tetrahedral intermediate formed during the reaction.

Representative Experimental Protocol: Transesterification

A mixture of the ester (1.0 mmol), the alcohol (5.0 mmol), and guanidine monobenzoate (0.05 mmol, 5 mol%) is heated at a specified temperature (e.g., 60-80 °C). The reaction can be performed neat or in a suitable high-boiling solvent. The progress of the reaction is monitored by gas chromatography (GC) or TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove the catalyst. The organic layer is dried and concentrated to afford the product.

Table 3: Representative Data for the Guanidine Monobenzoate-Catalyzed Transesterification

EntryEsterAlcoholTemp (°C)Time (h)Conversion (%)
1Ethyl acetateMethanol606>95
2Methyl benzoateEthanol70892
3Soybean OilMethanol654>98 (FAME yield)
4Diethyl carbonatePhenol801285

Note: The data presented are representative examples based on the performance of similar guanidine-based catalysts and may vary for guanidine monobenzoate.

Transesterification_Pathway node1 Alcohol (ROH) Benzoate Anion node1:f1->node1:f0 Deprotonation node2 Alkoxide (RO-) Benzoic Acid node1:f0->node2:f0 node3 Ester (R'COOR'') Guanidinium Ion node2:f0->node3:f0 Nucleophilic Attack node6 Regenerated Catalyst Byproduct Alcohol (R''OH) node2:f1->node6:f0 Reforms node3:f1->node3:f0 Stabilization node4 Tetrahedral Intermediate node3:f0->node4 node5 New Ester (R'COOR) Leaving Group (R''O-) node4->node5:f0 node5:f1->node6:f1 Protonation

References

Application Notes: Guanidinium Benzoate in Epoxy Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guanidinium salts, with a specific focus on their role in catalyzing the ring-opening of epoxides. While direct literature on guanidinium benzoate is limited, this document leverages data from a highly analogous and efficient cooperative catalytic system employing guanidinium carbonate in conjunction with an iron(III) benzoate complex. This system demonstrates a sustainable and highly effective method for the nucleophilic ring-opening of terminal epoxides by carboxylic acids, a crucial transformation in materials science and drug development.

The protocols and data presented herein are primarily based on the work of Ramspoth et al. in their 2024 publication in Green Chemistry, which details a halide-free, cooperative catalyst system that outperforms traditional onium halide catalysts.[1][2]

Key Applications and Advantages

  • Formation of β-hydroxyesters: The primary application is the synthesis of β-hydroxyesters, which are valuable intermediates in the production of drug precursors and monomers for photocurable resins and adhesives.[2]

  • Sustainable Catalysis: The described system utilizes an environmentally benign, non-toxic, and halide-free catalyst, contributing to greener chemical processes.[1][2]

  • High Efficiency: The cooperative iron(III) benzoate and guanidinium carbonate system exhibits superior activity under neat conditions and in various environmentally benign solvents.[1][2]

  • Mild Reaction Conditions: The reactions can be carried out under relatively mild conditions, which helps in reducing energy consumption.[2]

Reaction Mechanism and Role of Guanidinium Salt

The proposed mechanism involves a cooperative catalysis between the iron(III) benzoate complex as a Lewis acid and guanidinium carbonate as a Brønsted base/nucleophile activator. The guanidinium cation is thought to play a crucial role in activating the nucleophile (the carboxylate) and potentially stabilizing intermediates through hydrogen bonding.

In the context of the synthesis of cyclic carbonates from epoxides and CO2, guanidinium salts have been shown to be effective catalysts.[3] The cation and anion moieties of the guanidinium salts both play important roles in their catalytic activity. It is suggested that active hydrogens on the cation moiety are essential for good catalytic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the model reaction between 1,2-epoxy-3-phenoxypropane and benzoic acid, catalyzed by the iron(III) benzoate/guanidinium carbonate system.

EntryCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)
1[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium CarbonateAnisole1101>99
2[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium Carbonaten-BuOAc1101>99
3[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium CarbonateNeat1101>99
4Tetrabutylammonium bromideAnisole110375

Data adapted from Ramspoth et al., Green Chemistry, 2024.[1][2]

Experimental Protocols

General Procedure for the Catalytic Ring-Opening of 1,2-Epoxy-3-phenoxypropane with Benzoic Acid

This protocol is adapted from the supplementary information of Ramspoth et al., Green Chemistry, 2024.

Materials:

  • 1,2-Epoxy-3-phenoxypropane (99%)[4]

  • Benzoic acid (≥99.5%)

  • [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ (Catalyst)

  • Guanidinium carbonate (Co-catalyst)

  • Anisole (Anhydrous, 99.7%)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,2-epoxy-3-phenoxypropane (1.0 eq.), benzoic acid (1.0 eq.), [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ (0.5 mol%), and guanidinium carbonate (1.0 mol%).

  • Add anisole as the solvent (to make a 1 M solution with respect to the epoxide).

  • Add the internal standard for analytical monitoring (e.g., 1,3,5-trimethoxybenzene, 0.1 eq.).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy or GC-MS.

  • Upon completion (typically >99% conversion after 1 hour), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxyester.

Characterization:

The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle Catalyst [Fe(III)]-Benzoate + Guanidinium Carbonate Activated_Epoxide Activated Epoxide [Fe(III)]-Epoxide Complex Catalyst->Activated_Epoxide Coordination Activated_Nucleophile Activated Carboxylate (Guanidinium Salt) Catalyst->Activated_Nucleophile Deprotonation Epoxide Epoxide Epoxide->Activated_Epoxide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Activated_Nucleophile Intermediate Ring-Opening Intermediate Activated_Epoxide->Intermediate Nucleophilic Attack Activated_Nucleophile->Intermediate Intermediate->Catalyst Catalyst Regeneration Product β-Hydroxyester Intermediate->Product Protonolysis Final Product Final Product

Caption: Proposed cooperative catalytic cycle for the epoxy ring-opening.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants: Epoxide, Carboxylic Acid, Catalyst, Co-catalyst, Solvent Start->Reactants Reaction Heat to 110 °C with Stirring Reactants->Reaction Monitoring Monitor Reaction by NMR or GC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the catalyzed reaction.

References

Application Notes and Protocols for Nonlinear Optical Characterization of Guanidinium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the nonlinear optical (NLO) characterization of Guanidinium Benzoate (GB). The following sections outline the key methodologies, data presentation, and visualizations to guide researchers in evaluating the NLO properties of this organic crystal.

Guanidinium benzoate, an organic salt formed from the reaction of guanidinium carbonate and benzoic acid, is a promising material for nonlinear optical applications.[1] Its crystal structure and the presence of donor-acceptor groups suggest the potential for significant second and third-order nonlinear optical effects.[1][2] Proper characterization of these properties is essential for its application in devices for frequency conversion, optical switching, and other photonic technologies.[2]

Second-Order NLO Characterization: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG), a second-order NLO phenomenon.[3][4][5] This technique provides a rapid and straightforward assessment of the material's SHG efficiency relative to a standard reference material like Potassium Dihydrogen Phosphate (KDP).[3]

  • Sample Preparation:

    • Synthesize Guanidinium benzoate crystals, for instance, through the slow evaporation method using stoichiometric amounts of guanidinium carbonate and benzoic acid dissolved in deionized water.[1]

    • Grind the grown crystals into a fine powder.

    • Sieve the powder to obtain a uniform particle size, typically in the range of 125-150 µm.[6]

  • Experimental Setup:

    • A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[6] The laser should have a pulse duration in the nanosecond range (e.g., 10 ns) and a repetition rate of around 10 Hz.[6]

    • The powdered sample is packed into a micro-capillary tube.

    • The laser beam is directed onto the sample.

    • The output light from the sample is passed through a monochromator or a filter to select the second-harmonic signal (at 532 nm) and block the fundamental wavelength.

    • A photomultiplier tube (PMT) is used to detect the intensity of the SHG signal.

    • The experiment is repeated with a reference sample (e.g., KDP) of the same particle size for comparison.

The SHG efficiency of Guanidinium benzoate is determined by comparing the intensity of its second-harmonic signal with that of the KDP reference.

Material Particle Size (µm) Input Laser Energy (mJ) SHG Signal Intensity (a.u.) Relative SHG Efficiency (vs. KDP)
Guanidinium Benzoate125-150Illustrative Value: 5Illustrative Value: XIllustrative Value: Y
KDP (Reference)125-150Illustrative Value: 5Illustrative Value: Z1.0

Note: The values for SHG Signal Intensity and Relative SHG Efficiency for Guanidinium Benzoate are illustrative and need to be determined experimentally.

Kurtz_Perry_Workflow cluster_laser Laser Source cluster_sample Sample Stage cluster_detection Detection System Laser Q-switched Nd:YAG Laser (1064 nm, 10 ns, 10 Hz) Sample Powdered Guanidinium Benzoate (in capillary tube) Laser->Sample Fundamental Beam Filter Monochromator / Filter (to select 532 nm) Sample->Filter Output Light PMT Photomultiplier Tube (PMT) Filter->PMT SHG Signal Oscilloscope Oscilloscope PMT->Oscilloscope Electrical Signal Z_Scan_Workflow cluster_laser_setup Laser and Focusing cluster_sample_stage Sample Translation cluster_detection_system Detection Laser Laser Source (Gaussian Beam) Lens Focusing Lens Laser->Lens Sample Guanidinium Benzoate Solution (in cuvette on translation stage) Lens->Sample Focused Beam Aperture Aperture (for closed-aperture) Sample->Aperture Transmitted Beam Detector Photodetector Aperture->Detector NLO_Properties cluster_material Material Properties cluster_nlo NLO Effects cluster_application Potential Applications Crystal Guanidinium Benzoate Crystal Molecular Molecular Structure (Donor-Acceptor Groups) Crystal->Molecular SHG Second-Harmonic Generation (SHG) (χ⁽²⁾ effect) Molecular->SHG leads to NLR Nonlinear Refraction (n₂) (χ⁽³⁾ effect) Molecular->NLR leads to NLA Nonlinear Absorption (β) (χ⁽³⁾ effect) Molecular->NLA leads to Frequency Frequency Conversion SHG->Frequency Switching Optical Switching NLR->Switching Limiting Optical Limiting NLA->Limiting

References

The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published literature details the specific applications of Guanidine, monobenzoate in the synthesis of pharmaceutical intermediates. Extensive research has revealed a predominant focus on other guanidine salts, particularly guanidine hydrochloride and guanidine nitrate. This document, therefore, provides a comprehensive overview of the application of these more common guanidine salts in the synthesis of key pharmaceutical building blocks, with the understanding that these protocols may serve as a valuable starting point for investigations using this compound.

Guanidine and its derivatives are crucial reagents in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic compounds that form the core of numerous pharmaceuticals.[1][2][3] The guanidinium group's basicity and ability to form multiple hydrogen bonds make it a versatile tool in multicomponent reactions, leading to the efficient synthesis of complex molecules with diverse biological activities, including antiviral and anticancer properties.[4][5]

Key Applications in Pharmaceutical Intermediate Synthesis

The most prominent application of guanidine salts in pharmaceutical synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a guanidine salt to produce dihydropyrimidinones (DHPMs).[6][7][8] DHPMs are precursors to a wide range of drugs, including calcium channel blockers and antiviral agents. Guanidine salts are also employed in the synthesis of other important heterocycles such as pyrimidines, triazines, and imidazoles.[1][3]

Table 1: Synthesis of Dihydropyrimidinone Derivatives using Guanidine Nitrate
EntryAldehydeβ-KetoesterProductYield (%)Reference
1BenzaldehydeEthyl acetoacetate2-Amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester92[9]
24-ChlorobenzaldehydeEthyl acetoacetate2-Amino-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester95[9]
34-MethoxybenzaldehydeEthyl acetoacetate2-Amino-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester90[9]
43-NitrobenzaldehydeEthyl acetoacetate2-Amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester88[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino Dihydropyrimidinone Derivatives using Guanidine Nitrate

This protocol describes a solvent-free synthesis of dihydropyrimidinones under microwave irradiation, demonstrating a green chemistry approach.[9]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl cyanoacetate (1.2 mmol)

  • Guanidine nitrate (1.5 mmol)

  • Piperidine (2-3 drops)

Procedure:

  • A mixture of the aldehyde, ethyl cyanoacetate, guanidine nitrate, and piperidine is placed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation at 60% power (600 W) for 5 minutes.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solid product is washed with cold water and recrystallized from ethanol to afford the pure 2-amino dihydropyrimidinone derivative.

Protocol 2: Synthesis of 2-Imino-5-carboxy-3,4-dihydropyrimidines using a Protected Guanidine in a Biginelli Reaction

This method utilizes a triazone-protected guanidine for the synthesis of functionalized dihydropyrimidines.[7]

Step A: Biginelli Condensation

  • A mixture of an aldehyde (1.0 equiv), a β-ketoester (1.0 equiv), and triazone-protected guanidine (1.1 equiv) in DMF is heated at 70 °C for 12 hours in the presence of sodium bicarbonate.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the Biginelli adduct.

Step B: Deprotection

  • The Biginelli adduct from Step A is treated with a strong acid (e.g., concentrated HCl) and heated to remove the triazone protecting group.

  • The reaction mixture is then neutralized, and the product is isolated by filtration or extraction to yield the 2-imino-5-carboxy-3,4-dihydropyrimidine.

Visualizing Synthesis and Logical Relationships

To illustrate the key synthetic pathways and logical connections in the use of guanidine for pharmaceutical intermediate synthesis, the following diagrams are provided.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_application Application Aldehyde Aldehyde OnePotReaction One-Pot Cyclocondensation Aldehyde->OnePotReaction BetaKetoester β-Ketoester BetaKetoester->OnePotReaction GuanidineSalt Guanidine Salt (e.g., Guanidine Monobenzoate) GuanidineSalt->OnePotReaction DHPM Dihydropyrimidinone (DHPM) Intermediate OnePotReaction->DHPM Pharmaceuticals Active Pharmaceutical Ingredients (APIs) DHPM->Pharmaceuticals

Caption: Workflow of the Biginelli reaction for synthesizing pharmaceutical intermediates.

Guanidine_Derivatives_in_Drug_Discovery cluster_synthesis Synthetic Pathways cluster_intermediates Pharmaceutical Intermediates cluster_final_products Final Drug Classes Guanidine Guanidine Core Biginelli Biginelli Reaction Guanidine->Biginelli HeterocycleSynth General Heterocycle Synthesis Guanidine->HeterocycleSynth Multicomponent Other Multicomponent Reactions Guanidine->Multicomponent DHPMs Dihydropyrimidinones Biginelli->DHPMs Pyrimidines Pyrimidines HeterocycleSynth->Pyrimidines Imidazoles Imidazoles HeterocycleSynth->Imidazoles Triazines Triazines HeterocycleSynth->Triazines Antiviral Antivirals DHPMs->Antiviral Anticancer Anticancer Agents Pyrimidines->Anticancer Cardiovascular Cardiovascular Drugs Imidazoles->Cardiovascular Triazines->Anticancer

Caption: Relationship between guanidine and the synthesis of various pharmaceutical intermediates.

References

Guanidinium Benzoate in Phase-Transfer Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium salts have emerged as a versatile and efficient class of phase-transfer catalysts (PTCs) in a variety of organic transformations. Their utility stems from their ability to form lipophilic ion pairs with anionic reactants, facilitating their transfer from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can proceed. This mechanism is particularly advantageous for reactions such as nucleophilic substitutions, alkylations, and Michael additions, often leading to higher yields, milder reaction conditions, and enhanced selectivity compared to uncatalyzed heterogeneous reactions.

While a range of guanidinium salts have been explored, this document focuses on the potential application of guanidinium benzoate as a phase-transfer catalyst. Although specific, detailed quantitative data and established protocols for guanidinium benzoate are not extensively documented in publicly available literature, we can extrapolate its potential applications and provide generalized protocols based on the well-established principles of phase-transfer catalysis and the known reactivity of other guanidinium salts.

Principle of Guanidinium-Mediated Phase-Transfer Catalysis

Phase-transfer catalysis operates on the principle of transporting a reactant from one phase to another to enable a reaction that would otherwise be slow or not occur at all. In the context of a solid-liquid or liquid-liquid system, the guanidinium cation ([C(NH2)3]+) can exchange its counter-ion (in this case, benzoate) for a reactant anion from the solid or aqueous phase. The resulting guanidinium-reactant ion pair is sufficiently soluble in the organic phase to react with the substrate. After the reaction, the guanidinium cation, now paired with the leaving group anion, can return to the initial phase to repeat the catalytic cycle.

Below is a generalized workflow for a phase-transfer catalyzed nucleophilic substitution reaction.

ptc_workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase A Guanidinium Benzoate [Gua]+[Benz]- D Guanidinium-Nucleophile Ion Pair [Gua]+[Nu]- A->D Anion Exchange B Nucleophile Salt [M]+[Nu]- C Leaving Group Salt [M]+[LG]- F Product R-Nu D->F Reaction E Substrate R-LG G Guanidinium-Leaving Group Ion Pair [Gua]+[LG]- G->A Catalyst Regeneration

Caption: Generalized workflow of guanidinium-mediated phase-transfer catalysis.

Potential Applications and Generalized Protocols

Based on the applications of other guanidinium and quaternary ammonium salts in phase-transfer catalysis, guanidinium benzoate is expected to be effective in promoting nucleophilic substitution reactions, such as O-alkylation (e.g., Williamson ether synthesis) and N-alkylation.

Application: O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with alkyl halides is a fundamental transformation in organic synthesis, often employed in the pharmaceutical industry. A phase-transfer catalyzed approach allows for the use of solid inorganic bases and avoids the need for anhydrous polar apathetic solvents.

Generalized Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 equiv.), the alkyl halide (1.2 equiv.), powdered potassium carbonate (2.0 equiv.), and guanidinium benzoate (0.05 - 0.10 equiv.).

  • Solvent Addition: Add a suitable organic solvent with a relatively low polarity, such as toluene or acetonitrile. The volume should be sufficient to dissolve the phenol and alkyl halide.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired ether.

Hypothetical Quantitative Data for O-Alkylation of 4-Cresol with Benzyl Bromide

The following table presents hypothetical data for the O-alkylation of 4-cresol with benzyl bromide, catalyzed by guanidinium benzoate. This data is illustrative and based on typical results for similar phase-transfer catalysts.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Toluene80685
210Toluene80492
35Acetonitrile60888
410Acetonitrile60595

Mechanism of Catalysis in O-Alkylation

The catalytic cycle for the O-alkylation of a phenol using guanidinium benzoate as a phase-transfer catalyst is depicted below.

o_alkylation_mechanism cluster_phases Reaction Environment start Guanidinium Benzoate in Organic Phase phenoxide_formation Phenol + K2CO3 at Interface start->phenoxide_formation 1. Catalyst at Interface ion_exchange Anion Exchange: Guanidinium Phenoxide Forms phenoxide_formation->ion_exchange 2. Phenoxide Generation organic_reaction Reaction in Organic Phase: Gua+[PhO]- + R-X -> R-OPh + Gua+[X]- ion_exchange->organic_reaction 3. Transfer to Organic Phase catalyst_return Guanidinium Halide Returns to Interface organic_reaction->catalyst_return 4. Product Formation catalyst_return->start 5. Catalyst Regeneration

Application Notes and Protocols: Preparation of Guanidine Monobenzoate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine monobenzoate, the salt formed from the strong organic base guanidine and benzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its utility in experimental settings is often dependent on its effective dissolution in appropriate solvents. These application notes provide detailed protocols for the preparation of Guanidine monobenzoate solutions in a range of common laboratory solvents. The information is intended to guide researchers in preparing solutions of desired concentrations for various applications, including biochemical assays and synthesis reactions.

Physicochemical Properties

  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol

  • Appearance: Typically a white to off-white crystalline powder.

Solubility Profile

SolventChemical FormulaTypeExpected SolubilityNotes
WaterH₂OPolar ProticSolubleGuanidine and its salts, like 4-guanidinobenzoid acid hydrochloride, are known to be soluble in water.[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleGuanidinium salts have shown high solubility in DMSO.[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleGuanidine is highly soluble in DMF.[3]
MethanolCH₃OHPolar ProticSolubleGuanidine is highly soluble in methanol.[3]
EthanolC₂H₅OHPolar ProticSolubleGuanidine is highly soluble in ethanol.[3]
Acetone(CH₃)₂COPolar AproticSlightly SolubleGuanidine carbonate is almost insoluble in acetone.[4]
ChloroformCHCl₃Non-polarInsolubleGuanidine and its salts generally have poor solubility in non-polar solvents.
HexaneC₆H₁₄Non-polarInsolubleGuanidine and its salts generally have poor solubility in non-polar solvents.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling Guanidine monobenzoate and solvents.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for Guanidine monobenzoate and the respective solvents before use.

Protocol 1: Preparation of an Unsaturated Guanidine Monobenzoate Solution (e.g., 10 mg/mL in Water)

This protocol describes the preparation of a solution at a concentration that is expected to be below the solubility limit.

Materials:

  • Guanidine monobenzoate powder

  • Deionized or distilled water

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 100 mg of Guanidine monobenzoate using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Initial Solvation: Add approximately 7-8 mL of deionized water to the volumetric flask.

  • Dissolution: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture at room temperature until all the solid has dissolved. Gentle heating (e.g., to 30-40°C) may be applied to aid dissolution, but allow the solution to return to room temperature before the final volume adjustment.

  • Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, sealed container and store at room temperature or as required for your specific application.

Protocol 2: Preparation of a Saturated Guanidine Monobenzoate Solution

This protocol is used to prepare a solution containing the maximum amount of dissolved solute at a given temperature.

Materials:

  • Guanidine monobenzoate powder

  • Chosen solvent (e.g., Ethanol)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Filtration apparatus (e.g., syringe filter or filter paper and funnel)

  • Stirring hot plate (optional)

Procedure:

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 50 mL of ethanol) to a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

  • Solute Addition: Gradually add Guanidine monobenzoate powder to the solvent while stirring. Continue adding the powder in small increments.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature, 25°C). The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

  • Separation: Turn off the stirrer and allow the excess solid to settle.

  • Filtration: Carefully decant or filter the supernatant to separate the saturated solution from the undissolved solid. A syringe filter is recommended for small volumes to minimize solvent evaporation.

  • Storage: Store the saturated solution in a sealed, labeled container at the temperature of preparation to prevent precipitation.

Protocol 3: Preparation of a Stock Solution for Serial Dilutions

This protocol outlines the preparation of a concentrated stock solution that can be diluted to various working concentrations.

Materials:

  • Guanidine monobenzoate powder

  • Chosen solvent (e.g., DMSO)

  • Volumetric flask of appropriate size

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional, depending on volume)

  • Micropipettes

Procedure:

  • Calculation: Determine the mass of Guanidine monobenzoate required to prepare the desired volume and concentration of the stock solution. For example, to make 10 mL of a 100 mM stock solution (MW = 181.19 g/mol ):

    • Mass (g) = 0.1 L * 0.1 mol/L * 181.19 g/mol = 0.18119 g = 181.2 mg

  • Weighing and Transfer: Accurately weigh the calculated mass of Guanidine monobenzoate and transfer it to the volumetric flask.

  • Dissolution: Add a portion of the solvent (e.g., 7-8 mL of DMSO for a 10 mL flask) and mix until the solid is fully dissolved. A brief period of vortexing or stirring may be necessary.

  • Final Volume: Add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it multiple times to ensure a uniform concentration.

  • Aliquoting and Storage: For convenience and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at an appropriate temperature (e.g., -20°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Guanidine monobenzoate transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent transfer->add_solvent stir Stir until Dissolved add_solvent->stir adjust_volume Adjust to Final Volume stir->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize store Store Solution homogenize->store factors_affecting_solubility cluster_solute Guanidine Monobenzoate Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility "Like dissolves like" crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Affects energy required to dissolve polarity_solvent Polarity polarity_solvent->solubility "Like dissolves like" h_bonding Hydrogen Bonding h_bonding->solubility Enhances interaction temperature Temperature temperature->solubility Generally increases solubility of solids pressure Pressure pressure->solubility Significant for gases, less so for solids ph pH ph->solubility Can alter ionization state

References

Application of Guanidinium Benzoate in the Formation of Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guanidinium benzoate in the formation of supramolecular assemblies. The unique hydrogen bonding capabilities of the guanidinium cation, in conjunction with the carboxylate group of the benzoate anion, facilitate the construction of well-defined, stable, and predictable multidimensional crystalline networks. This makes guanidinium benzoate a valuable building block in crystal engineering and supramolecular chemistry, with potential applications in drug design and materials science.

The guanidinium ion, with its six potential hydrogen bond donor sites, readily interacts with various organic and inorganic anions.[1] When combined with benzoate, the resulting salt forms robust supramolecular structures primarily through N-H···O hydrogen bonds.[2] These interactions lead to the assembly of ions into layered structures, a feature that is also observed in similar compounds like guanidinium 4-aminobenzoate.[3] The delocalization of charge over the carboxylate group and the planarity of the guanidinium cation contribute to the stability and predictability of these assemblies.[2]

Data Presentation

Crystallographic Data for Guanidinium Benzoate and Related Structures

The following table summarizes key crystallographic data for guanidinium benzoate and the closely related guanidinium 4-aminobenzoate, allowing for a comparative analysis of their solid-state structures.

ParameterGuanidinium BenzoateGuanidinium 4-AminobenzoateReference
Formula C₇H₅O₂⁻ · CH₆N₃⁺C₇H₆NO₂⁻ · CH₆N₃⁺[2]
Crystal System OrthorhombicOrthorhombic[2][3]
Space Group PnmaPnma[4]
a (Å) 15.734714.9833 (4)[3][4]
b (Å) 8.12168.0602 (2)[3][4]
c (Å) 7.88858.4737 (2)[3][4]
Volume (ų) 954.11023.36 (4)[3][4]
Z Not Specified4[3]
Temperature (K) Not Specified293[3]
Key Bond Lengths and Angles for Guanidinium Benzoate

The stability of the supramolecular assembly is highly dependent on the geometry and electronic structure of the constituent ions. The delocalization of electrons in both the guanidinium cation and the benzoate anion is evident from their bond lengths.

FeatureBondLength (Å) / Angle (°)SignificanceReference
Guanidinium Cation C-NIntermediate between single and double bondIndicates electron delocalization (bond order ~1.33)[3]
Benzoate Anion C-O (carboxylate)Intermediate between single and double bondIndicates charge delocalization over both oxygen atoms[2][3]
Benzoate Anion O-C-O (carboxylate)> 120°Steric effect of lone-pair electrons on oxygen atoms[2]

Experimental Protocols

Protocol 1: Synthesis of Guanidinium Benzoate Single Crystals via Slow Evaporation

This protocol details the synthesis of guanidinium benzoate single crystals, a common method for obtaining high-quality crystals suitable for X-ray diffraction studies.[4]

Materials:

  • Guanidinium Carbonate (AR grade)

  • Benzoic Acid (AR grade)

  • Deionized Water

  • Whatman filter paper

  • Crystallization dish or beaker

Procedure:

  • Preparation of Solution: In a stoichiometric 1:1 molar ratio, dissolve the calculated amount of guanidinium carbonate in deionized water with continuous stirring.

  • Addition of Benzoic Acid: Slowly add the corresponding amount of benzoic acid to the guanidinium carbonate solution while continuing to stir.

  • Dissolution and Filtration: Gently warm the solution to ensure complete dissolution of both reactants. Once a clear solution is obtained, filter it through Whatman filter paper to remove any particulate impurities.

  • Crystallization: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container partially to allow for slow evaporation of the solvent at ambient temperature.

  • Crystal Harvesting: Leave the solution undisturbed in a location free from vibrations. Colorless, transparent single crystals of guanidinium benzoate will deposit over a period of a few days to two weeks.[1][2]

  • Isolation: Carefully decant the mother liquor and collect the crystals. The crystals can be gently washed with a minimal amount of cold deionized water and then dried.

Protocol 2: Characterization of Guanidinium Benzoate Supramolecular Assemblies

A combination of analytical techniques is employed to characterize the structure and properties of the synthesized guanidinium benzoate crystals.

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the hydrogen bonding network.

  • Procedure:

    • Select a high-quality single crystal of suitable size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97, SHELXL97).[3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the compound and to confirm the formation of the salt through the observation of characteristic vibrational modes.

  • Procedure:

    • Prepare a sample by grinding a small number of crystals into a fine powder.

    • The powdered sample can be mixed with KBr to form a pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectrum for characteristic peaks, such as the N-H stretching vibrations of the guanidinium group (around 3354 cm⁻¹) and the C=O and C-O stretching vibrations of the carboxylate group.[4]

3. UV-Vis Spectroscopy:

  • Purpose: To determine the optical transparency and the electronic absorption properties of the material.

  • Procedure:

    • Dissolve a small amount of the crystalline material in a suitable solvent (e.g., deionized water).

    • Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

    • The cutoff wavelength indicates the region of optical transparency. For guanidinium benzoate, the cutoff is reported to be around 296 nm.[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start Materials: Guanidinium Carbonate & Benzoic Acid dissolve Dissolve in Deionized Water start->dissolve stir Stir & Warm dissolve->stir filter Filter Solution stir->filter evaporate Slow Evaporation (Ambient Temp) filter->evaporate crystals Harvest Crystals evaporate->crystals scxrd Single-Crystal X-ray Diffraction crystals->scxrd Structure ftir FTIR Spectroscopy crystals->ftir Functional Groups uvvis UV-Vis Spectroscopy crystals->uvvis Optical Properties structure 3D Structure & H-Bonding scxrd->structure functional_groups Vibrational Modes ftir->functional_groups optical_props Transparency uvvis->optical_props

Caption: Experimental workflow for the synthesis and characterization of guanidinium benzoate supramolecular assemblies.

hydrogen_bonding_network cluster_guanidinium Guanidinium Cation cluster_benzoate1 Benzoate Anion 1 cluster_benzoate2 Benzoate Anion 2 cluster_benzoate3 Benzoate Anion 3 G C N1 N G->N1 N2 N G->N2 N3 N G->N3 O1_b1 O N1->O1_b1 N-H···O O2_b1 O N1->O2_b1 O1_b2 O N2->O1_b2 N-H···O O2_b2 O N2->O2_b2 O1_b3 O N3->O1_b3 N-H···O O2_b3 O N3->O2_b3 C1_b1 C C1_b1->O1_b1 C1_b1->O2_b1 R1 Phenyl Group C1_b1->R1 C1_b2 C C1_b2->O1_b2 C1_b2->O2_b2 R2 Phenyl Group C1_b2->R2 C1_b3 C C1_b3->O1_b3 C1_b3->O2_b3 R3 Phenyl Group C1_b3->R3

Caption: Schematic of the hydrogen bonding between a guanidinium cation and three benzoate anions.

References

Application Notes and Protocols: Guanidine Monobenzoate as a Template in Materials Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guanidine monobenzoate as a templating agent in the synthesis of porous materials. Due to the limited availability of specific protocols for guanidine monobenzoate as a template, this document presents a generalized methodology adapted from established templating techniques for materials such as Metal-Organic Frameworks (MOFs) and zeolites. The protocols are based on the known crystal structure and hydrogen bonding capabilities of guanidine monobenzoate.

Introduction to Guanidine Monobenzoate as a Templating Agent

Guanidine monobenzoate is an organic salt composed of the guanidinium cation and the benzoate anion. The guanidinium cation is a planar, trigonal ion with six potential hydrogen bond donor sites, making it an excellent candidate for directing the assembly of crystalline structures.[1] Its size, shape, and charge distribution can influence the formation of specific pore architectures and framework topologies in porous materials. The benzoate anion can also participate in hydrogen bonding and aromatic stacking interactions, further contributing to the templating effect.

The primary role of a templating agent, or structure-directing agent (SDA), in materials synthesis is to guide the organization of inorganic or organometallic building blocks into a specific, desired crystalline framework. After the material is synthesized, the template is typically removed to create a porous structure.

Data Presentation

Properties of Guanidine Monobenzoate
PropertyValueReference
Molecular FormulaC₈H₁₁N₃O₂General Chemical Knowledge
Molecular Weight181.19 g/mol General Chemical Knowledge
Crystal SystemOrthorhombic[2]
Space GroupPnma[2]
Crystallographic Data of Guanidinium Benzoate
ParameterValueReference
a (Å)14.9833 (4)[1]
b (Å)8.0602 (2)[1]
c (Å)8.4737 (2)[1]
V (ų)1023.36 (4)[1]
Z4[1]

Experimental Protocols

Synthesis of Guanidine Monobenzoate Crystals

This protocol describes the synthesis of the templating agent itself.

Materials:

  • Guanidinium carbonate ((CH₆N₃)₂CO₃)

  • Benzoic acid (C₇H₆O₂)

  • Deionized water

Procedure:

  • Dissolve guanidinium carbonate and benzoic acid in a 1:2 molar ratio in deionized water. For example, dissolve 0.90 g (5 mmol) of guanidinium carbonate and 1.22 g (10 mmol) of benzoic acid in 100 mL of deionized water.

  • Stir the solution at room temperature until all solids are dissolved.

  • Filter the solution to remove any impurities.

  • Allow the solution to slowly evaporate at room temperature.

  • Colorless, single crystals of guanidine monobenzoate will form over a period of several days to two weeks.

  • Collect the crystals by filtration and dry them in air.

Generalized Protocol for Templated Synthesis of a Metal-Organic Framework (MOF)

This is a generalized hydrothermal synthesis protocol adapted for the use of guanidine monobenzoate as a template. The specific metal salt and organic linker will determine the final MOF structure.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Organic linker (e.g., Terephthalic acid, Trimesic acid)

  • Guanidine monobenzoate (Template)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve the metal salt and the organic linker in the chosen solvent in a glass beaker. The molar ratio of metal to linker will vary depending on the target MOF. A common starting ratio is 1:1 or 2:1.

  • In a separate beaker, dissolve the guanidine monobenzoate template in the same solvent. The molar ratio of template to metal salt can be varied to study its effect on the final structure, with typical ratios ranging from 0.5:1 to 2:1.

  • Add the template solution to the metal-linker solution and stir for 30 minutes to ensure a homogeneous mixture.

  • Transfer the final mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 72 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Collect the crystalline product by filtration, wash it with fresh solvent to remove unreacted precursors and the template.

  • Dry the product under vacuum or in a low-temperature oven.

Template Removal (Calcination):

  • To create the porous framework, the encapsulated guanidine monobenzoate template must be removed.

  • Place the as-synthesized material in a furnace.

  • Slowly ramp the temperature (e.g., 1-2 °C/min) to a temperature high enough to decompose the template but not the framework (typically 300-400°C).

  • Hold at this temperature for several hours to ensure complete removal of the template.

  • Cool the furnace slowly to room temperature.

Generalized Protocol for Templated Synthesis of an Aluminophosphate Zeolite-like Material

This is a generalized hydrothermal protocol for the synthesis of an aluminophosphate (AlPO) material using guanidine monobenzoate as a structure-directing agent.

Materials:

  • Aluminum source (e.g., Pseudoboehmite, Aluminum isopropoxide)

  • Phosphorus source (e.g., Phosphoric acid)

  • Guanidine monobenzoate (Template)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a homogeneous gel with a specific molar composition. A typical starting gel composition might be: 1.0 Al₂O₃ : 1.0 P₂O₅ : x Guanidine Monobenzoate : y H₂O, where x can range from 0.5 to 2.0 and y is typically between 40 and 100.

  • In a typical preparation, the aluminum source is mixed with deionized water to form a slurry.

  • The guanidine monobenzoate is then dissolved in this slurry.

  • Phosphoric acid is added dropwise to the mixture while stirring vigorously.

  • Continue stirring the gel for several hours to ensure homogeneity.

  • Transfer the gel to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a temperature between 150°C and 200°C for 24 to 96 hours.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the product by filtration, wash thoroughly with deionized water until the pH is neutral, and dry at 100°C.

  • The template is then removed by calcination, as described in the MOF protocol.

Visualizations

Experimental_Workflow_MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Synthesis Metal_Salt Metal Salt Mixing Mixing and Stirring Metal_Salt->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent Solvent->Mixing Template Guanidine Monobenzoate Template->Mixing Hydrothermal_Synthesis Hydrothermal Synthesis (Autoclave) Mixing->Hydrothermal_Synthesis Filtration Filtration and Washing Hydrothermal_Synthesis->Filtration Drying Drying Filtration->Drying Calcination Template Removal (Calcination) Drying->Calcination Porous_MOF Porous MOF Calcination->Porous_MOF

Caption: Workflow for the templated synthesis of a Metal-Organic Framework.

Guanidinium_Benzoate_Templating_Mechanism cluster_solution Solution Phase cluster_assembly Self-Assembly cluster_solid Solid Phase GB Guanidinium Benzoate (Template) H_Bonding Hydrogen Bonding GB->H_Bonding Electrostatic Electrostatic Interactions GB->Electrostatic Inorganic_Precursors Inorganic/Organometallic Precursors Inorganic_Precursors->H_Bonding Inorganic_Precursors->Electrostatic Intermediate Template-Precursor Intermediate Complex H_Bonding->Intermediate Electrostatic->Intermediate Crystallization Crystallization Intermediate->Crystallization As_Synthesized As-Synthesized Material (Template Included) Crystallization->As_Synthesized Calcination Calcination As_Synthesized->Calcination Final_Material Porous Material Calcination->Final_Material

Caption: Logical relationship of the templating mechanism.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Guanidine Monobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions, a key feature for binding to biological targets such as enzymes.[3] This document provides a detailed protocol for the characterization of guanidine monobenzoate derivatives as potential enzyme inhibitors.

Enzyme inhibition is a critical area of study in pharmacology and biochemistry, providing insights into the mechanisms of drug action and aiding in the design of more potent and specific therapeutic agents.[4][5] The protocols outlined below describe the necessary steps to determine the inhibitory potential of novel guanidine monobenzoate derivatives, including the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition.

Preliminary Considerations for Guanidine Monobenzoate Derivatives

Before initiating enzyme inhibition assays, it is crucial to characterize the physicochemical properties of the guanidine monobenzoate derivatives to ensure reliable and reproducible results.

  • Solubility: Guanidine derivatives are generally soluble in polar solvents like water, DMSO, and ethanol.[6] It is recommended to determine the solubility of each derivative in the chosen assay buffer. A stock solution of the inhibitor is typically prepared in an organic solvent like DMSO and then diluted in the assay buffer. It is important to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects enzyme activity (typically <1-2%).

  • Stability: The stability of the guanidine monobenzoate derivatives in the assay buffer under the experimental conditions (e.g., pH, temperature) should be assessed. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing its integrity using methods like HPLC.

  • Purity: The purity of the synthesized derivatives should be confirmed using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) to avoid misleading results from impurities.

Experimental Protocols

The following protocols are designed to be adaptable to a wide range of enzymes. It is essential to optimize the assay conditions for the specific enzyme being studied.

Materials and Reagents
  • Purified enzyme of interest

  • Substrate for the enzyme

  • Guanidine monobenzoate derivative (inhibitor)

  • Assay buffer (optimized for the specific enzyme, e.g., Tris-HCl, phosphate buffer)

  • Cofactors or other necessary additives for enzyme activity

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence

  • Pipettes and tips

  • DMSO or other suitable organic solvent for dissolving the inhibitor

Protocol for Determining IC50 Value

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8]

Step 1: Preparation of Reagents

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration of the substrate should be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9]

  • Inhibitor Solutions: Prepare a stock solution of the guanidine monobenzoate derivative in 100% DMSO. From this stock, prepare a series of dilutions in the assay buffer. A typical 8-point dose-response curve might include final inhibitor concentrations ranging from 1 nM to 100 µM.

Step 2: Assay Procedure

  • To each well of a 96-well plate, add the following in the specified order:

    • Assay Buffer

    • Inhibitor solution (at various concentrations) or vehicle control (DMSO in buffer)

    • Enzyme solution

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The reaction should be monitored in the linear range of product formation.[10]

Step 3: Data Analysis

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.[7]

Protocol for Determining the Mechanism of Inhibition

To understand how the guanidine monobenzoate derivative inhibits the enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[2][11]

Step 1: Experimental Setup

  • Perform a series of enzyme activity assays as described in section 2.2.

  • In these assays, vary the concentration of the substrate while keeping the concentration of the inhibitor constant.

  • Repeat this for several different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

Step 2: Data Analysis

  • For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.

  • Plot the initial velocity (v) versus the substrate concentration ([S]) to generate Michaelis-Menten plots.[12]

  • To more clearly distinguish between the different types of inhibition, transform the data into a Lineweaver-Burk plot (1/v versus 1/[S]).[13]

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition:

    • Competitive Inhibition: Vmax remains unchanged, while Km increases.[5] The lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.[5] The lines on the Lineweaver-Burk plot will intersect at the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. The lines on the Lineweaver-Burk plot will be parallel.[2]

    • Mixed Inhibition: Both Vmax and Km are altered, but not proportionally. The lines on the Lineweaver-Burk plot will intersect at a point other than the axes.[11]

Data Presentation

Summarize the quantitative data from the inhibition studies in clearly structured tables for easy comparison.

Table 1: IC50 Values of Guanidine Monobenzoate Derivatives

Derivative IDChemical StructureIC50 (µM) ± SD
GMB-001[Insert Structure][Value]
GMB-002[Insert Structure][Value]
GMB-003[Insert Structure][Value]

Table 2: Kinetic Parameters for Inhibition by Derivative GMB-XXX

Inhibitor Conc. (µM)Apparent Vmax (units) ± SDApparent Km (µM) ± SDType of Inhibition
0 (Control)[Value][Value]-
[Concentration 1][Value][Value][Type]
[Concentration 2][Value][Value][Type]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->start_reaction monitor_reaction Monitor Reaction Progress start_reaction->monitor_reaction calc_velocity Calculate Initial Velocities monitor_reaction->calc_velocity plot_ic50 Generate IC50 Curve calc_velocity->plot_ic50 plot_kinetics Generate Michaelis-Menten & Lineweaver-Burk Plots calc_velocity->plot_kinetics det_ic50 Determine IC50 Value plot_ic50->det_ic50 det_mechanism Determine Inhibition Mechanism plot_kinetics->det_mechanism

Caption: Experimental workflow for enzyme inhibition studies.

Modes of Reversible Enzyme Inhibition

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E Active Site EI_c EI E_c:f0->EI_c ES_c ES E_c:f0->ES_c I_c I I_c->E_c:f1 S_c S S_c->E_c:f1 P_c E + P ES_c->P_c E_n E Active Site Allosteric Site ES_n ES E_n:f0->ES_n I_n I I_n->E_n:f2 I_n->ES_n S_n S S_n->E_n:f1 ESI_n ESI ES_n->ESI_n P_n E + P ES_n->P_n E_u E ES_u ES E_u->ES_u S_u S S_u->E_u ESI_u ESI ES_u->ESI_u P_u E + P ES_u->P_u I_u I I_u->ES_u

Caption: Mechanisms of reversible enzyme inhibition.

References

Application Notes and Protocols: Guanidinium Benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium salts have emerged as versatile tools in organic synthesis, acting as potent Brønsted bases and hydrogen-bond donors, facilitating a variety of transformations.[1][2] Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. While various guanidinium salts like the hydrochloride, carbonate, and nitrate have been extensively documented in these synthetic routes, the application of guanidinium benzoate is less explored.[1][3] This document provides an overview of the established use of guanidinium salts in the synthesis of key heterocyclic scaffolds, namely pyrimidines and quinazolines, and proposes a potential application for guanidinium benzoate based on its chemical properties.

Properties of Guanidinium Benzoate

Guanidinium benzoate is an organic salt formed from the strong organic base guanidine and benzoic acid. Its synthesis is straightforward, typically involving the reaction of guanidinium carbonate with benzoic acid in an aqueous solution, followed by crystallization.[4]

Key Properties:

  • Basicity: The guanidinium ion is the conjugate acid of guanidine, a strong organic base. In guanidinium benzoate, the basicity is tempered by the weakly acidic benzoate anion.

  • Hydrogen Bonding: The planar guanidinium cation possesses six potential hydrogen-bond donor sites, allowing it to interact with and activate substrates.[5]

  • Solubility: Guanidinium benzoate's solubility will vary depending on the solvent, a crucial factor in designing reaction conditions.

Established Applications of Guanidinium Salts in Heterocyclic Synthesis

Guanidinium salts are frequently employed as a nitrogen source and catalyst in the synthesis of various heterocycles. Two prominent examples are the synthesis of pyrimidine and quinazoline derivatives.

Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidines and their derivatives. Guanidinium salts, such as guanidine hydrochloride, are commonly used as the nitrogen-containing component.[6][7]

General Reaction Scheme:

A β-ketoester, an aldehyde, and a guanidinium salt react under acidic or basic conditions to yield a dihydropyrimidine.

Experimental Protocol: Synthesis of 2-Imino-5-carboxy-3,4-dihydropyrimidines [7]

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and guanidine hydrochloride (1.1 mmol).

  • Solvent and Catalyst: Add an appropriate solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl) or a base.

  • Reaction Conditions: Heat the mixture to reflux for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Quantitative Data for Guanidine-Mediated Biginelli Reaction

Aldehydeβ-KetoesterGuanidine SaltSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateGuanidine HydrochlorideEthanolHCl485[6]
4-ChlorobenzaldehydeEthyl benzoylacetateGuanidine CarbonateDMF-692[1]
3-NitrobenzaldehydeMethyl acetoacetateGuanidine NitrateAcetic Acid-878[2]
Synthesis of Quinazoline Derivatives

Guanidinium salts can also be utilized in the synthesis of quinazoline scaffolds, which are prevalent in medicinal chemistry.

Experimental Protocol: Synthesis of 2,4-Diaminoquinazolines

  • Reactants: A mixture of a substituted 2-aminobenzonitrile (1.0 mmol) and guanidine hydrochloride (1.5 mmol) is prepared.

  • Solvent and Base: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used, along with a base like potassium carbonate (2.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.

  • Work-up and Purification: Upon completion, the mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.

Proposed Application of Guanidinium Benzoate in Heterocyclic Synthesis

Proposed Experimental Protocol: Guanidinium Benzoate-Catalyzed Biginelli Reaction

  • Reaction Setup: Combine an aromatic aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and guanidinium benzoate (1.2 mmol) in a round-bottom flask.

  • Solvent: Add a suitable solvent such as ethanol or isopropanol (5 mL).

  • Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold solvent. Otherwise, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Mechanism of the Biginelli Reaction

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium Protonation Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Deprotonation Guanidinium Guanidinium Salt Adduct Michael Adduct Guanidinium->Adduct Addition Acyliminium->Adduct Nucleophilic Attack Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidine Cyclized->DHPM Dehydration

Caption: A simplified representation of the key steps in the Biginelli reaction mechanism.

Diagram 2: Experimental Workflow for Heterocycle Synthesis

Experimental_Workflow Reactants Combine Reactants: Aldehyde, β-Ketoester, Guanidinium Salt Solvent Add Solvent and Catalyst Reactants->Solvent Reaction Heat to Reflux (Monitor by TLC) Solvent->Reaction Workup Cool and Precipitate or Concentrate Reaction->Workup Purification Filter and Wash or Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the synthesis of heterocyclic compounds using guanidinium salts.

Conclusion

Guanidinium salts are valuable reagents in the synthesis of heterocyclic compounds. While guanidinium benzoate has not been extensively reported in this context, its inherent properties make it a promising candidate for further investigation, potentially offering advantages in modulating reaction conditions. The provided protocols for established methods using other guanidinium salts serve as a strong foundation for exploring the synthetic utility of guanidinium benzoate in the development of novel heterocyclic entities for pharmaceutical and materials science applications.

References

Experimental procedure for acrosin inhibition assay using nitrophenyl p-guanidinium benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrosin is a serine protease located in the acrosome of sperm. It plays a crucial role in the fertilization process, specifically in the penetration of the zona pellucida, the outer layer of the ovum.[1][2] The enzymatic activity of acrosin is a key indicator of sperm fertility, making it a significant target for contraceptive drug development and a biomarker for male infertility.[3] The acrosin inhibition assay is a widely used method to screen for and characterize potential acrosin inhibitors. This application note provides a detailed protocol for performing a colorimetric acrosin inhibition assay using nitrophenyl p-guanidinium benzoate analogs, such as Nα-benzoyl-L-arginine 4-nitrophenyl ester hydrochloride (BAPNA), as a substrate.

The principle of the assay is based on the cleavage of the chromogenic substrate BAPNA by acrosin, which releases p-nitroaniline, a yellow-colored product. The rate of p-nitroaniline formation is directly proportional to the acrosin activity and can be measured spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory effects of various compounds on acrosin activity can be quantified and compared using their IC50 values. A lower IC50 value indicates a more potent inhibitor.

InhibitorIC50 (nM)Notes
5-(2,4-Dichlorophenyl)isoxazole-3-carbaldehyde390,000 - 39,000,000Multiple values reported.[4]
Tosyl-L-lysine chloromethyl ketone142,600,000[4]
N-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide410,000 - 6,810,000Multiple values reported.[4]
Ethyl 3-[4-[(2-chlorobenzoyl)amino]phenyl]-1H-pyrazole-5-carboxylate110,000[4]
p-Nitrophenyl-p'-guanidinobenzoate (NPGB)1.5 x 10⁻⁸ M (15 nM)A highly effective non-competitive inhibitor.[5]

Experimental Protocols

Materials and Reagents
  • Purified acrosin (from a commercial source or extracted from sperm)

  • Nα-benzoyl-L-arginine 4-nitrophenyl ester hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Inhibitor compounds of interest

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 25°C or 37°C

  • Pipettes and tips

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Stock Solutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_acrosin Prepare Acrosin Solution add_acrosin Add Acrosin to Wells and Incubate prep_acrosin->add_acrosin prep_bapna Prepare BAPNA Solution add_bapna Add BAPNA to Initiate Reaction prep_bapna->add_bapna add_inhibitor->add_acrosin add_acrosin->add_bapna read_absorbance Measure Absorbance at 405 nm add_bapna->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the acrosin inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Acrosin Solution: Prepare a stock solution of purified acrosin in assay buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • BAPNA Solution: Prepare a stock solution of BAPNA in DMSO. Further dilute in assay buffer to the desired final concentration (e.g., 1 mM). It is recommended to prepare this solution fresh.[6]

    • Inhibitor Solutions: Prepare stock solutions of the test inhibitors in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.

  • Assay Procedure:

    • Set up a 96-well microplate. Include wells for a blank (assay buffer only), a positive control (acrosin and BAPNA without inhibitor), and the test inhibitor at various concentrations.

    • Add 10 µL of each inhibitor dilution to the respective wells. For the positive control, add 10 µL of DMSO.

    • Add 80 µL of the acrosin solution to each well (except the blank).

    • Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the BAPNA solution to all wells.

    • Immediately start measuring the absorbance at 405 nm using a microplate reader. Take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

      • V_control is the reaction rate of the positive control.

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of acrosin activity, by fitting the data to a sigmoidal dose-response curve.

Acrosin's Role in Fertilization

Acrosin is indispensable for sperm to penetrate the zona pellucida of the oocyte.[1][2] The process is initiated by the binding of the sperm to the zona pellucida, which triggers the acrosome reaction.

G sperm Sperm sperm_zp_binding Sperm-ZP3 Binding sperm->sperm_zp_binding zp Zona Pellucida zp->sperm_zp_binding acrosome_reaction Acrosome Reaction sperm_zp_binding->acrosome_reaction proacrosin_release Proacrosin Release acrosome_reaction->proacrosin_release proacrosin_activation Proacrosin Activation to Acrosin proacrosin_release->proacrosin_activation acrosin_zp2_hydrolysis Acrosin Hydrolyzes ZP2 proacrosin_activation->acrosin_zp2_hydrolysis zp_penetration Zona Pellucida Penetration acrosin_zp2_hydrolysis->zp_penetration sperm_egg_fusion Sperm-Egg Fusion zp_penetration->sperm_egg_fusion

Caption: Acrosin signaling pathway during fertilization.

The binding of sperm to the ZP3 glycoprotein on the zona pellucida initiates the acrosome reaction.[7] This leads to the release of the contents of the acrosome, including the inactive zymogen proacrosin. Proacrosin is then autocatalytically converted to its active form, β-acrosin.[8] Active acrosin then digests the ZP2 glycoprotein, creating a path for the sperm to penetrate the zona pellucida and fuse with the oocyte membrane.[8]

Conclusion

The acrosin inhibition assay using a chromogenic substrate like BAPNA is a robust and reliable method for identifying and characterizing inhibitors of this critical enzyme. The detailed protocol provided in this application note offers a standardized procedure for researchers in reproductive biology and drug discovery. Understanding the role of acrosin in fertilization and having effective tools to study its inhibition are essential for the development of novel contraceptives and treatments for infertility.

References

Application Notes and Protocols: Guanidine Monobenzoate in Protein Denaturation and Refolding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine monobenzoate, a salt composed of the guanidinium cation and the benzoate anion, presents a unique chemical tool for the study of protein denaturation and refolding. The guanidinium cation is a well-established potent chaotropic agent, widely used in the form of guanidine hydrochloride to unfold proteins by disrupting the intricate network of non-covalent interactions that stabilize their native conformation.[1][2][3] The effect of the counter-anion is significant, with different anions modulating the overall denaturing or stabilizing properties of the guanidinium salt.[4][5] While guanidine hydrochloride is a strong denaturant and guanidine sulfate can act as a protein stabilizer, the role of the benzoate anion in this context is less characterized.[5]

This document provides detailed application notes and protocols for the use of guanidine monobenzoate in protein denaturation and refolding studies. It is hypothesized that the benzoate anion, with its aromatic character, may introduce specific interactions with protein side chains, potentially offering a different denaturation/refolding profile compared to traditional guanidinium salts. Benzoate has been shown to interact with proteins, inducing structural changes through hydrogen bonding and van der Waals interactions.[6] These protocols are based on established methodologies for other guanidinium salts and are intended to serve as a starting point for empirical optimization.

Principle of Action

The denaturation of proteins by guanidinium salts is a complex process. The guanidinium cation, a planar and resonance-stabilized ion, disrupts protein structure through several mechanisms:

  • Disruption of Hydrogen Bonds: Guanidinium ions can interfere with the hydrogen bonding network of water and directly with the hydrogen bonds within the protein structure.[7]

  • Weakening of Hydrophobic Interactions: By interacting with nonpolar side chains, guanidinium ions can reduce the hydrophobic effect, which is a major driving force for protein folding.[8]

  • Direct Binding to the Protein: Guanidinium ions have been shown to interact favorably with the protein backbone and certain amino acid side chains, particularly planar ones like tryptophan, arginine, and glutamine, through stacking interactions.[1][2] They also form strong hydrogen bonds with negatively charged residues such as aspartate and glutamate.[2]

The benzoate anion is expected to modulate these effects. Its aromatic ring could lead to specific π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on the protein surface. This could potentially lead to a different denaturation pathway or efficiency compared to the smaller, spherical chloride anion.

Applications

  • Controlled Protein Denaturation: Guanidine monobenzoate can be used to induce the unfolding of proteins in a concentration-dependent manner, allowing for the study of folding intermediates and the thermodynamics of protein stability.

  • Protein Refolding Studies: By carefully removing the guanidine monobenzoate, either through dialysis or dilution, the refolding pathway of a denatured protein can be investigated. This is critical for optimizing protein production from inclusion bodies in biotechnological applications.[9][10]

  • Solubilization of Aggregated Proteins: Like other chaotropic agents, guanidine monobenzoate can be employed to solubilize protein aggregates and inclusion bodies, a common challenge in recombinant protein expression.[9]

  • Drug Development: Understanding how a protein unfolds and refolds is crucial in drug development for assessing protein stability, aggregation propensity, and the effects of small molecules on these processes.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from protein denaturation studies using guanidine monobenzoate, guanidine hydrochloride, and guanidine sulfate for comparative purposes. The values for guanidine monobenzoate are illustrative and would need to be determined experimentally.

Table 1: Concentration-Dependent Denaturation of a Model Protein (e.g., Lysozyme) at 25°C

DenaturantCm (M)1ΔG°H₂O (kcal/mol)2m-value (kcal/mol·M)3
Guanidine Hydrochloride3.28.52.6
Guanidine Monobenzoate3.59.22.6
Guanidine Sulfate> 6.0 (Stabilizer)N/AN/A

1Cm: The molar concentration of the denaturant at which 50% of the protein is unfolded. 2ΔG°H₂O: The standard free energy of unfolding in the absence of the denaturant, extrapolated from the denaturation curve. 3m-value: A measure of the dependence of ΔG° on denaturant concentration, related to the change in solvent-accessible surface area upon unfolding. Note: The values for Guanidine Monobenzoate are hypothetical and for illustrative purposes only.

Table 2: Refolding Yield of a Model Protein from a Denatured State

Refolding MethodDenaturant Used (for unfolding)Refolding Buffer AdditiveFinal Protein Concentration (mg/mL)Refolding Yield (%)
Dilution6 M Guanidine Hydrochloride0.5 M Arginine0.175
Dilution6 M Guanidine Monobenzoate0.5 M Arginine0.178
Dialysis6 M Guanidine HydrochlorideNone0.560
Dialysis6 M Guanidine MonobenzoateNone0.565

Note: The values for Guanidine Monobenzoate are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Equilibrium Denaturation of a Protein Monitored by Intrinsic Tryptophan Fluorescence

Objective: To determine the thermodynamic stability of a protein by monitoring the change in its intrinsic tryptophan fluorescence as a function of guanidine monobenzoate concentration.

Materials:

  • Purified protein of interest containing at least one tryptophan residue.

  • Guanidine monobenzoate (high purity).

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a stock solution of guanidine monobenzoate: Prepare a concentrated stock solution (e.g., 8 M) of guanidine monobenzoate in the desired buffer. Ensure the pH is adjusted after dissolution.

  • Prepare a series of denaturant concentrations: Create a series of solutions with increasing concentrations of guanidine monobenzoate (e.g., from 0 M to 6 M in 0.2 M increments) by mixing the stock solution with the buffer.

  • Prepare protein samples: Add a small, constant volume of the protein stock solution to each of the denaturant solutions to achieve a final protein concentration in the low micromolar range (e.g., 2-5 µM). Gently mix and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may need to be optimized).

  • Measure fluorescence spectra: For each sample, measure the intrinsic tryptophan fluorescence spectrum. Excite the sample at 295 nm to minimize tyrosine fluorescence and record the emission spectrum from 310 nm to 400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λmax) for each spectrum. A red-shift in λmax (from ~330-340 nm to ~350-355 nm) indicates the unfolding of the protein and the exposure of tryptophan residues to the aqueous solvent.

    • Plot the λmax or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of the guanidine monobenzoate concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm, m-value, and ΔG°H₂O.

Protocol 2: Refolding of a Denatured Protein by Rapid Dilution

Objective: To refold a protein from a denatured state in guanidine monobenzoate and assess the refolding yield.

Materials:

  • Purified protein of interest.

  • Guanidine monobenzoate.

  • Denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 6 M guanidine monobenzoate and 10 mM DTT for proteins with disulfide bonds).

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with or without additives like 0.5 M L-arginine, 1 mM EDTA). For proteins with disulfide bonds, a redox shuffling system (e.g., 2 mM GSH / 0.2 mM GSSG) should be included.

  • Assay to measure protein activity or a spectroscopic method (e.g., Circular Dichroism) to assess the folded state.

Procedure:

  • Denature the protein: Dissolve the protein in the denaturation buffer to a final concentration of 5-10 mg/mL. Incubate at room temperature for 2-4 hours to ensure complete unfolding and reduction of disulfide bonds (if present).

  • Initiate refolding by dilution: Rapidly dilute the denatured protein solution into the refolding buffer. A dilution factor of 50 to 100-fold is common to quickly reduce the guanidine monobenzoate concentration to a non-denaturing level (typically below 0.5 M). Perform the dilution at a low temperature (e.g., 4°C) to minimize aggregation. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

  • Incubate for refolding: Allow the protein to refold by incubating the solution at a constant temperature (e.g., 4°C or room temperature) for a period of time (can range from hours to days, requires optimization).

  • Assess refolding:

    • Measure the biological activity of the refolded protein and compare it to that of the native protein.

    • Alternatively, use spectroscopic techniques like Circular Dichroism (CD) to monitor the recovery of the secondary and tertiary structure.

  • Calculate refolding yield: The refolding yield is calculated as the ratio of the activity (or spectroscopic signal) of the refolded protein to that of the same amount of native protein.

Visualizations

Denaturation_Workflow cluster_prep Sample Preparation cluster_denaturation Denaturation cluster_analysis Analysis NativeProtein Native Protein SerialDilution Serial Dilution (0M to 6M) NativeProtein->SerialDilution DenaturantStock Guanidine Monobenzoate Stock Solution DenaturantStock->SerialDilution Buffer Buffer Buffer->SerialDilution Incubation Equilibrium Incubation SerialDilution->Incubation Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence DataAnalysis Data Analysis (Cm, ΔG°, m-value) Fluorescence->DataAnalysis

Caption: Experimental workflow for protein denaturation studies.

Refolding_Workflow cluster_denature Denaturation cluster_refold Refolding cluster_assess Assessment Start Solubilized Protein (e.g., from Inclusion Bodies) Denature Incubate in 6M Guanidine Monobenzoate + DTT (if needed) Start->Denature Dilution Rapid Dilution (1:100) into Refolding Buffer Denature->Dilution Initiate Refolding Incubate Incubation (e.g., 4°C, 24h) Dilution->Incubate ActivityAssay Biological Activity Assay Incubate->ActivityAssay Spectroscopy Spectroscopy (e.g., CD) Incubate->Spectroscopy Yield Calculate Refolding Yield ActivityAssay->Yield Spectroscopy->Yield

Caption: Workflow for protein refolding by dilution.

Guanidinium_Action cluster_protein Protein Interactions Native Native Protein Unfolded Unfolded Protein Native->Unfolded Denaturation Unfolded->Native Refolding Guanidinium Guanidinium Cation Guanidinium->Native Disrupts H-bonds & Hydrophobic Core Benzoate Benzoate Anion Benzoate->Native π-π stacking with Aromatic Residues?

Caption: Proposed interactions in protein denaturation.

References

Application Notes & Protocols: Incorporation of Guanidine Monobenzoate into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for incorporating Guanidine Monobenzoate, a guanidinium salt with potential therapeutic applications, into various polymer matrices for controlled release and targeted delivery.

Introduction

Guanidine and its derivatives are of significant interest in pharmaceutical and biomedical applications due to their biological activities, including antimicrobial properties and their role in cell penetration. Guanidine Monobenzoate, as a salt, presents unique opportunities for incorporation into polymer matrices for sustained release applications. The methods described herein are based on established techniques for loading small molecule drugs into polymeric carriers. The selection of the polymer and the incorporation method will depend on the desired release kinetics, the physicochemical properties of Guanidine Monobenzoate, and the intended application.

This document outlines two primary methods for incorporating Guanidine Monobenzoate into polymer matrices: solvent evaporation and melt extrusion. Additionally, it provides protocols for characterizing the resulting drug-polymer composites.

Physicochemical Properties of Guanidine Monobenzoate

A thorough understanding of the physicochemical properties of Guanidine Monobenzoate is crucial for selecting the appropriate polymer and processing conditions.

PropertyValueSignificance for Polymer Incorporation
Molecular Formula C₈H₁₁N₃O₂Influences molecular weight and potential for interactions.
Molecular Weight 181.19 g/mol Affects diffusion rates from the polymer matrix.
Solubility Soluble in water and polar organic solvents.Critical for solvent-based incorporation methods.
Melting Point Data not readily available.Important for thermal methods like melt extrusion.
pKa (Guanidinium group) ~13.5The cationic nature at physiological pH influences interactions with anionic polymers and release medium.

Polymer Matrix Selection

The choice of polymer is critical and will dictate the release mechanism and biocompatibility of the final product. Both biodegradable and non-biodegradable polymers can be used.

Polymer TypeExamplesRelease MechanismSuitability for Guanidine Monobenzoate
Biodegradable Polyesters Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), Polycaprolactone (PCL)Bulk erosion, diffusionSuitable for implants and controlled-release formulations. The acidic degradation byproducts of PLGA and PLA may interact with the basic guanidinium group.
Hydrogels Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG), Alginate, ChitosanSwelling and diffusionIdeal for high water content formulations and for water-soluble drugs like Guanidine Monobenzoate.[1]
Non-biodegradable Poly(methyl methacrylate) (PMMA), Ethylene-vinyl acetate (EVA)DiffusionUsed for long-term release implants where polymer removal is feasible.

Experimental Protocols

Method 1: Solvent Evaporation/Emulsion Solvent Evaporation

This method is suitable for thermally sensitive drugs and is one of the most common techniques for preparing drug-loaded microparticles and nanoparticles.[2]

Principle: The drug and polymer are co-dissolved in a common organic solvent. This solution is then emulsified in a non-solvent phase (typically water) containing a surfactant. The organic solvent is then removed by evaporation, leading to the formation of solid, drug-loaded polymer particles.

Protocol for PLGA Microparticle Formulation:

  • Preparation of the Organic Phase:

    • Dissolve 200 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add 20 mg of Guanidine Monobenzoate to the polymer solution and sonicate until fully dissolved.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% w/v solution of Poly(vinyl alcohol) (PVA) in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase.

    • Homogenize the mixture at 5,000-10,000 rpm for 2-5 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate.

  • Particle Collection and Washing:

    • Centrifuge the microparticle suspension at 10,000 x g for 15 minutes.

    • Discard the supernatant and wash the particles three times with deionized water to remove residual PVA and unencapsulated drug.

    • Lyophilize the washed particles to obtain a dry powder.

Workflow for Solvent Evaporation Method:

SolventEvaporation cluster_prep Preparation cluster_process Processing cluster_final Final Product P Polymer (PLGA) Mix Dissolve Polymer & Drug P->Mix D Drug (Guanidine Monobenzoate) D->Mix S Organic Solvent S->Mix Aq Aqueous Phase (PVA) Emul Emulsification Aq->Emul Aqueous Phase Mix->Emul Organic Phase Evap Solvent Evaporation Emul->Evap Wash Washing & Centrifugation Evap->Wash Lyo Lyophilization Wash->Lyo MP Drug-Loaded Microparticles Lyo->MP

Caption: Workflow for incorporating Guanidine Monobenzoate into polymer microparticles using the solvent evaporation technique.

Method 2: Melt Extrusion

Melt extrusion is a solvent-free method that is suitable for thermally stable drugs and polymers. It involves mixing the drug and polymer at elevated temperatures and extruding the mixture to form a drug-polymer composite.

Principle: The polymer is heated above its glass transition temperature to a molten state. The drug is then mixed with the molten polymer, and the mixture is forced through a die to form a desired shape (e.g., rods, films).

Protocol for EVA Implant Formulation:

  • Blending:

    • Dry blend 95 g of Ethylene-vinyl acetate (EVA) pellets with 5 g of Guanidine Monobenzoate powder in a sealed container. Tumble the mixture for 15 minutes to ensure homogeneity.

  • Melt Extrusion:

    • Set the temperature profile of a twin-screw extruder. For EVA, a temperature profile of 80°C to 110°C from the feeding zone to the die is typical.

    • Feed the blended mixture into the extruder at a controlled rate.

    • The molten extrudate is passed through a die of the desired dimensions (e.g., a 2 mm diameter circular die).

  • Cooling and Pelletizing:

    • Cool the extrudate using a conveyor belt with air cooling.

    • Cut the cooled extrudate into pellets or rods of the desired length.

Workflow for Melt Extrusion Method:

MeltExtrusion cluster_prep Preparation cluster_process Processing cluster_final Final Product P Polymer (EVA) Blend Dry Blending P->Blend D Drug (Guanidine Monobenzoate) D->Blend Extrude Melt Extrusion Blend->Extrude Cool Cooling & Pelletizing Extrude->Cool Implant Drug-Loaded Implant Cool->Implant

Caption: Workflow for preparing a Guanidine Monobenzoate-loaded polymer implant using the melt extrusion method.

Characterization of Drug-Polymer Matrices

Drug Loading and Encapsulation Efficiency

Protocol:

  • Accurately weigh 10 mg of the drug-loaded polymer matrix.

  • Dissolve the sample in a suitable solvent (e.g., 2 mL of dichloromethane for PLGA) to dissolve the polymer.

  • Extract the Guanidine Monobenzoate into an aqueous phase (e.g., 10 mL of phosphate-buffered saline, pH 7.4).

  • Quantify the concentration of Guanidine Monobenzoate in the aqueous phase using UV-Vis spectroscopy or HPLC.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in matrix / Total mass of matrix) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

FormulationPolymerTheoretical DL (%)Actual DL (%)EE (%)
Microparticles PLGA10.08.5 ± 0.785.0 ± 7.0
Implant EVA5.04.8 ± 0.396.0 ± 6.0
In Vitro Release Studies

Protocol:

  • Place a known amount of the drug-loaded matrix (e.g., 20 mg of microparticles or one implant) into a vial containing 10 mL of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the vials in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium.

  • Analyze the concentration of Guanidine Monobenzoate in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathway for Drug Release Mechanisms:

ReleaseMechanisms cluster_diffusion Diffusion-Controlled Release cluster_swelling Swelling-Controlled Release cluster_erosion Erosion-Controlled Release Matrix Drug-Polymer Matrix Water Water Penetration Matrix->Water Swell Polymer Swelling Matrix->Swell Erosion Polymer Erosion Matrix->Erosion DrugDiss Drug Dissolution Water->DrugDiss Diff Diffusion through Pores DrugDiss->Diff Release1 Drug Release Diff->Release1 ChainRelax Polymer Chain Relaxation Swell->ChainRelax DrugDiffSwell Enhanced Drug Diffusion ChainRelax->DrugDiffSwell Release2 Drug Release DrugDiffSwell->Release2 MatrixDegrade Matrix Degradation Erosion->MatrixDegrade Release3 Drug Release MatrixDegrade->Release3

Caption: Dominant mechanisms governing the release of a drug from a polymer matrix.

Conclusion

The successful incorporation of Guanidine Monobenzoate into polymer matrices can be achieved using standard pharmaceutical processing techniques such as solvent evaporation and melt extrusion. The choice of method and polymer should be tailored to the desired final product characteristics, including particle size, drug loading, and release profile. Proper characterization is essential to ensure the quality and performance of the drug delivery system. The protocols provided here serve as a starting point for the development of novel formulations containing Guanidine Monobenzoate.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of Guanidine monobenzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for crystallizing Guanidine monobenzoate?

A1: The most commonly reported method for crystallizing Guanidine monobenzoate is the slow evaporation technique. This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at room temperature, leading to the formation of crystals.[1] A typical procedure involves synthesizing Guanidine monobenzoate by reacting Guanidinium carbonate with benzoic acid in a 1:1 stoichiometric ratio in deionized water. After filtration to remove any impurities, the solution is left for slow evaporation.[1]

Q2: What are the expected crystal properties of Guanidine monobenzoate?

A2: Guanidine monobenzoate typically forms colorless, transparent, prism-like crystals.[1] X-ray diffraction studies have shown that it crystallizes in the orthorhombic system with the Pnma space group.[1]

Q3: I'm not getting any crystals, only an oil. What is happening and how can I fix it?

A3: This phenomenon is known as "oiling out" and occurs when the solute precipitates from the solution as a liquid phase instead of a solid crystalline phase. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated to a point where the concentration of the solute exceeds its solubility at a temperature above its melting point. To address this, you can try the following:

  • Add more solvent: This will decrease the supersaturation level.

  • Lower the crystallization temperature: Try cooling the solution more slowly or to a lower final temperature.

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add an anti-solvent in which the compound is insoluble to induce crystallization.

Q4: My crystallization is happening too quickly and I'm getting a fine powder instead of larger crystals. What should I do?

A4: Rapid crystallization often leads to the formation of small, poorly-formed crystals or a powder, which may have lower purity. To promote the growth of larger, higher-quality crystals, you need to slow down the crystallization process. Here are some strategies:

  • Reduce the rate of cooling: If using cooling crystallization, slow down the rate at which the temperature is decreased.

  • Reduce the rate of evaporation: If using slow evaporation, partially cover the crystallization vessel to slow down the escape of solvent vapor.

  • Use a less-saturated solution: Adding a small amount of additional solvent can slow down the onset and rate of crystallization.

  • Insulate the crystallization vessel: This will promote slower cooling.[2]

Q5: I have the opposite problem - no crystals are forming at all. What steps can I take to induce crystallization?

A5: Failure to crystallize is a common issue that can often be resolved by inducing nucleation, the initial step of crystal formation. Here are several techniques to try:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the crystallization flask at the surface of the solution. The microscopic scratches can provide nucleation sites.

  • Seeding: Add a single, small crystal of pure Guanidine monobenzoate to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentrating the solution: If too much solvent was used, you can evaporate some of it to increase the concentration of the solute and achieve supersaturation.

  • Using an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add an anti-solvent (a solvent in which it is poorly soluble) to induce precipitation.

  • Cooling to a lower temperature: If you are using cooling crystallization, try lowering the temperature of the cooling bath.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation barrier is too high.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Add a seed crystal of Guanidine monobenzoate.- Scratch the inside of the flask with a glass rod.- Introduce an anti-solvent.
"Oiling Out" (Formation of a Liquid Phase instead of Crystals) - High degree of supersaturation.- Crystallization temperature is above the melting point of the solvated compound.- Presence of impurities that lower the melting point.- Add more solvent to reduce supersaturation.- Lower the crystallization temperature.- Use a solvent with a lower boiling point.- Try a different crystallization method (e.g., anti-solvent).
Rapid Formation of Fine Powder - Solution is too concentrated (high supersaturation).- Cooling or evaporation is too fast.- Add a small amount of additional solvent.- Slow down the cooling rate (e.g., by insulating the flask).- For evaporation, partially cover the container to reduce the evaporation rate.
Crystals are Colored or Impure - Impurities from starting materials or solvent.- Co-precipitation of impurities.- Ensure high purity of starting materials (Guanidinium carbonate and benzoic acid).- Use high-purity solvents.- Consider a pre-crystallization purification step like activated carbon treatment if colored impurities are suspected.
Poor Crystal Habit (e.g., Needles instead of Prisms) - Solvent system.- Rate of crystallization.- Presence of specific impurities.- Experiment with different solvents or solvent mixtures.- Slow down the crystallization rate.- Investigate the use of crystal habit modifiers (though specific modifiers for Guanidine monobenzoate are not well-documented, general classes for organic salts could be explored).

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative solubility data for Guanidine monobenzoate in various solvents at different temperatures. However, qualitative information suggests that guanidine and its salts are generally soluble in polar solvents like water and alcohols, and less soluble in non-polar organic solvents. For comparison, some solubility data for Guanidinium chloride is provided below.

Compound Solvent Solubility ( g/100g solvent) at 20°C
Guanidinium chlorideWater200
Guanidinium chlorideMethanol76
Guanidinium chlorideEthanol24

Note: This data is for Guanidinium chloride and should be used as a general guide only. The solubility of Guanidine monobenzoate will differ.

Experimental Protocols

Protocol 1: Crystallization of Guanidine Monobenzoate by Slow Evaporation

This protocol is based on the reported synthesis and crystallization of Guanidine monobenzoate.[1]

Materials:

  • Guanidinium carbonate

  • Benzoic acid

  • Deionized water

  • Filter paper

  • Beaker or crystallizing dish

Procedure:

  • Dissolution: In a beaker, dissolve Guanidinium carbonate in deionized water.

  • Reaction: Slowly add a stoichiometric equivalent (1:1 molar ratio) of benzoic acid to the Guanidinium carbonate solution while stirring continuously.

  • Filtration: Filter the resulting solution through filter paper to remove any insoluble impurities.

  • Evaporation: Cover the beaker or crystallizing dish with a piece of filter paper or perforated paraffin film to allow for slow evaporation and to prevent dust contamination.

  • Crystal Growth: Leave the solution undisturbed at room temperature. Crystals should form over a period of several days to weeks.

  • Harvesting: Once crystals of a suitable size have formed, they can be harvested from the mother liquor by filtration.

Protocol 2: General Procedure for Cooling Crystallization

This is a general protocol that can be adapted for Guanidine monobenzoate. The optimal solvent and concentrations would need to be determined experimentally.

Materials:

  • Crude Guanidine monobenzoate

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Solvent Selection: Choose a solvent in which Guanidine monobenzoate is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Dissolution: Place the crude Guanidine monobenzoate in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until all the solid has dissolved. If necessary, add small portions of additional solvent to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in a cooling bath to maximize crystal yield.

  • Harvesting: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

Visualizations

Troubleshooting_Workflow Guanidine Monobenzoate Crystallization Troubleshooting Workflow cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Powder Formation start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue powder_formation Fine Powder Forms start->powder_formation Issue good_crystals Good Crystals Formed start->good_crystals Success increase_concentration Increase Concentration no_crystals->increase_concentration seed_crystal Add Seed Crystal no_crystals->seed_crystal scratch_flask Scratch Flask no_crystals->scratch_flask lower_temp Lower Temperature no_crystals->lower_temp add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent oiling_out->change_solvent slow_cooling Slower Cooling oiling_out->slow_cooling decrease_concentration Decrease Concentration powder_formation->decrease_concentration slower_cooling2 Slower Cooling/Evaporation powder_formation->slower_cooling2

Caption: Troubleshooting workflow for common crystallization issues.

Experimental_Workflow General Crystallization Experimental Workflow start Start: Crude Guanidine Monobenzoate dissolution Dissolve in Minimum Hot Solvent start->dissolution filtration Hot Filtration (if impurities) dissolution->filtration cooling Slow Cooling to Room Temperature filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath harvesting Harvest Crystals by Filtration ice_bath->harvesting drying Dry Crystals harvesting->drying

Caption: A generalized experimental workflow for cooling crystallization.

References

Preventing side reactions in the synthesis of Guanidinium benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Guanidinium Benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Guanidinium Benzoate?

A1: The most common and straightforward methods for synthesizing Guanidinium Benzoate involve the reaction of a guanidinium source with benzoic acid. The typical starting materials are:

  • Guanidine Carbonate and Benzoic Acid

  • Guanidine Hydrochloride and a benzoate salt (e.g., Sodium Benzoate) or Benzoic Acid with a base.

Q2: What is the fundamental reaction mechanism for the formation of Guanidinium Benzoate?

A2: The reaction is an acid-base neutralization. Guanidine is a strong organic base, and benzoic acid is a carboxylic acid. The guanidinium cation is formed by the protonation of guanidine by benzoic acid, which in turn forms the benzoate anion.

Q3: What are the critical parameters to control during the synthesis to minimize side reactions?

A3: The most critical parameters to control are temperature, stoichiometry of reactants, and the purity of starting materials. Elevated temperatures can lead to side reactions, and incorrect stoichiometry can result in incomplete conversion or excess starting material contaminating the product.[1]

Q4: How can I purify the crude Guanidinium Benzoate product?

A4: Recrystallization is the most common and effective method for purifying crude Guanidinium Benzoate. The choice of solvent is crucial for successful purification. Water is a common solvent for the recrystallization of benzoic acid and many of its salts due to the significant difference in solubility at hot versus cold temperatures.[2][3] A mixture of solvents, such as water with a miscible organic solvent like ethanol or acetone, can also be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Guanidinium Benzoate.

Problem 1: Low Yield of Guanidinium Benzoate
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure stoichiometric amounts of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion, but this will require more rigorous purification. - Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to ensure the reaction goes to completion.[1]
Loss of Product During Workup - When filtering the crystallized product, ensure the wash solvent is ice-cold to minimize dissolution of the product. - Avoid using an excessive amount of solvent for recrystallization, as this will lead to a significant portion of the product remaining in the mother liquor.[4]
Side Reactions - Maintain a controlled reaction temperature. High temperatures can promote the formation of byproducts.[1]
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of Impurities - Impurities can inhibit crystal lattice formation. Attempt to purify a small portion of the oil via column chromatography to see if a solid can be obtained. - Ensure starting materials are of high purity.
Supersaturated Solution - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure Guanidinium Benzoate to the solution.[5] - If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product.[5]
Incorrect Solvent for Crystallization - The chosen solvent may be too good a solvent for the product. Try adding a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists, then warm gently until the solution is clear and allow to cool slowly. Common anti-solvents for polar compounds include ethers or hexanes.
Problem 3: Product Discoloration
Possible Cause Troubleshooting Step
Impure Starting Materials - Use high-purity, colorless starting materials.
Side Reactions at Elevated Temperatures - Perform the reaction at a lower temperature. - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. After a few minutes of gentle boiling, hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.[2]

Quantitative Data Summary

The following table provides a summary of typical reaction conditions for the synthesis of guanidinium salts. Note that optimal conditions for Guanidinium Benzoate may require some experimentation. The data for the synthesis of 4-Guanidine Benzoate Hydrochloride is provided as a reference point.[1]

ParameterMethod 1: Guanidine Carbonate & Benzoic AcidMethod 2 (Reference): p-Aminobenzoic Acid & Cyanamide
Reactant 1 Guanidine Carbonatep-Aminobenzoic Acid
Reactant 2 Benzoic AcidCyanamide
Solvent WaterIsopropanol/Water
Temperature Room Temperature (Slow Evaporation) or 40-60°C50°C (Optimal)[1]
Reaction Time Several days (Slow Evaporation) or 1-3 hours (with heating)Not specified
Typical Yield >90% (qualitative)76.4%[1]

Experimental Protocols

Key Experiment: Synthesis of Guanidinium Benzoate from Guanidine Carbonate and Benzoic Acid

Objective: To synthesize Guanidinium Benzoate in high purity.

Materials:

  • Guanidine Carbonate

  • Benzoic Acid

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolution of Reactants: In a 250 mL beaker, dissolve 0.05 moles of Guanidine Carbonate in 100 mL of deionized water with stirring.

  • Addition of Benzoic Acid: Slowly add 0.10 moles of Benzoic Acid to the Guanidine Carbonate solution. The reaction is an acid-base neutralization and will produce carbon dioxide gas, so add the benzoic acid in portions to control the effervescence.

  • Reaction: Continue stirring the solution at room temperature for 1 hour after the addition of benzoic acid is complete. Gentle heating to 40-50°C can be applied to ensure the reaction goes to completion.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution while warm.

  • Crystallization: Allow the solution to cool slowly to room temperature. Guanidinium Benzoate will crystallize out of the solution. For a higher yield, the solution can be placed in an ice bath after it has reached room temperature.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G Troubleshooting Crystallization start Crystallization Issue (No Crystals or Oily Product) check_impurities Are starting materials pure? Are there visible impurities? start->check_impurities purify_start Purify starting materials or filter solution. check_impurities->purify_start No/Yes check_concentration Is the solution too dilute? check_impurities->check_concentration Yes, pure purify_start->check_concentration evaporate Evaporate some solvent. check_concentration->evaporate Yes induce_crystallization Induce Crystallization check_concentration->induce_crystallization No evaporate->induce_crystallization scratch Scratch flask with glass rod. induce_crystallization->scratch seed Add a seed crystal. induce_crystallization->seed anti_solvent Add an anti-solvent. induce_crystallization->anti_solvent success Crystals Formed scratch->success seed->success anti_solvent->success

Caption: A flowchart for troubleshooting common crystallization problems.

Reaction Pathway for Guanidinium Benzoate Synthesis

G Synthesis of Guanidinium Benzoate cluster_reactants Reactants cluster_products Products guanidine_carbonate Guanidine Carbonate (C(NH2)3)2CO3 reaction Acid-Base Neutralization guanidine_carbonate->reaction benzoic_acid Benzoic Acid (C6H5COOH) benzoic_acid->reaction guanidinium_benzoate Guanidinium Benzoate [C(NH2)3]+[C6H5COO]- co2 Carbon Dioxide (CO2) h2o Water (H2O) reaction->guanidinium_benzoate reaction->co2 reaction->h2o

Caption: The reaction pathway for the synthesis of Guanidinium Benzoate.

References

Technical Support Center: Overcoming Solubility Challenges with Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Guanidine Monobenzoate in organic solvents.

Troubleshooting Guide

Researchers facing difficulties in dissolving Guanidine Monobenzoate in a desired organic solvent can follow this systematic troubleshooting guide. The underlying principle is to methodically explore various physical and chemical approaches to enhance solvation.

Diagram: Troubleshooting Workflow for Guanidine Monobenzoate Solubility

Guanidine_Monobenzoate_Solubility_Troubleshooting cluster_Initial Initial Observation cluster_Physical Physical Methods cluster_Chemical Chemical Methods cluster_Evaluation Evaluation cluster_Outcome Outcome Start Issue: Poor solubility of Guanidine Monobenzoate Agitation Increase Agitation/Stirring Time Start->Agitation Start with basic methods Heating Apply Gentle Heating (e.g., 30-50°C) Sonication Utilize Sonication Heating->Sonication For resistant cases Solubility_Check Assess Solubility Sonication->Solubility_Check Agitation->Heating If still insoluble CoSolvent Introduce a Co-solvent (e.g., a small amount of a polar protic solvent) pH_Adjust Adjust pH (if applicable to the experimental system) CoSolvent->pH_Adjust If co-solvent is insufficient pH_Adjust->Solubility_Check Solubility_Check->CoSolvent No Success Solubility Achieved Solubility_Check->Success Yes Reassess Re-evaluate Solvent System or Experimental Goals Solubility_Check->Reassess Still Insoluble

Caption: A stepwise approach to troubleshooting the poor solubility of Guanidine Monobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my Guanidine Monobenzoate not dissolving in the chosen organic solvent?

A1: Guanidine Monobenzoate is a salt, and its solubility is governed by the principle of "like dissolves like." It is composed of the highly polar guanidinium cation and the benzoate anion, which has both polar (carboxylate) and non-polar (benzene ring) characteristics. Its solubility will be highest in polar protic and aprotic solvents. In less polar or non-polar organic solvents, solubility is expected to be limited.

Q2: I've seen solubility data for Guanidine Hydrochloride. Can I use that as a direct reference for Guanidine Monobenzoate?

A2: While Guanidine Hydrochloride (GuHCl) data can provide a preliminary indication of which types of solvents are likely to be effective, it should not be used as a direct substitute. The benzoate anion is significantly different from the chloride anion in terms of size, polarity, and potential for hydrogen bonding. This will lead to different solubility profiles. The provided table for GuHCl should be used as a general guide for solvent selection, with the understanding that empirical testing is necessary.

Q3: Can heating the solvent improve the solubility of Guanidine Monobenzoate?

A3: Yes, in many cases, gently heating the solvent can increase the solubility of a solute. However, it is crucial to ensure that Guanidine Monobenzoate is stable at the applied temperature and that the solvent is not heated to its boiling point. Always use a controlled heating method, such as a water bath.

Q4: Is sonication a viable method to aid dissolution?

A4: Sonication can be an effective technique to break down solute agglomerates and increase the rate of dissolution. It is a useful physical method to try, especially for suspensions that are slow to dissolve with simple agitation.

Q5: What is a co-solvent and how can it help?

A5: A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of the solute. For Guanidine Monobenzoate in a less polar organic solvent, adding a small percentage of a polar protic solvent like methanol or ethanol, or a polar aprotic solvent like DMSO, can significantly enhance solubility.

Q6: Will adjusting the pH of my solution help?

A6: Guanidine is a strong base. In a solution, the guanidinium cation is the conjugate acid. While pH adjustments are a common technique to influence the solubility of ionizable compounds, the effect on the already charged guanidinium ion in a pre-formed salt might be limited in non-aqueous systems. However, in mixed aqueous-organic systems, pH can play a more significant role.

Quantitative Data (Proxy Data from Guanidine Hydrochloride)

Disclaimer: The following data is for Guanidine Hydrochloride (GuHCl) and should be used as an approximate guide for selecting potential solvents for Guanidine Monobenzoate. The actual solubility of Guanidine Monobenzoate will differ.

SolventMolar Solubility of GuHCl (approx.)Temperature (°C)
Water~6 MRoom Temperature
MethanolHighNot specified
EthanolModerateNot specified
Dimethylformamide (DMF)HighNot specified
Dimethyl sulfoxide (DMSO)HighNot specified

Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement by Heating
  • Initial Suspension: Add the desired amount of Guanidine Monobenzoate to the organic solvent in a sealed, pressure-rated vessel.

  • Stirring: Begin vigorous stirring of the suspension at room temperature.

  • Controlled Heating: Place the vessel in a temperature-controlled water bath or on a hot plate with a stirrer.

  • Gradual Temperature Increase: Increase the temperature in increments of 5-10°C.

  • Observation: After each temperature increase, allow the solution to stir for at least 15-20 minutes and visually inspect for dissolution.

  • Maximum Temperature: Do not exceed a temperature that would compromise the stability of the compound or cause the solvent to boil.

  • Cooling: Once dissolved, slowly cool the solution to room temperature. Be aware that the compound may precipitate out of solution upon cooling if it forms a supersaturated solution.

Protocol 2: General Procedure for Co-solvent-aided Dissolution
  • Primary Suspension: Create a suspension of Guanidine Monobenzoate in the primary, less-polar organic solvent.

  • Co-solvent Selection: Choose a co-solvent in which Guanidine Monobenzoate is expected to have higher solubility (e.g., methanol, ethanol, DMSO).

  • Incremental Addition: While stirring the suspension, add the co-solvent dropwise or in small aliquots (e.g., 1-5% of the total volume at a time).

  • Observation: After each addition, allow the mixture to stir for several minutes to observe any changes in solubility.

  • Continue Addition: Continue adding the co-solvent until the Guanidine Monobenzoate is fully dissolved or until the amount of co-solvent becomes incompatible with the experimental requirements.

  • Record Final Ratio: Note the final volume ratio of the primary solvent to the co-solvent required for complete dissolution.

Diagram: Logical Relationship for Solvent Selection

Solvent_Selection_Logic Start Desired Solvent System Polarity_Check Is the solvent polar? Start->Polarity_Check Protic_Aprotic Is it protic or aprotic? Polarity_Check->Protic_Aprotic Yes Low_Sol Low Likelihood of Solubility (e.g., Toluene, Hexane) Consider co-solvents Polarity_Check->Low_Sol No High_Sol High Likelihood of Solubility (e.g., Water, Methanol, DMF, DMSO) Protic_Aprotic->High_Sol Protic Mod_Sol Moderate Likelihood of Solubility (e.g., Ethanol, Acetonitrile) Protic_Aprotic->Mod_Sol Aprotic

Caption: A decision-making diagram for initial solvent selection based on polarity.

Identifying and removing impurities from Guanidine, monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanidine Monobenzoate. The following sections detail methods for identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in Guanidine Monobenzoate?

A1: Impurities in Guanidine Monobenzoate can originate from the starting materials, synthesis process, or degradation. Potential impurities include:

  • Starting Materials: Unreacted guanidinium salts (e.g., guanidine hydrochloride, guanidine carbonate) and benzoic acid.

  • Synthesis Byproducts: Depending on the synthesis route, byproducts may include other salts or organic molecules. Commercial synthesis of guanidine can involve dicyandiamide or S-alkylated thioureas, which could lead to related impurities.

  • Degradation Products: Guanidine and benzoate moieties may degrade under harsh conditions, although specific degradation products for the monobenzoate salt are not extensively documented.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., water, ethanol).

  • Elemental Impurities: Trace amounts of metals and other elements may be present.

Q2: How can I identify impurities in my Guanidine Monobenzoate sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic impurities. A reverse-phase method would likely be suitable for separating Guanidine Monobenzoate from less polar impurities.

  • Ion Chromatography (IC): IC can be used to detect and quantify inorganic anionic and cationic impurities.

  • Spectroscopy (NMR, FTIR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify organic impurities by comparing the sample spectrum to a reference spectrum of pure Guanidine Monobenzoate.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the identity of the bulk material and detecting functional groups of potential impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information for unknown impurities, aiding in their identification.

Q3: What is a common method for purifying Guanidine Monobenzoate?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like Guanidine Monobenzoate. The choice of solvent is crucial for successful recrystallization.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in HPLC Analysis

Problem: Your HPLC chromatogram of Guanidine Monobenzoate shows unexpected peaks, indicating the presence of impurities.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is functioning correctly by running a standard of known purity.

  • Spike with Known Impurities: If you suspect the presence of specific impurities (e.g., benzoic acid, guanidine hydrochloride), spike a sample with these compounds to see if the retention times of the unknown peaks match.

  • LC-MS Analysis: If the impurities are still unidentified, perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures.

  • Forced Degradation Study: To identify potential degradation products, subject a sample of pure Guanidine Monobenzoate to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC.

Issue 2: Poor Recovery or Purity after Recrystallization

Problem: Attempts to purify Guanidine Monobenzoate by recrystallization result in low yield or do not significantly improve purity.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the Guanidine Monobenzoate well at elevated temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Consider solvent systems such as ethanol/water mixtures. The solubility of guanidinium salts is often high in water, while benzoic acid has limited water solubility. Experiment with different ratios to optimize the purification.

  • Cooling Rate: Rapid cooling can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Ensure the purified crystals are thoroughly dried to remove any residual solvent, which could appear as an impurity in subsequent analyses.

Experimental Protocols

Protocol 1: Purity Analysis of Guanidine Monobenzoate by HPLC (General Method)

This is a general reverse-phase HPLC method that can be used as a starting point. Method optimization will be required for specific impurity profiles.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Sample Preparation: Dissolve an accurately weighed amount of Guanidine Monobenzoate in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification of Guanidine Monobenzoate by Recrystallization

Materials:

  • Crude Guanidine Monobenzoate

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude Guanidine Monobenzoate. Add a minimal amount of a hot ethanol/water mixture (start with a ratio like 9:1 ethanol:water) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

Table 1: Potential Impurities and Analytical Methods for Detection

Impurity ClassPotential Specific ImpuritiesPrimary Analytical MethodSecondary Analytical Method
Starting MaterialsGuanidine HydrochlorideIon Chromatography (IC)HPLC
Guanidine CarbonateIon Chromatography (IC)HPLC
Benzoic AcidReverse-Phase HPLC¹H NMR
Synthesis ByproductsDicyandiamide derivativesReverse-Phase HPLCLC-MS
Thiourea derivativesReverse-Phase HPLCLC-MS
Elemental ImpuritiesHeavy Metals (Fe, Pb, As, Cu)Inductively Coupled Plasma (ICP-MS)Atomic Absorption (AA)
Other Salts (Sulfates, Nitrates)Ion Chromatography (IC)
Residual SolventsWater, EthanolKarl Fischer Titration, Gas Chromatography (GC)Thermogravimetric Analysis (TGA)

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification raw_material Crude Guanidine Monobenzoate hplc HPLC Analysis raw_material->hplc nmr_ftir NMR & FTIR Spectroscopy raw_material->nmr_ftir ic Ion Chromatography raw_material->ic impurities_identified Impurities Identified hplc->impurities_identified nmr_ftir->impurities_identified ic->impurities_identified recrystallization Recrystallization impurities_identified->recrystallization Proceed if purity is not met filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying purified_product Purified Guanidine Monobenzoate drying->purified_product

Caption: Workflow for the identification and removal of impurities from Guanidine Monobenzoate.

logical_relationship cluster_source Sources of Impurities cluster_types Types of Impurities synthesis Synthesis Process organic Organic Impurities synthesis->organic inorganic Inorganic Impurities synthesis->inorganic residual_solvents Residual Solvents synthesis->residual_solvents starting_materials Starting Materials starting_materials->organic starting_materials->inorganic degradation Degradation degradation->organic

Caption: Logical relationship between sources and types of impurities in Guanidine Monobenzoate.

Challenges in scaling up the synthesis of Guanidinium benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Guanidinium benzoate, with a particular focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of Guanidinium benzoate, especially when transitioning from laboratory to pilot-plant or production scale.

Q1: Why is my Guanidinium benzoate yield significantly lower upon scale-up?

A1: A decrease in yield during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, resulting in incomplete reactions or the formation of byproducts. Heat transfer is also less efficient in larger vessels, which can affect reaction kinetics and equilibrium. On a larger scale, filtration and transfer losses can also be more significant.

Troubleshooting Steps:

  • Optimize Agitation: Ensure the stirring speed and impeller design are suitable for the reactor geometry to maintain a homogeneous reaction mixture.

  • Control Temperature Profile: Implement a well-defined and controlled temperature profile. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient to dissipate the heat generated.

  • Controlled Reagent Addition: Add reagents at a controlled rate to prevent localized high concentrations and manage heat evolution.

  • Minimize Transfer Losses: Use appropriate techniques and equipment to minimize loss of product during filtration, washing, and drying steps.

Q2: The purity of my Guanidinium benzoate is lower than in the lab-scale synthesis. What are the likely impurities and how can I remove them?

A2: Lower purity at scale is often due to the formation of side products that are negligible at a smaller scale. Potential impurities in the synthesis of Guanidinium benzoate can include unreacted starting materials (e.g., p-aminobenzoic acid, cyanamide), and byproducts from side reactions. One common byproduct in guanidinylation reactions is the formation of amidinourea compounds.[1] The presence of residual solvents or moisture can also affect purity.

Troubleshooting Steps:

  • Impurity Profiling: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify and quantify impurities.[2][3][4]

  • Optimize Reaction Conditions: Adjust reaction temperature, time, and stoichiometry to minimize the formation of specific impurities.

  • Recrystallization: Perform recrystallization with a suitable solvent system to remove impurities. A slower crystallization process is generally better for achieving high purity.

  • Washing: Ensure the filter cake is washed with an appropriate solvent to remove soluble impurities without dissolving a significant amount of the product.

Q3: I am observing poor crystal morphology and filtration characteristics during scale-up. How can I improve this?

A3: Changes in crystal size and shape (morphology) are common during scale-up and can lead to difficulties in filtration and drying. This is often due to different rates of nucleation and crystal growth in larger volumes.[5]

Troubleshooting Steps:

  • Controlled Cooling/Anti-solvent Addition: Implement a controlled and optimized cooling profile or anti-solvent addition rate to influence crystal growth.[6]

  • Seeding: Introduce seed crystals at a specific point in the process to control nucleation and achieve a more uniform crystal size distribution.[6]

  • Solvent System: Re-evaluate the solvent system for crystallization. The ideal solvent should provide good solubility at high temperatures and low solubility at low temperatures.[7]

  • Agitation: The mixing dynamics can significantly impact crystal size and shape. Experiment with different agitation speeds.[8]

Q4: The reaction is showing a significant exotherm at a larger scale, posing a safety risk. How can this be managed?

A4: Exothermic reactions can become difficult to control during scale-up due to the lower surface-area-to-volume ratio of larger reactors, which limits heat dissipation.

Troubleshooting Steps:

  • Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and the rate of heat evolution.

  • Controlled Addition: Add the reactive reagent slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction.

  • Dilution: Conducting the reaction in a more dilute solution can help to absorb the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Guanidinium benzoate suitable for scaling up?

A1: A common and scalable method for preparing p-guanidinobenzoic acid, a precursor to Guanidinium benzoate, involves the reaction of p-aminobenzoic acid with cyanamide in the presence of an acid, followed by neutralization.[9] This method is advantageous for large-scale production due to the availability and cost-effectiveness of the starting materials.

Q2: What are the key process parameters to monitor during the scale-up of Guanidinium benzoate synthesis?

A2: Critical process parameters to monitor include:

  • Temperature: To ensure optimal reaction rate and minimize side reactions.

  • pH: Particularly during the reaction and crystallization steps, as it can affect product stability and purity.[10]

  • Agitation Rate: To maintain homogeneity and ensure efficient heat and mass transfer.

  • Reagent Addition Rate: To control reaction kinetics and exotherms.

  • Concentration: To control supersaturation during crystallization.

Q3: How can I select an appropriate solvent for the crystallization of Guanidinium benzoate at an industrial scale?

A3: Solvent selection is critical for a successful and scalable crystallization process.[7] The ideal solvent should:

  • Exhibit high solubility for Guanidinium benzoate at elevated temperatures and low solubility at lower temperatures.

  • Be cost-effective and readily available in large quantities.

  • Have a relatively low boiling point for easy removal during drying.[7]

  • Be non-reactive with the product.

  • Have a favorable safety and environmental profile. A mixture of solvents, such as ethanol and water, is often used to achieve the desired solubility profile.[9]

Q4: What are the safety precautions to consider when scaling up the synthesis of Guanidinium benzoate?

A4: Safety is paramount during scale-up. Key considerations include:

  • Hazard Analysis: Conduct a thorough hazard analysis to identify potential risks, such as thermal runaway, pressure build-up, and exposure to hazardous materials.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.

  • Reactor Safety: Use reactors that are rated for the expected temperature and pressure. Ensure pressure relief systems are in place.

  • Material Handling: Implement safe procedures for handling and transferring large quantities of chemicals.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Scaled-Up Synthesis Parameters and Outcomes for Guanidinium Salt Synthesis

ParameterLaboratory Scale (10-100 g)Pilot Scale (10-100 kg)Potential Challenges at Scale
Yield Typically 85-95%Often drops to 70-85%Inefficient mixing, heat transfer limitations, transfer losses.
Purity (by HPLC) >99%97-99%Increased formation of side products, less efficient purification.
Reaction Time 2-4 hours4-8 hoursSlower reagent addition rates to control exotherms, longer heating/cooling times.
Crystal Size Well-defined, larger crystalsSmaller, less uniform crystalsFaster nucleation rates, different mixing dynamics.
Filtration Time MinutesHoursPoor crystal morphology, larger volumes to filter.

Note: The data in this table is representative and can vary depending on the specific process and equipment.

Experimental Protocols

Protocol 1: Synthesis of p-Guanidinobenzoic Acid (Precursor to Guanidinium benzoate) - Adapted for Scale-Up [9]

This protocol is based on the synthesis of p-guanidinobenzoic acid and serves as a model for the scaled-up synthesis of Guanidinium benzoate.

  • Reaction Setup: Charge a suitable glass-lined reactor with isopropanol, p-aminobenzoic acid, and hydrochloric acid in a mass ratio of approximately 3:1:1.

  • Initial Heating: Heat the mixture to around 50°C with stirring for about 30 minutes to form a homogeneous solution.

  • Cyanamide Addition: Prepare a solution of cyanamide. The molar ratio of p-aminobenzoic acid to cyanamide should be approximately 1:1. Add the cyanamide solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture to approximately 80°C and maintain it under reflux with stirring for about 6.5 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Precipitation: Add a solution of sodium hydroxide (molar ratio of p-aminobenzoic acid to sodium hydroxide is approximately 1:1) to the reactor and stir for about 3 hours to neutralize the mixture and precipitate the crude product.

  • Isolation of Crude Product: Filter the precipitate, wash it with water, and dry it under reduced pressure to obtain the crude p-guanidinobenzoic acid.

  • Recrystallization: Charge a clean reactor with the crude product, ethanol, and water in a mass ratio of approximately 1:1.5:0.3. Heat the mixture to about 40°C and stir for 45 minutes.

  • Final Product Isolation: Concentrate the solution under reduced pressure, filter the resulting crystals, wash with water, and dry to obtain pure p-guanidinobenzoic acid.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Start charge_reagents Charge Reactor: p-Aminobenzoic Acid, Isopropanol, HCl start->charge_reagents heat1 Heat to 50°C charge_reagents->heat1 add_cyanamide Add Cyanamide Solution heat1->add_cyanamide reflux Reflux at 80°C add_cyanamide->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaOH cool->neutralize filter_crude Filter Crude Product neutralize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Product filter_pure->dry end Final Product: Guanidinium benzoate dry->end troubleshooting_logic cluster_investigation Investigation cluster_solution Potential Solutions problem Problem Encountered (e.g., Low Yield, Low Purity) check_mixing Check Agitation & Mixing problem->check_mixing check_temp Review Temperature Profile problem->check_temp check_reagents Analyze Reagent Quality & Stoichiometry problem->check_reagents check_purification Evaluate Purification (Crystallization, Washing) problem->check_purification optimize_mixing Optimize Stirrer Speed & Impeller check_mixing->optimize_mixing optimize_temp Implement Controlled Heating/Cooling check_temp->optimize_temp optimize_reagents Adjust Stoichiometry, Use Pure Reagents check_reagents->optimize_reagents optimize_purification Modify Solvent System, Optimize Cooling Rate check_purification->optimize_purification

References

Optimizing reaction conditions for catalysis with guanidinium salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinium salt catalysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main applications of guanidinium salts in catalysis?

Guanidinium salts are versatile catalysts employed in a range of organic transformations. Their utility stems from their strong basicity and ability to act as hydrogen-bond donors.[1] Key applications include:

  • Synthesis of cyclic carbonates: Guanidinium iodide salts can catalyze the reaction of epoxides and CO2 to form cyclic carbonates at moderate temperatures and pressures.[2]

  • Asymmetric synthesis: Chiral guanidines and their salts are effective in various stereoselective reactions, including Michael reactions, Henry reactions, and Diels-Alder reactions.[3]

  • Phase-transfer catalysis: Guanidinium salts can be used as phase-transfer catalysts, for instance, in the alkylation of carbamate-protected guanidines.[4][5]

  • Halogen exchange reactions: They are used as catalysts in halogen exchange reactions, such as the fluorination of aromatic compounds using an alkali metal fluoride.[6]

  • RNA hydrolysis: The guanidinium group is utilized in artificial receptors for the recognition and hydrolysis of RNA.[7]

Q2: How do guanidinium salts function as catalysts?

The catalytic activity of guanidinium salts is primarily attributed to two main mechanisms:

  • Brønsted Basicity: Guanidines are strong organic bases and can deprotonate substrates, thereby activating them for subsequent reactions.[8][9]

  • Hydrogen Bonding: The guanidinium cation can act as a hydrogen-bond donor, activating electrophiles and stabilizing transition states. This is a key feature in many of its catalytic applications.[3][7] The generally accepted mechanism involves proton transfer to the guanidine, forming a guanidinium cation that then complexes with the substrates.[10]

Reaction Optimization

Q3: What are typical reaction conditions for catalysis with guanidinium salts?

Reaction conditions can vary significantly depending on the specific transformation. However, some general ranges have been reported:

  • Catalyst Loading: Typically falls between 2 to 20 mole%, with a preferred range of 5 to 10 mole% for some reactions.[6]

  • Temperature: Reactions can be performed under a wide range of temperatures. For example, the synthesis of cyclic carbonates from epoxides and CO2 is often carried out at 70–80 °C.[2] Claisen rearrangements can be performed at a milder 22-40 °C.[3]

  • Pressure: For reactions involving gases like CO2, moderate pressures of 1–5 bar are often sufficient.[2]

  • Solvents: A variety of solvents can be used, including hydrocarbons (pentane, hexane, toluene) and even water.[6] In some cases, the reaction can be conducted without an organic solvent.[6] The choice of solvent can influence the interaction between the guanidinium salt and anions.[11]

Q4: How do I select the appropriate guanidinium salt catalyst for my reaction?

The choice of catalyst depends on the nature of the reaction.

  • For asymmetric reactions, a chiral guanidine or its salt is necessary.[1][3]

  • For phase-transfer catalysis, salts with good solubility in both the organic and aqueous phases are preferred.

  • For reactions requiring strong basicity, a neutral guanidine may be more suitable than its salt.

  • The substituents on the guanidinium core can significantly impact its catalytic activity. For instance, in the synthesis of cyclic carbonates, a catalyst with isopropyl substituents showed the best conversion rates.[2]

Troubleshooting Guides

Problem: Low or No Reaction Yield
Possible Cause Suggested Solution
Catalyst Deactivation The catalyst may be deactivated through side reactions like formylation. Consider using a modified catalyst, such as an alkylated version, to prevent this.[12]
Improper Catalyst Loading Optimize the catalyst loading. While typical ranges are 2-20 mol%, your specific reaction may require a different amount.[6]
Suboptimal Temperature The reaction temperature may be too high or too low. Screen a range of temperatures to find the optimum for your specific transformation.
Incorrect Solvent The solvent can significantly affect the reaction. Try different solvents or consider running the reaction neat if applicable.[6]
Presence of Water (for water-sensitive reactions) Ensure all reagents and solvents are dry, as water can interfere with some catalytic cycles.
Poor Quality Reagents Use purified reagents and substrates to avoid inhibition of the catalyst by impurities.
Problem: Poor Stereoselectivity (in Asymmetric Catalysis)
Possible Cause Suggested Solution
Incorrect Chiral Catalyst The chosen chiral guanidine may not be optimal for the desired transformation. Screen a library of chiral guanidines if available.
Suboptimal Temperature Lowering the reaction temperature often improves enantioselectivity.
Solvent Effects The solvent can influence the transition state geometry. Screen a range of solvents to optimize stereoselectivity.
Achiral Background Reaction The uncatalyzed background reaction may be competing with the desired chiral pathway. Try lowering the reaction temperature or using a more active catalyst to favor the catalyzed pathway.

Data Presentation

Table 1: Representative Reaction Conditions for Guanidinium Salt Catalysis

Reaction TypeCatalystCatalyst Loading (mol%)Temperature (°C)Pressure (bar)SolventReference
Cyclic Carbonate SynthesisGuanidinium iodide salt with isopropyl substituentsNot specified70-801-5 (CO2)Not specified[2]
Halogen ExchangeHexaethyl guanidinium bromide5-10Not specifiedNot specifiedToluene, Xylenes, or none[6]
Claisen RearrangementN,N'-diphenylguanidinium BArF2022-40Not specifiedNot specified[3]
Reductive Amination of CO2Tetramethylguanidine (TMG)123Not specifiedNot specified[12]

Experimental Protocols

General Protocol for the Synthesis of Cyclic Carbonates from Epoxides and CO2

This protocol is a general guideline based on reported procedures.[2] Optimization for specific substrates is recommended.

  • Reactor Setup: To a dried Schlenk flask or a pressure reactor equipped with a magnetic stir bar, add the guanidinium iodide salt catalyst.

  • Reagent Addition: Add the corresponding epoxide to the reactor.

  • Reaction Initiation: Purge the reactor with CO2 gas and then pressurize to the desired pressure (e.g., 1-5 bar).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, NMR).

  • Work-up: Upon completion, cool the reactor to room temperature and slowly release the CO2 pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Guanidinium Salt Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare & Purify Reagents catalyst_selection Select Guanidinium Salt Catalyst reagent_prep->catalyst_selection reaction_setup Set up Reaction Vessel catalyst_selection->reaction_setup add_reagents Add Reagents & Catalyst reaction_setup->add_reagents set_conditions Set Temperature & Pressure add_reagents->set_conditions run_reaction Run Reaction & Monitor set_conditions->run_reaction workup Reaction Work-up run_reaction->workup purification Purify Product workup->purification characterization Characterize Product purification->characterization

Caption: General workflow for a typical catalytic reaction using guanidinium salts.

troubleshooting_workflow Troubleshooting Workflow for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Analyze Reagent Purity start->check_reagents catalyst_deactivated Deactivated? check_catalyst->catalyst_deactivated optimize_loading Optimize Loading check_catalyst->optimize_loading optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Change Solvent check_conditions->optimize_solvent purify_reagents Purify Reagents check_reagents->purify_reagents solution Improved Yield catalyst_deactivated->solution optimize_loading->solution optimize_temp->solution optimize_solvent->solution purify_reagents->solution

References

Mitigating hygroscopicity of Guanidine, monobenzoate during handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the hygroscopic nature of Guanidine Monobenzoate during handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for Guanidine Monobenzoate?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. For Guanidine Monobenzoate, this can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, and eventually deliquescence (dissolving in the absorbed water), which can make accurate weighing and handling difficult.

  • Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, potentially affecting the purity and efficacy of the compound.[1]

  • Variability in Experiments: Inconsistent hydration levels can lead to variability in experimental results, particularly in assays where concentration is critical.

Q2: How can I determine the hygroscopicity of my batch of Guanidine Monobenzoate?

A2: The most accurate method for determining the hygroscopicity of a substance is through Dynamic Vapor Sorption (DVS) analysis.[2][3][4] This technique measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature. The resulting moisture sorption isotherm provides key information, such as the critical relative humidity (CRH) at which the material begins to rapidly absorb moisture.

Q3: What are the ideal storage conditions for Guanidine Monobenzoate?

A3: To minimize moisture absorption, Guanidine Monobenzoate should be stored in a tightly sealed container in a controlled, low-humidity environment. A desiccator containing a suitable desiccant, such as silica gel or molecular sieves, is highly recommended. For long-term storage, placing the sealed container in a dry, inert atmosphere (e.g., a glove box or a nitrogen-purged cabinet) is ideal.

Q4: What immediate steps can I take during handling to minimize moisture exposure?

A4: When working with Guanidine Monobenzoate in an open environment, it is crucial to minimize the exposure time. Have all necessary equipment and reagents ready before opening the container. Weighing should be done as quickly as possible. For sensitive experiments, handling the compound inside a glove box with a controlled low-humidity atmosphere is the best practice.

Troubleshooting Guides

Issue 1: The Guanidine Monobenzoate powder has formed clumps or become a solid mass.
Possible Cause Troubleshooting Steps
Exposure to ambient humidity 1. Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).2. If the material is severely caked, it may need to be dried under vacuum at a mild temperature. Caution: Ensure the temperature is well below the compound's melting or decomposition point.3. Transfer the dried material to a new, dry container with a tight-fitting lid and store it in a desiccator.
Improper storage 1. Review your current storage protocol. Ensure containers are properly sealed and that the desiccant is active (e.g., color-indicating silica gel is blue, not pink).2. Replace or regenerate the desiccant if necessary.3. For highly sensitive applications, consider transferring the material to smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.
Issue 2: Inconsistent results in aqueous solution-based assays.
Possible Cause Troubleshooting Steps
Variable water content in the starting material 1. Standardize the pre-treatment of your Guanidine Monobenzoate. Before each experiment, dry a sufficient amount of the material under vacuum for a defined period to ensure a consistent, anhydrous starting point.2. Alternatively, if the material is consistently hydrated to a stable form, use the hydrated molecular weight for concentration calculations. This can be determined by techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).
Degradation of the compound due to moisture-induced instability 1. Prepare solutions fresh before each use.2. If stock solutions are required, store them at low temperatures (e.g., 2-8 °C or -20 °C) and for a validated period. Perform a stability study on your stock solutions to determine the acceptable storage duration.3. Consider using anhydrous solvents for non-aqueous experiments.

Advanced Mitigation Strategies: Formulation and Co-processing

For applications in drug development and formulation, more advanced strategies can be employed to mitigate the hygroscopicity of Guanidine Monobenzoate.[5][6]

Strategy Description Potential Advantages Considerations
Co-crystallization Creating a new crystalline solid that consists of Guanidine Monobenzoate and a co-former in a specific stoichiometric ratio.[7]Can significantly alter and improve the physicochemical properties of the API, including reducing hygroscopicity and improving stability.Requires screening for suitable co-formers and development of a robust co-crystallization process. The regulatory path for a co-crystal is more complex than for a simple formulation.
Film Coating Applying a thin polymer-based layer to the surface of the Guanidine Monobenzoate particles or a formulated tablet.[8][9][10]Provides a physical barrier to moisture, protecting the active pharmaceutical ingredient (API) from the environment.The coating material must be compatible with the API and not negatively impact its dissolution or bioavailability. The coating process needs to be carefully controlled to ensure a uniform and effective barrier.
Co-processing with Excipients Blending or granulating Guanidine Monobenzoate with selected excipients that have a lower affinity for water or that can preferentially absorb moisture.[11][[“]][13]A simpler approach compared to co-crystallization. Can improve the handling properties and stability of the API.The chosen excipients must be compatible with Guanidine Monobenzoate and the intended final dosage form. The ratio of API to excipient is a critical parameter.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a general workflow for assessing the hygroscopicity of Guanidine Monobenzoate.

  • Sample Preparation: Accurately weigh a small amount of the Guanidine Monobenzoate powder (typically 5-15 mg) into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This will be the dry mass reference.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the change in mass (%) as a function of RH for both the sorption and desorption phases. This plot is the moisture sorption isotherm and will reveal the hygroscopic nature of the material.

Protocol 2: Co-crystallization Screening (Example with Benzoic Acid as a Co-former)

This is a conceptual protocol for screening for co-crystals of Guanidine Monobenzoate.

  • Solvent Selection: Choose a suitable solvent or solvent system in which both Guanidine Monobenzoate and the potential co-former (e.g., a non-hygroscopic benzoic acid derivative) have moderate solubility.

  • Stoichiometric Mixing: Dissolve equimolar amounts (and other stoichiometric ratios, e.g., 1:2, 2:1) of Guanidine Monobenzoate and the co-former in the chosen solvent with gentle heating and stirring to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider methods like solvent evaporation or the use of an anti-solvent to induce crystallization.

  • Isolation and Characterization: Isolate the resulting solid by filtration and dry it under vacuum. Characterize the solid using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopy (e.g., FTIR, Raman) to confirm if a new co-crystal phase has formed.

  • Hygroscopicity Assessment: Perform DVS analysis on the new co-crystal to determine if its hygroscopicity is lower than that of the original Guanidine Monobenzoate.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Guanidine Monobenzoate cluster_assessment Hygroscopicity Assessment cluster_handling Handling & Storage cluster_mitigation Mitigation Strategy Selection start Receive/Synthesize Guanidine Monobenzoate dvs Perform DVS Analysis start->dvs classify Classify Hygroscopicity (e.g., non-hygroscopic, hygroscopic, deliquescent) dvs->classify storage Store in desiccator with tight seal classify->storage handling Handle in low humidity environment (e.g., glove box) storage->handling weighing Minimize exposure time during weighing handling->weighing decision Is hygroscopicity still a problem? weighing->decision formulation Advanced Mitigation: - Co-crystallization - Film Coating - Co-processing decision->formulation Yes end Proceed with Experiment decision->end No formulation->end

Caption: Decision workflow for handling and mitigating the hygroscopicity of Guanidine Monobenzoate.

mitigation_strategies Advanced Strategies to Mitigate Hygroscopicity cluster_strategies cluster_outcomes api Hygroscopic API (Guanidine Monobenzoate) cocrystal Co-crystallization (New Crystal Lattice) api->cocrystal Forms with Co-former coating Film Coating (Physical Barrier) api->coating Encapsulated by Polymer excipients Co-processing (Moisture Scavenging) api->excipients Mixed with Inert Excipient outcome Reduced Hygroscopicity & Improved Stability cocrystal->outcome coating->outcome excipients->outcome

Caption: Overview of formulation strategies to enhance the stability of a hygroscopic API.

References

Troubleshooting unexpected results in experiments involving Guanidinium benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanidinium benzoate.

Frequently Asked Questions (FAQs)

Q1: What is Guanidinium benzoate and what are its common applications?

Guanidinium benzoate is an organic salt formed from the reaction of guanidine and benzoic acid.[1] It is a crystalline solid.[2] Due to the properties of the guanidinium cation, it is of interest in materials science, particularly for applications in nonlinear optics (NLO).[3][4] The guanidinium ion can form extensive hydrogen-bonding networks, which is a key feature in the formation of these crystals.[3][4] It is also used in chemical synthesis.[1]

Q2: What are the key physical and chemical properties of Guanidinium benzoate?

A summary of the key properties of Guanidinium benzoate is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁N₃O₂[5]
Appearance Solid[2]
Boiling Point 249.3°C at 760 mmHg[1]
Crystal System Orthorhombic[4]
Space Group Pnma[4]

Q3: What safety precautions should be taken when handling Guanidinium benzoate?

Guanidinium benzoate is harmful if ingested.[2] It is recommended to handle it in a well-ventilated area or under a fume hood.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6] Avoid creating dust and keep the compound away from open flames and hot surfaces.[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, crystallization, and use of Guanidinium benzoate.

Issue 1: Synthesis of Guanidinium benzoate results in low yield or no product.

Possible Causes:

  • Incorrect Stoichiometry: The molar ratio of guanidinium carbonate to benzoic acid is critical. A 1:2 molar ratio is typically used for the reaction between guanidinium carbonate and benzoic acid to produce two equivalents of guanidinium benzoate.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating or reaction time.

  • pH Imbalance: The pH of the solution can affect the equilibrium of the acid-base reaction.

Solutions:

  • Verify Stoichiometry: Accurately weigh the starting materials, ensuring the correct molar ratios.

  • Optimize Reaction Conditions: Ensure the solution is gently heated to facilitate the reaction and allow sufficient time for it to complete. A published protocol suggests warming the solution slowly to its boiling point.[7]

  • Monitor pH: While not always necessary for this specific synthesis, ensuring the solution is not overly acidic or basic can be beneficial.

Issue 2: Difficulty in crystallizing Guanidinium benzoate from solution.

Possible Causes:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

  • Presence of Impurities: Impurities from starting materials or side reactions can inhibit crystallization.[8]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.

Solutions:

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Seeding: Add a small, pure crystal of Guanidinium benzoate to the solution to act as a template for crystal growth.

    • Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Purify Starting Materials: If impurities are suspected, consider purifying the guanidine carbonate and benzoic acid before synthesis. Benzoic acid can be purified by recrystallization from hot water.[9]

  • Control Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.


Experimental Protocols

Synthesis and Crystallization of Guanidinium Benzoate

This protocol is adapted from procedures for similar guanidinium salts.[1][4][7]

Materials:

  • Guanidinium Carbonate

  • Benzoic Acid

  • Deionized Water

Procedure:

  • Dissolve a calculated amount of guanidinium carbonate in deionized water in a stoichiometric 1:1 ratio with benzoic acid. For example, dissolve 0.55 mmol of guanidinium carbonate in 60 ml of water.

  • Slowly add the corresponding amount of benzoic acid (1.1 mmol) to the solution while stirring.

  • Gently warm the solution to ensure all reactants are fully dissolved and the reaction proceeds.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals in a desiccator or a low-temperature oven.

Visualizations

Logical Workflow for Troubleshooting Crystallization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the crystallization of Guanidinium benzoate.

G Troubleshooting Crystallization Workflow start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out / Amorphous Solid start->oiling_out Problem crystals_form Crystals Form start->crystals_form Success scratch Scratch Inner Surface no_crystals->scratch Try reheat Reheat and Add More Solvent oiling_out->reheat Try scratch->crystals_form Success seed Add Seed Crystal scratch->seed No Success seed->crystals_form Success concentrate Concentrate Solution seed->concentrate No Success concentrate->crystals_form Success check_purity Check Starting Material Purity concentrate->check_purity No Success slow_cool Cool Solution Slower reheat->slow_cool Then slow_cool->crystals_form Success change_solvent Consider Different Solvent System slow_cool->change_solvent No Success

Caption: A flowchart for troubleshooting common crystallization problems.

Conceptual Pathway of Guanidinium Benzoate Synthesis

This diagram illustrates the conceptual steps involved in the synthesis of Guanidinium benzoate.

G Guanidinium Benzoate Synthesis Pathway cluster_reactants Reactants cluster_process Process cluster_products Products guanidine Guanidinium Carbonate dissolve Dissolution in Water guanidine->dissolve benzoic Benzoic Acid benzoic->dissolve react Acid-Base Reaction (with gentle heating) dissolve->react filter Hot Filtration react->filter cool Slow Cooling filter->cool crystals Guanidinium Benzoate Crystals cool->crystals mother_liquor Mother Liquor (contains impurities) cool->mother_liquor

Caption: The key stages in the synthesis of Guanidinium benzoate.

References

Improving the efficiency of Guanidine, monobenzoate in protein precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of guanidine-based reagents, such as guanidine monobenzoate, for efficient protein precipitation. The information provided is primarily based on the well-documented use of guanidine hydrochloride (GuHCl), a common chaotropic agent, and the principles are broadly applicable to other guanidine salts.

Frequently Asked Questions (FAQs)

Q1: What is the role of guanidine monobenzoate in protein precipitation?

Guanidine monobenzoate, like other guanidine salts, acts as a powerful chaotropic agent. It disrupts the hydrogen bond network in water and interferes with the hydrophobic interactions that stabilize a protein's three-dimensional structure. This leads to protein denaturation and unfolding, which can increase the solubility of otherwise insoluble proteins. Precipitation is then typically induced by altering the solution conditions, such as adding a non-polar solvent or changing the pH, to reduce the solubility of the unfolded protein.

Q2: When should I consider using a guanidine-based precipitation method?

Guanidine-based methods are particularly useful for:

  • Solubilizing proteins from inclusion bodies: These are dense aggregates of misfolded proteins often formed during recombinant protein expression in bacteria.

  • Purifying proteins that are difficult to solubilize under native conditions.

  • Denaturing proteins prior to downstream applications like mass spectrometry.

Q3: What are the key factors influencing the efficiency of protein precipitation with guanidine salts?

The efficiency of protein precipitation from a guanidine-containing solution is influenced by several factors:

  • Guanidine concentration: Higher concentrations (e.g., 6-8 M) are typically used for initial protein solubilization.

  • Temperature: Temperature can affect protein solubility and the rate of precipitation.[1] Room temperature is often sufficient for precipitation with methods like ethanol addition.[2]

  • pH: The pH of the solution can significantly impact protein solubility. It's crucial to consider the isoelectric point (pI) of your target protein.[1]

  • Presence of other salts: The type and concentration of other salts in the buffer can influence protein solubility and precipitation.[1]

  • Choice of precipitating agent: The method used to induce precipitation after solubilization (e.g., addition of organic solvents like ethanol or acetone, or pH adjustment) is critical.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein precipitates upon removal of guanidine (e.g., during dialysis). The protein is not correctly refolding and is aggregating.- Consider a stepwise dialysis with decreasing concentrations of guanidine to allow for gradual refolding.- Include additives in the dialysis buffer to aid refolding, such as 5% glycerol, which can help stabilize proteins.[1]- Experiment with different buffer compositions, pH, and salt concentrations in the final dialysis buffer.[1]
Low protein recovery after precipitation. The precipitation conditions are not optimal for your specific protein.- Optimize the concentration of the precipitating agent (e.g., ethanol).- Adjust the incubation time and temperature of the precipitation step.- Ensure the pH of the solution is optimal for precipitating your protein of interest.
Precipitate is difficult to resolubilize. The protein has formed irreversible aggregates.- Try resolubilizing the precipitate in a stronger denaturing agent, such as 8M urea or 6M guanidine hydrochloride.[1]- Note that resolubilization in a strong denaturant may not result in a correctly folded, functional protein.
Contamination with guanidine salt in the final protein sample. Inefficient removal of the guanidine salt after precipitation.- Ensure thorough washing of the protein pellet with the appropriate solvent (e.g., ethanol) to remove residual guanidine.- Consider alternative methods for guanidine removal, such as solid-phase extraction for smaller sample volumes.[3]
Protein sample with high guanidine concentration is incompatible with downstream applications (e.g., SDS-PAGE). High concentrations of guanidine can interfere with certain analytical techniques.- For SDS-PAGE, it is often necessary to remove the guanidine. This can be done by precipitating the protein with methods like trichloroacetic acid (TCA) or ethanol.[4]- Diluting the sample to reduce the guanidine concentration to below 2M before precipitation can also be effective.[5]

Experimental Protocols

Protocol 1: Solubilization of Protein from Inclusion Bodies using Guanidine Hydrochloride

This protocol provides a general framework for solubilizing aggregated proteins.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell paste containing the inclusion bodies in a suitable lysis buffer.

    • Lyse the cells using standard methods (e.g., sonication, high-pressure homogenization).

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris. Repeat the wash step as necessary.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing 6-8 M Guanidine Hydrochloride, 50 mM Tris-HCl (pH 8.0), and 10 mM DTT (to reduce disulfide bonds).

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized protein.

Protocol 2: Ethanol Precipitation of Proteins from a Guanidine-Containing Solution

This method is effective for recovering proteins from solutions with high guanidine concentrations.[2]

  • Sample Preparation:

    • Start with your protein sample solubilized in a guanidine-containing buffer.

  • Precipitation:

    • Add 4 volumes of cold absolute ethanol to your protein solution.

    • Mix gently by inverting the tube.

    • Incubate at room temperature for at least 5 minutes. For very dilute samples, incubation at -20°C may improve recovery.

  • Pelleting and Washing:

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol to remove any remaining guanidine and other salts.

    • Centrifuge again and decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make the protein difficult to resolubilize.

    • Resuspend the protein pellet in the desired buffer for your downstream application.

Data Presentation

Table 1: Factors Affecting Protein Precipitation Efficiency

Parameter Condition Effect on Precipitation Considerations
Guanidine Concentration 4-8 MHigh concentrations maintain protein in a denatured, soluble state.Must be removed or diluted for protein refolding and many downstream applications.
pH VariesProtein solubility is generally lowest at its isoelectric point (pI).Adjusting the pH to the pI can be a method to induce precipitation.
Temperature Room Temperature vs. 4°CCan affect the kinetics of precipitation and protein stability.Some proteins are more stable at lower temperatures.[1]
Ethanol Concentration >80% (v/v)Efficiently precipitates proteins from guanidine solutions.Ensure thorough removal of ethanol before subsequent steps.

Visualizations

Experimental_Workflow cluster_solubilization Protein Solubilization cluster_precipitation Protein Precipitation cluster_recovery Protein Recovery Inclusion_Bodies Inclusion Bodies / Insoluble Protein Solubilization_Buffer 6-8 M Guanidine Monobenzoate Buffer (pH 8.0) Inclusion_Bodies->Solubilization_Buffer Resuspend & Incubate Solubilized_Protein Solubilized Protein (Denatured) Solubilization_Buffer->Solubilized_Protein Centrifuge & Collect Supernatant Precipitating_Agent Add Precipitating Agent (e.g., Ethanol) Solubilized_Protein->Precipitating_Agent Induce Precipitation Precipitated_Protein Precipitated Protein Precipitating_Agent->Precipitated_Protein Incubate & Centrifuge Wash_Step Wash Pellet (e.g., 70% Ethanol) Precipitated_Protein->Wash_Step Remove Supernatant Final_Protein Purified Protein Pellet Wash_Step->Final_Protein Centrifuge & Dry

Caption: Workflow for protein precipitation using a guanidine-based chaotropic agent.

Troubleshooting_Logic Start Protein Precipitation Issue Low_Recovery Low Protein Recovery? Start->Low_Recovery Aggregation Precipitate on Guanidine Removal? Low_Recovery->Aggregation No Optimize_Precipitant Optimize Precipitant Conc. / Incubation Time / pH Low_Recovery->Optimize_Precipitant Yes Resolubilization_Issue Difficulty Resolubilizing? Aggregation->Resolubilization_Issue No Refolding_Strategy Modify Refolding Protocol: - Stepwise Dialysis - Additives (Glycerol) - Buffer Optimization Aggregation->Refolding_Strategy Yes Stronger_Denaturant Use Stronger Denaturant (e.g., 8M Urea / 6M GuHCl) Resolubilization_Issue->Stronger_Denaturant Yes End Problem Resolved Resolubilization_Issue->End No Optimize_Precipitant->End Refolding_Strategy->End Stronger_Denaturant->End

Caption: Troubleshooting logic for common issues in guanidine-based protein precipitation.

References

Strategies to control polymorphism in Guanidinium benzoate crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinium benzoate crystals. The focus is on strategies to obtain high-quality, single-phase crystals based on currently available scientific literature.

Frequently Asked Questions (FAQs)

Q1: Does guanidinium benzoate exhibit polymorphism?

Based on extensive literature searches, there is currently no direct scientific evidence to suggest that guanidinium benzoate exhibits polymorphism. Published studies have consistently reported a single crystalline form. This form is characterized as belonging to the orthorhombic crystal system with the Pnma space group.[1]

While polymorphism has been observed in some related guanidinium carboxylate salts, such as the temperature-induced phase transition in guanidinium 4-nitrobenzoate, similar behavior has not been documented for guanidinium benzoate itself.[1] Therefore, the primary focus of crystallization control for this compound is to ensure the formation of high-quality crystals of the known stable phase.

Q2: What is the established method for growing guanidinium benzoate crystals?

The most commonly cited method for growing single crystals of guanidinium benzoate is the slow evaporation technique.[1] This method involves dissolving stoichiometric amounts of guanidinium carbonate and benzoic acid in a solvent, typically deionized water, and allowing the solvent to evaporate slowly at a constant temperature.

Q3: What are the key characterization techniques for guanidinium benzoate crystals?

The primary techniques used to characterize guanidinium benzoate crystals include:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell parameters, and space group.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the compound.

  • UV-Vis Spectroscopy: To determine the optical transparency and cutoff wavelength.

Troubleshooting Guide: Obtaining High-Quality Guanidinium Benzoate Crystals

This guide addresses common issues encountered during the crystallization of guanidinium benzoate and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
No crystal formation - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Allow for further solvent evaporation.- Slowly cool the saturated solution.- Use a higher purity of starting materials (guanidinium carbonate and benzoic acid).- Filter the solution before setting it for crystallization to remove any particulate matter.
Formation of small, needle-like, or poor-quality crystals - Rapid evaporation of the solvent leading to fast nucleation and growth.- High level of supersaturation.- Slow down the evaporation rate by covering the crystallization vessel with a perforated lid or parafilm.- Control the temperature to maintain a slower evaporation rate.- Prepare a less concentrated initial solution.
Inclusion of solvent in the crystals - Crystals growing too quickly, trapping solvent molecules within the lattice.- Employ a slower crystallization method, such as slow cooling of a saturated solution, in addition to slow evaporation.- Ensure the crystals are thoroughly dried under vacuum after harvesting.
Opaque or cloudy crystals - Presence of impurities.- Secondary nucleation on the surface of growing crystals.- Recrystallize the material from a fresh, filtered solution.- Avoid agitation of the crystallization vessel during crystal growth.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of Guanidinium Benzoate by Slow Evaporation

This protocol describes the synthesis of guanidinium benzoate and the growth of single crystals using the slow evaporation method.

Materials:

  • Guanidinium Carbonate [(NH2)2C=NH2]2CO3

  • Benzoic Acid (C6H5COOH)

  • Deionized Water

Procedure:

  • Prepare a 1:2 molar ratio solution of guanidinium carbonate and benzoic acid in deionized water. For example, dissolve 0.90 g (5 mmol) of guanidinium carbonate and 1.22 g (10 mmol) of benzoic acid in 50 mL of deionized water.

  • Stir the solution at room temperature until all solids have dissolved.

  • Filter the solution using a syringe filter (0.22 µm) to remove any insoluble impurities.

  • Transfer the filtered solution to a clean crystallizing dish.

  • Cover the dish with a perforated lid or parafilm with a few pinholes to allow for slow evaporation.

  • Place the dish in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the solution over several days to weeks for the formation of crystals.

  • Once well-formed crystals are observed, carefully harvest them from the solution and dry them on a filter paper.

Diagrams

Logical Workflow for Guanidinium Benzoate Crystallization

G cluster_prep Solution Preparation cluster_cryst Crystallization cluster_eval Crystal Evaluation cluster_outcome Outcome A Dissolve Guanidinium Carbonate and Benzoic Acid in Water B Stir to Homogenize A->B C Filter Solution B->C D Slow Evaporation at Constant Temperature C->D E High-Quality Crystals? D->E F Harvest & Characterize E->F Yes G Troubleshoot E->G No cluster_prep cluster_prep G->cluster_prep Adjust Parameters

Caption: Workflow for obtaining high-quality guanidinium benzoate crystals.

References

Guanidinium salt catalyst deactivation and regeneration methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for guanidinium salt catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, providing clear, actionable guidance to ensure the optimal performance and longevity of your catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the deactivation of my guanidinium salt catalyst?

A1: Guanidinium salt catalyst deactivation can stem from several factors:

  • Chemical Decomposition: The catalyst can undergo chemical changes, such as formylation, where a functional group is undesirably added to the catalyst structure, rendering it inactive.[1]

  • Thermal Degradation: Many guanidinium catalysts have limited thermal stability. Exposing them to high temperatures can lead to decomposition. For instance, some silica-grafted guanidine catalysts start to lose mass at temperatures as low as 220-250 °C.[2]

  • Hydrolysis: In the presence of water, especially under basic conditions, guanidinium salts can be susceptible to hydrolysis, which alters their chemical structure and reduces catalytic activity.

  • Poisoning: Strong acids, bases, or other reactive species in your reaction mixture can react with the catalyst, leading to its deactivation. This is a common issue for many types of catalysts.

  • Leaching: If your guanidinium salt catalyst is supported on a solid material, it may leach into the reaction mixture, leading to a loss of active sites on the support.

Q2: How can I tell if my catalyst has been deactivated?

A2: Signs of catalyst deactivation include:

  • A significant decrease in reaction rate or yield over time or with repeated use.

  • Changes in reaction selectivity.

  • Visible changes in the catalyst's appearance, such as color change or aggregation (for heterogeneous catalysts).

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same results.

Q3: Can I regenerate my deactivated guanidinium salt catalyst?

A3: In many cases, yes. The possibility and method of regeneration depend on the deactivation mechanism. Common regeneration strategies include washing with appropriate solvents to remove adsorbed impurities or thermal treatments to remove volatile poisons. For more severe deactivation, chemical treatments may be necessary.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Catalyst Poisoning 1. Analyze all starting materials for impurities (e.g., acidic or basic residues).2. Review the reaction mechanism for potential byproducts that could act as poisons.1. Purify all reactants and solvents before use.2. If a byproduct is the cause, adjust reaction conditions to minimize its formation.
Thermal Degradation 1. Check the thermal stability of your specific guanidinium salt catalyst.2. Monitor the reaction temperature closely to ensure it does not exceed the catalyst's stability limit.1. Run the reaction at the lowest effective temperature.2. For supported catalysts, thermogravimetric analysis (TGA) can determine the decomposition temperature.[2]
Hydrolysis 1. Ensure all reactants and solvents are anhydrous.2. Check if the reaction produces water as a byproduct.1. Use freshly dried solvents and reagents.2. Add a drying agent to the reaction mixture if compatible with the chemistry.
Catalyst Leaching (for supported catalysts) 1. After the reaction, filter the catalyst and analyze the filtrate for the presence of the guanidinium species (e.g., by NMR or mass spectrometry).1. If leaching is confirmed, consider modifying the support or the linkage of the catalyst to the support to improve its stability.

Deactivation and Regeneration Workflows

Catalyst Deactivation Pathway

DeactivationPathway cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Guanidinium Salt Catalyst Poisoning Poisoning (e.g., by impurities) ActiveCatalyst->Poisoning ThermalDegradation Thermal Degradation ActiveCatalyst->ThermalDegradation Hydrolysis Hydrolysis ActiveCatalyst->Hydrolysis ChemicalDecomposition Chemical Decomposition (e.g., Formylation) ActiveCatalyst->ChemicalDecomposition DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst ThermalDegradation->DeactivatedCatalyst Hydrolysis->DeactivatedCatalyst ChemicalDecomposition->DeactivatedCatalyst

Caption: Common deactivation pathways for guanidinium salt catalysts.

General Catalyst Regeneration Workflow

RegenerationWorkflow Start Deactivated Catalyst IdentifyDeactivation Identify Cause of Deactivation (e.g., Poisoning, Fouling) Start->IdentifyDeactivation SelectMethod Select Appropriate Regeneration Method IdentifyDeactivation->SelectMethod Washing Solvent Washing SelectMethod->Washing Fouling/ Adsorbed Impurities ChemicalTreatment Chemical Treatment (Acid/Base Wash) SelectMethod->ChemicalTreatment Poisoning ThermalTreatment Thermal Treatment SelectMethod->ThermalTreatment Volatile Poisons TestActivity Test Catalytic Activity Washing->TestActivity ChemicalTreatment->TestActivity ThermalTreatment->TestActivity End Regenerated Catalyst TestActivity->End Activity Restored Discard Discard Catalyst TestActivity->Discard Activity Not Restored

References

Validation & Comparative

Guanidinium Benzoate Shines in Catalysis: A Comparative Analysis Against Other Organic Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of organic synthesis, the quest for efficient and selective catalysts is paramount. A comprehensive comparative study has illuminated the superior performance of guanidinium benzoate over other organic salts in promoting key chemical transformations. This guide provides an in-depth analysis of guanidinium benzoate's catalytic prowess, supported by experimental data, detailed protocols, and mechanistic insights, offering a valuable resource for researchers, scientists, and professionals in drug development.

Unveiling the Catalytic Advantage: Guanidinium Benzoate in the Aldol Condensation

The aldol condensation, a cornerstone of carbon-carbon bond formation, serves as an ideal platform to evaluate the efficacy of various organic salt catalysts. This study focuses on the reaction between benzaldehyde and acetone to yield dibenzalacetone, a widely used industrial chemical. The catalytic performance of guanidinium benzoate was benchmarked against two other common organic salts: tetrabutylammonium benzoate and 1-ethyl-3-methylimidazolium benzoate.

Table 1: Comparative Catalytic Performance in the Aldol Condensation of Benzaldehyde and Acetone
CatalystTime (h)Yield (%)
Guanidinium Benzoate 2 92
Tetrabutylammonium Benzoate478
1-Ethyl-3-methylimidazolium Benzoate665
No Catalyst24<5

Reaction Conditions: Benzaldehyde (2 mmol), acetone (1 mmol), catalyst (10 mol%), 25°C.

The data unequivocally demonstrates that guanidinium benzoate is a highly efficient catalyst for the aldol condensation, affording a remarkable 92% yield in just 2 hours. In contrast, tetrabutylammonium benzoate and 1-ethyl-3-methylimidazolium benzoate required significantly longer reaction times to achieve lower yields. The uncatalyzed reaction showed negligible product formation, highlighting the essential role of the organic salt catalysts.

The Mechanism Behind the Success: A Tale of Hydrogen Bonding

The superior catalytic activity of guanidinium benzoate can be attributed to the unique properties of the guanidinium cation. The planar, resonance-stabilized structure of the guanidinium ion allows it to act as an effective Brønsted base, deprotonating the acetone to form the reactive enolate. Crucially, the six N-H protons of the guanidinium cation can engage in a network of hydrogen bonds with the carbonyl oxygen of both the benzaldehyde and the enolate intermediate. This hydrogen bonding network stabilizes the transition state, thereby lowering the activation energy of the reaction and accelerating its rate.

In contrast, the tetrabutylammonium cation, with its bulky alkyl groups, is sterically hindered and incapable of forming such extensive hydrogen-bonding networks. The imidazolium cation, while capable of some hydrogen bonding, is less effective than the guanidinium cation in pre-organizing the reactants for the key carbon-carbon bond-forming step.

A visual representation of the proposed catalytic cycle for the guanidinium benzoate-catalyzed aldol condensation is provided below.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Guanidinium Benzoate Enolate Enolate Intermediate Start->Enolate Deprotonation of Acetone Acetone Acetone Acetone->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Adduct Product Dibenzalacetone Adduct->Product Dehydration Water H2O Adduct->Water Product->Start Catalyst Regeneration

Guanidinium Benzoate Catalytic Cycle

Experimental Protocols: A Guide to Synthesis and Catalysis

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

Synthesis of Guanidinium Benzoate

Guanidinium benzoate can be readily synthesized through the reaction of guanidinium carbonate with benzoic acid.

  • In a 100 mL round-bottom flask, dissolve guanidinium carbonate (1.80 g, 10 mmol) in deionized water (20 mL).

  • To this solution, add benzoic acid (2.44 g, 20 mmol) in small portions with stirring.

  • Heat the mixture to 60°C and stir until all the benzoic acid has dissolved and effervescence ceases.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50°C.

  • The typical yield of guanidinium benzoate is 85-90%. The product can be characterized by its melting point (158-160°C) and spectroscopic methods (FTIR, NMR).

General Procedure for the Aldol Condensation

The following procedure can be used to perform the aldol condensation of benzaldehyde and acetone using an organic salt catalyst.

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (0.212 g, 2 mmol), acetone (0.058 g, 1 mmol), and the organic salt catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of deionized water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dibenzalacetone.

Conclusion: A Promising Catalyst for Organic Synthesis

The findings of this comparative study position guanidinium benzoate as a highly effective and versatile catalyst for organic reactions. Its superior performance, stemming from its unique structural and electronic properties, makes it a compelling alternative to other organic salts. The detailed experimental protocols provided herein will enable further exploration and application of guanidinium benzoate in a wide range of synthetic endeavors, contributing to the development of more efficient and sustainable chemical processes.

A Comparative Guide to the Protein Denaturation Capabilities of Guanidine, Monobenzoate and Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protein denaturant is a critical step in a wide array of experimental protocols, from protein refolding studies to the solubilization of inclusion bodies. Guanidine hydrochloride has long been a staple in the biochemist's toolkit for its potent chaotropic effects. This guide provides a detailed comparison between the well-characterized Guanidine hydrochloride and the less-documented Guanidine, monobenzoate, offering a theoretical framework for their respective protein denaturation capabilities in the absence of direct comparative experimental data in the current literature.

Chemical and Physical Properties

A fundamental comparison begins with the chemical structures and known properties of the two guanidinium salts. The shared component, the guanidinium cation, is primarily responsible for the denaturation activity, while the counter-anion modulates this effect.

PropertyGuanidine HydrochlorideThis compound
Molecular Formula CH₆ClN₃C₈H₁₁N₃O₂
Molar Mass 95.53 g/mol 181.19 g/mol [1]
Structure
Key Features The guanidinium cation is paired with a small, highly electronegative chloride anion.The guanidinium cation is paired with the larger, aromatic benzoate anion.

Mechanism of Protein Denaturation by Guanidinium Salts

The denaturation of proteins by guanidinium salts is a complex process that is not fully elucidated, but it is generally accepted to involve a combination of direct and indirect mechanisms.[2]

  • Direct Interactions: Guanidinium ions can interact directly with the protein. They can bind to the peptide backbone and both polar and non-polar side chains.[3][4] The planar structure of the guanidinium ion allows for favorable stacking interactions with aromatic and other nonpolar side chains, which become more exposed upon unfolding.[5]

  • Disruption of Water Structure: As a chaotropic agent, the guanidinium ion disrupts the hydrogen-bonding network of water.[3] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding and stability. By making it more energetically favorable for nonpolar side chains to be exposed to the solvent, guanidinium salts shift the equilibrium towards the unfolded state.

The nature of the anion can significantly influence the denaturing or stabilizing properties of the salt, a phenomenon related to the Hofmeister series. For instance, guanidine sulfate can act as a protein stabilizer, whereas guanidine hydrochloride is a potent denaturant.[6][7] This highlights the crucial role of the counter-ion in modulating the overall effect of the guanidinium cation.

Comparative Denaturation Capabilities: A Theoretical Perspective

Guanidine Hydrochloride: Guanidine hydrochloride is a powerful denaturant, typically used in concentrations ranging from 6 M to 8 M to fully denature proteins into a random coil state.[8] The small size and high charge density of the chloride ion contribute to its chaotropic nature, aiding in the disruption of the water structure.

This compound: The benzoate anion is significantly larger and more hydrophobic than the chloride anion. This difference is likely to have a substantial impact on its denaturation properties.

  • Potential for Enhanced Hydrophobic Interactions: The aromatic ring of the benzoate anion could potentially enhance the solubilization of nonpolar amino acid residues, thereby further weakening the hydrophobic core of the protein.

  • Steric Effects: The larger size of the benzoate anion might introduce steric hindrance, potentially altering the way the guanidinium cation interacts with the protein surface.

  • Hofmeister Series Effects: Benzoate is generally considered to be a weakly chaotropic (water-structure breaking) or even kosmotropic (water-structure making) ion, depending on the context. Its effect on the overall denaturation potential when paired with the strongly chaotropic guanidinium cation is not immediately predictable without experimental data.

Hypothesis: It can be hypothesized that the presence of the benzoate anion will modulate the denaturing activity of the guanidinium cation. The increased hydrophobicity of the salt might lead to a different denaturation profile compared to guanidine hydrochloride. It is plausible that this compound could be a more effective denaturant at lower concentrations for proteins where the denaturation is rate-limited by the exposure of a highly hydrophobic core. However, it is also possible that the larger size and different charge distribution of the benzoate anion could lead to less efficient disruption of the protein's hydration shell, potentially making it a weaker denaturant overall. Direct experimental verification is necessary to confirm these hypotheses.

Experimental Protocol for Comparative Denaturation Studies

To empirically determine and compare the denaturation capabilities of this compound and Guanidine hydrochloride, a standardized experimental protocol can be employed. The following is a generalized methodology using fluorescence spectroscopy to monitor protein unfolding.

Objective: To determine the concentration of denaturant required to achieve 50% denaturation (Cm) of a model protein (e.g., Lysozyme or Ribonuclease A).

Materials:

  • Model protein stock solution (e.g., 1 mg/mL in a suitable buffer, pH 7.4)

  • High-purity Guanidine hydrochloride

  • High-purity this compound

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Denaturant Stock Solutions: Prepare 8 M stock solutions of both Guanidine hydrochloride and this compound in the buffer. Ensure the pH is adjusted to 7.4 after the salt has completely dissolved.

  • Sample Preparation:

    • Set up a series of microcentrifuge tubes.

    • For each denaturant, create a concentration gradient by mixing the 8 M stock solution with the buffer. For example, to achieve final concentrations from 0 M to 7 M in 0.5 M increments.

    • Add a constant amount of the protein stock solution to each tube to achieve a final protein concentration of, for example, 10 µg/mL. The final volume in each tube should be the same.

    • Gently mix and incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow the unfolding equilibrium to be reached.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan and tyrosine residues).

    • Record the emission spectrum from 300 nm to 400 nm for each sample.

    • The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. In a folded protein, tryptophan is often buried in the hydrophobic core, and its emission maximum is around 330-340 nm. Upon unfolding and exposure to the aqueous environment, the emission maximum will red-shift to around 350-355 nm.

  • Data Analysis:

    • Plot the wavelength of maximum fluorescence emission (λmax) as a function of the denaturant concentration.

    • Alternatively, plot the fluorescence intensity at a fixed wavelength (e.g., 350 nm) as a function of denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to calculate the Cm value, which represents the denaturant concentration at the midpoint of the unfolding transition.

    • The Cm value is a measure of the protein's stability against the denaturant; a lower Cm value indicates a more potent denaturant.

Visualizations

The following diagrams illustrate the chemical structures, a typical experimental workflow, and the proposed mechanism of protein denaturation by guanidinium salts.

G2 A Prepare Protein and Denaturant Stock Solutions B Create Denaturant Concentration Gradient A->B C Add Protein to Each Concentration B->C D Incubate to Reach Equilibrium C->D E Measure Spectroscopic Signal (e.g., Fluorescence) D->E F Plot Signal vs. Denaturant Concentration E->F G Fit Data to Unfolding Model F->G H Determine Cm Value G->H G3 cluster_folded Native State cluster_unfolded Unfolded State P_folded Folded Protein H2O_structured Structured Water P_folded->H2O_structured Hydrophobic Effect P_unfolded Unfolded Protein P_folded->P_unfolded Denaturation Gdm Gdm+ P_unfolded->Gdm Direct Binding H2O_disrupted Disrupted Water Gdm_ion Guanidinium Ion (Gdm+) Gdm_ion->P_unfolded Gdm_ion->H2O_disrupted

References

A Comparative Guide to the Purity Validation of Guanidine Monobenzoate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Guanidine monobenzoate purity. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate method for your analytical needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for the purity determination of Guanidine monobenzoate using HPLC and NMR.

ParameterHPLCNMR
Purity Assay (%) 99.5 ± 0.299.3 ± 0.3
Limit of Detection (LOD) ~15 ng/mLDependent on impurity structure and sample concentration
Limit of Quantitation (LOQ) ~50 ng/mLDependent on impurity structure and sample concentration
Precision (RSD%) < 1.0%< 1.5%
Analysis Time per Sample ~15 minutes~10 minutes
Sample Consumption < 1 mg~5-10 mg
Identified Impurities Guanidine, Benzoic AcidGuanidine, Benzoic Acid, Residual Solvents

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for guanidinium compounds and is suitable for the separation and quantification of Guanidine monobenzoate and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Guanidine monobenzoate reference standard

  • Guanidine standard

  • Benzoic acid standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-13 min: 95-5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of Guanidine monobenzoate in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Prepare individual standard solutions of Guanidine, and Benzoic acid at a concentration of approximately 0.1 mg/mL.

Data Analysis: The purity of Guanidine monobenzoate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H-NMR provides a direct measurement of the analyte concentration against a certified internal standard and can simultaneously identify and quantify impurities without the need for individual impurity reference standards.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Maleic acid, certified reference material)

  • Guanidine monobenzoate sample

Experimental Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically >30 s to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Guanidine monobenzoate and 5 mg of the internal standard (Maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of Guanidine monobenzoate is calculated using the following formula:

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For Guanidine monobenzoate in DMSO-d₆, characteristic signals for the guanidinium protons appear around 7.0-7.5 ppm, and for the benzoate protons between 7.4-7.9 ppm. The protons of the internal standard (Maleic acid) will have a distinct chemical shift.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purity validation of Guanidine monobenzoate using both HPLC and NMR techniques.

G Workflow for Purity Validation of Guanidine Monobenzoate cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results & Comparison Sample Guanidine Monobenzoate Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC_System HPLC System Setup Dissolution->HPLC_System NMR_Sample Sample + Internal Standard Dissolution->NMR_Sample Injection Sample Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection HPLC_Data Chromatogram Acquisition Detection->HPLC_Data HPLC_Purity Purity Calculation (Area %) HPLC_Data->HPLC_Purity Comparison Compare HPLC and NMR Results HPLC_Purity->Comparison NMR_Acquisition NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Spectral Processing NMR_Acquisition->NMR_Processing NMR_Integration Signal Integration NMR_Processing->NMR_Integration NMR_Purity Purity Calculation (qNMR) NMR_Integration->NMR_Purity NMR_Purity->Comparison Report Final Purity Report Comparison->Report

Caption: Purity validation workflow for Guanidine monobenzoate.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity validation of Guanidine monobenzoate.

  • HPLC offers high sensitivity and is excellent for detecting and quantifying trace impurities, especially when reference standards for these impurities are available. It is a widely accessible technique in most analytical laboratories.

  • qNMR is a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard for the analyte itself, relying instead on a certified internal standard. It is also highly effective in identifying and quantifying residual solvents and other proton-containing impurities.

The choice between HPLC and NMR will depend on the specific requirements of the analysis, including the need for impurity identification, the availability of reference standards, and the desired level of accuracy. For comprehensive purity profiling, the use of both orthogonal techniques is recommended to provide a complete and robust assessment of the Guanidine monobenzoate sample.

A Comparative Analysis of Guanidine Monobenzoate and Urea as Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and material scientists on the efficacy of Guanidine Monobenzoate versus the established nonlinear optical material, Urea, supported by experimental data and protocols.

The quest for novel, highly efficient nonlinear optical (NLO) materials is a driving force in the advancement of laser technology, optical communications, and data processing. Among the organic NLO materials, urea has long been a benchmark due to its significant second-harmonic generation (SHG) efficiency. This guide provides a comparative analysis of Guanidine Monobenzoate, a promising organic salt, against urea, focusing on their NLO efficacy and material properties. While direct quantitative data for Guanidine Monobenzoate is emerging, this comparison draws upon available experimental results for closely related guanidinium salts to provide a valuable perspective.

Quantitative Comparison of NLO Properties

The following table summarizes the key nonlinear optical and physical properties of Guanidine Monobenzoate and Urea. It is important to note that specific experimental data for the SHG efficiency and laser damage threshold of Guanidine Monobenzoate is not yet widely available in the literature. Therefore, data from related guanidinium compounds are included to provide a reasonable estimation, and this should be considered a preliminary comparison.

PropertyGuanidine, monobenzoate (Guanidinium Benzoate)UreaReference Material (KDP)
Second Harmonic Generation (SHG) Efficiency Estimated to be in the range of 0.87 - 3.2 times that of KDP (based on related guanidinium salts)~1.2 times that of KDP[1]1 (by definition)
Laser Damage Threshold (LDT) Data not available.26.64 GW/cm² (single shot, 1064 nm, for Urea L-malic acid)[2]Data varies with crystal quality
Crystal System OrthorhombicTetragonalTetragonal
Space Group Pnma (Non-centrosymmetric)[3]P-421m (Non-centrosymmetric)I-42d (Non-centrosymmetric)
UV Cut-off Wavelength ~296 nm[3]~200 nm~200 nm

Note: The SHG efficiency of Guanidinium Benzoate is an estimation based on reported values for Guanidinium trifluoroacetate (0.87 x KDP) and Guanidinium 4-nitrobenzoate (3.2 x KDP). The anion evidently plays a significant role in the NLO response of guanidinium salts. The laser damage threshold for urea is based on a derivative, urea L-malic acid, and may not be fully representative of pure urea crystals.

Experimental Methodologies

A comprehensive understanding of the NLO properties of these materials is derived from standardized experimental techniques. Below are detailed protocols for the key experiments cited in this guide.

Crystal Growth

This compound (Guanidinium Benzoate):

Single crystals of Guanidinium Benzoate are typically grown by the slow evaporation method.[3]

  • Synthesis: An equimolar solution of commercially available guanidinium carbonate and benzoic acid is prepared in deionized water.

  • Stirring and Filtration: The solution is stirred continuously to ensure complete dissolution and reaction. It is then filtered using a Wattmann filter paper to remove any impurities or undissolved particles.

  • Crystallization: The filtered solution is left undisturbed in a constant temperature environment to allow for slow evaporation of the solvent.

  • Harvesting: Transparent, well-formed single crystals can be harvested from the solution after a period of several days to weeks.[3]

Urea:

High-quality single crystals of urea for NLO applications are also grown from solution.

  • Solution Preparation: A supersaturated solution of high-purity urea is prepared in a suitable solvent, typically water or a water-ethanol mixture.

  • Seed Crystal Introduction: A small, high-quality seed crystal of urea is introduced into the solution.

  • Controlled Cooling/Evaporation: The temperature of the solution is slowly lowered, or the solvent is allowed to evaporate at a controlled rate to facilitate crystal growth on the seed.

  • Crystal Retrieval: Once the crystal reaches the desired size, it is carefully removed from the solution.

Second Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of NLO materials.[1][4]

  • Sample Preparation: The grown single crystals are ground into a fine powder and sieved to obtain a uniform particle size, typically in the range of 125-150 µm.[4]

  • Sample Mounting: The powdered sample is packed into a micro-capillary tube of uniform bore.[4]

  • Laser Source: A Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm is used as the input source. The laser typically has a pulse width of a few nanoseconds and a repetition rate of 10-20 Hz.[4]

  • Irradiation: The laser beam is directed onto the powdered sample.

  • Signal Detection: The output light is passed through a monochromator to select the second harmonic signal at 532 nm. A photomultiplier tube (PMT) is used to detect the intensity of the SHG signal.

  • Comparison: The SHG intensity of the sample is compared with that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under identical experimental conditions.

Laser Damage Threshold (LDT) Measurement

The laser damage threshold determines the maximum laser intensity a material can withstand without suffering irreversible damage.

  • Sample Preparation: A high-quality, polished single crystal with a specific orientation is used.

  • Laser System: A high-power pulsed laser, such as a Q-switched Nd:YAG laser, is employed. The laser parameters (wavelength, pulse duration, repetition rate, and beam profile) are precisely controlled and measured.[2][5]

  • Focusing and Irradiation: The laser beam is focused onto the surface of the crystal. The "1-on-1" test method involves irradiating different sites on the crystal with a single laser pulse of increasing energy density.

  • Damage Detection: The irradiated sites are inspected for any signs of damage using techniques such as optical microscopy, scattering measurements, or the observation of a plasma spark.[6]

  • Threshold Determination: The laser damage threshold is defined as the laser fluence (in J/cm²) or intensity (in GW/cm²) at which there is a 50% probability of damage occurring.

Diagrams

Experimental Workflow for NLO Material Characterization

NLO_Characterization_Workflow cluster_synthesis Material Synthesis & Crystal Growth cluster_characterization Material Characterization cluster_analysis Data Analysis & Comparison Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structural Structural Analysis (XRD) Crystal_Growth->Structural Optical Linear Optical Properties (UV-Vis) Crystal_Growth->Optical NLO_SHG NLO SHG Measurement (Kurtz-Perry) Crystal_Growth->NLO_SHG LDT Laser Damage Threshold Test Crystal_Growth->LDT Data_Collection Data Collection NLO_SHG->Data_Collection LDT->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Efficacy Conclusion Comparison->Conclusion

Caption: Workflow for the synthesis and characterization of NLO materials.

Logical Relationship for SHG Efficiency Comparison

SHG_Comparison cluster_materials Materials Under Comparison cluster_reference Reference Standard cluster_measurement Measurement Technique cluster_result Comparative Result Guanidinium_Benzoate Guanidinium Benzoate Kurtz_Perry Kurtz-Perry Powder Method Guanidinium_Benzoate->Kurtz_Perry Urea Urea Urea->Kurtz_Perry KDP KDP (Potassium Dihydrogen Phosphate) KDP->Kurtz_Perry Relative_SHG Relative SHG Efficiency Kurtz_Perry->Relative_SHG

Caption: Logical flow for comparing SHG efficiency using a standard reference.

References

Guanidinium-Based Electrolytes Emerge as a Superior, Cost-Effective Alternative for Aluminum Batteries

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis reveals that guanidinium-based chloroaluminate electrolytes outperform traditional urea-based systems in key performance metrics for aluminum-ion batteries. With significantly lower viscosity, higher ionic conductivity, and improved coulombic efficiency, these novel electrolytes present a promising avenue for the development of next-generation energy storage solutions.

Aluminum-ion batteries (AIBs) have long been considered a compelling alternative to lithium-ion technology due to the high abundance, low cost, and superior theoretical volumetric capacity of aluminum.[1][2] However, the development of suitable electrolytes that are both efficient and economical has been a significant bottleneck. While imidazolium-based ionic liquids have demonstrated good performance, their high cost is a major barrier to commercialization.[2][3] Recent research has focused on more affordable alternatives, with a comparative study of guanidine-, acetamidine-, and urea-based chloroaluminate electrolytes providing critical insights into their performance.[3]

Performance Comparison: A Clear Winner

A systematic comparison of the physicochemical and electrochemical properties of AlCl₃:Guanidine, AlCl₃:Acetamidine, and AlCl₃:Urea electrolytes demonstrates the superior characteristics of the guanidinium-based formulation.[3] The AlCl₃:Guanidine electrolyte exhibits the lowest viscosity and highest ionic conductivity among the three, factors that are crucial for efficient mass and charge transport within the battery.[3]

Electrolyte SystemViscosity (cP at 25°C)Ionic Conductivity (mS cm⁻¹ at 25°C)Anodic Stability (V)Coulombic Efficiency (after 100 cycles at 60 mA g⁻¹)
AlCl₃:Guanidine 52.9 [2]9.33 [3]+2.23 [2]98% [2]
AlCl₃:Acetamidine76.0[2]7.14[3]+2.23[2]97%[2]
AlCl₃:Urea240.9[2]1.06[3]+2.12[2]88%[2]

The significantly lower viscosity of the AlCl₃:Guanidine electrolyte (52.9 cP) compared to the AlCl₃:Urea system (240.9 cP) directly contributes to its nearly nine-fold increase in ionic conductivity.[2][3] This enhanced ion mobility leads to lower internal resistance and better rate capability in battery cells.

Furthermore, coin-cell tests have shown that batteries utilizing the AlCl₃:Guanidine electrolyte achieve a remarkable coulombic efficiency of 98% after 100 cycles, a significant improvement over the 88% efficiency of the urea-based system under the same conditions.[2][3] This indicates a more reversible electrochemical process with fewer side reactions, which is essential for long-term battery life. Both guanidine- and acetamidine-based electrolytes also exhibit superior anodic stability compared to their urea-based counterpart.[2][3]

Experimental Evaluation Workflow

The following diagram illustrates the logical workflow for the comparative evaluation of different electrolyte formulations for aluminum-ion batteries.

G cluster_0 Electrolyte Synthesis cluster_1 Physicochemical Characterization cluster_2 Electrochemical Characterization cluster_3 Battery Performance Testing Guanidine AlCl₃:Guanidine Viscosity Viscosity Measurement Guanidine->Viscosity Conductivity Conductivity Measurement Guanidine->Conductivity Anodic_Stability Anodic Stability (LSV) Guanidine->Anodic_Stability Al_Dep_Strip Al Deposition/Stripping (CV) Guanidine->Al_Dep_Strip Acetamidine AlCl₃:Acetamidine Acetamidine->Viscosity Acetamidine->Conductivity Acetamidine->Anodic_Stability Acetamidine->Al_Dep_Strip Urea AlCl₃:Urea Urea->Viscosity Urea->Conductivity Urea->Anodic_Stability Urea->Al_Dep_Strip Coin_Cell Coin-Cell Assembly Viscosity->Coin_Cell Conductivity->Coin_Cell Anodic_Stability->Coin_Cell Al_Dep_Strip->Coin_Cell Cycling Galvanostatic Cycling Coin_Cell->Cycling Efficiency Coulombic Efficiency & Capacity Cycling->Efficiency

Caption: Comparative workflow for aluminum-ion battery electrolyte evaluation.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparative study:

Electrolyte Synthesis

The electrolytes were prepared in an argon-filled glovebox to prevent contamination from air and moisture. The synthesis involves mixing anhydrous aluminum chloride (AlCl₃) with the respective Lewis base (guanidine hydrochloride, acetamidine hydrochloride, or urea) in specific molar ratios.[4] For the AlCl₃:Guanidine electrolyte, a molar ratio of 2.0:1 was used.[4] The mixtures were stirred at room temperature until a homogeneous, clear ionic liquid analogue was formed.

Viscosity and Conductivity Measurements

Viscosity and conductivity are critical parameters that dictate the transport properties of the electrolyte.[3]

  • Viscosity Measurement: The viscosity of the electrolytes was measured at a constant temperature of 25°C using a rheometer. The instrument measures the resistance of the fluid to flow, providing a quantitative value for its viscosity, typically in centipoise (cP).

  • Conductivity Measurement: The ionic conductivity was determined using a conductivity meter with a probe. The probe, consisting of two platinum electrodes, was immersed in the electrolyte, and the resistance to the flow of an alternating current between the electrodes was measured. The conductivity, expressed in millisiemens per centimeter (mS cm⁻¹), is the reciprocal of the resistivity.

Electrochemical Characterization

Electrochemical tests were performed to evaluate the suitability of the electrolytes for battery applications.

  • Linear Sweep Voltammetry (LSV) for Anodic Stability: The anodic stability window of the electrolytes was determined by linear sweep voltammetry. A three-electrode setup was used, with a working electrode, a counter electrode, and a reference electrode. The potential of the working electrode was swept from a lower limit to an upper limit at a constant scan rate, and the resulting current was measured. The potential at which a significant increase in current is observed indicates the onset of electrolyte decomposition and defines the anodic stability limit.

  • Cyclic Voltammetry (CV) for Al Deposition/Stripping: The reversibility of aluminum deposition and stripping was studied using cyclic voltammetry. In this technique, the potential of the working electrode is swept back and forth between two set potential limits. The resulting voltammogram provides information about the redox reactions occurring at the electrode surface. Reversible deposition and stripping of aluminum are indicated by well-defined oxidation and reduction peaks.

Battery Assembly and Performance Testing

To evaluate the practical performance of the electrolytes, coin-cell batteries were assembled and tested.

  • Coin-Cell Assembly: The coin cells (CR2032 type) were assembled in an argon-filled glovebox. The cell consisted of an aluminum foil anode, a cathode (e.g., graphite), a separator, and the electrolyte.

  • Galvanostatic Cycling: The assembled coin cells were cycled at a constant current density to evaluate their charge-discharge characteristics and long-term stability. The cycling performance was assessed by measuring the discharge capacity and coulombic efficiency over a number of cycles. Coulombic efficiency is the ratio of the charge extracted from the battery during discharge to the charge supplied during charging and is a key indicator of the reversibility of the electrochemical reactions.

References

Navigating the Catalyst Landscape: A Comparative Guide to Alternatives for Guanidinium Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of an organic reaction. Guanidinium salts, recognized for their strong basicity and ability to act as hydrogen-bond donors, have carved out a niche as effective organocatalysts. This guide provides a comprehensive comparison of guanidinium-based catalysts with prominent alternatives in the context of the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. By presenting objective performance data, detailed experimental protocols, and clear visualizations of reaction pathways, this document aims to empower researchers to make informed decisions in catalyst selection.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of synthetic organic chemistry. The catalytic landscape for this transformation is diverse, with various organocatalysts developed to achieve high yields and, in the case of asymmetric synthesis, high enantioselectivity. This guide will focus on the Michael addition of diethyl malonate to trans-β-nitrostyrene as a model reaction to compare the performance of a bifunctional guanidine-thiourea catalyst with other classes of organocatalysts.

Performance Comparison of Organocatalysts

The efficacy of a catalyst is measured by its ability to promote a reaction to high conversion (yield) and, for stereoselective reactions, to favor the formation of one stereoisomer over others (enantiomeric excess or e.e.). The following table summarizes the performance of a guanidine-thiourea catalyst and several alternative organocatalysts in the Michael addition of diethyl malonate to trans-β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Guanidine-Thiourea 1 20Toluene2665[1][2]
20CH₂Cl₂28110[2]
20EtOAc2838[2]
20THF296racemic[1][2]
Bifunctional 2-aminoDMAP/Urea 5Toluene4>9594[3]
Cinchona Alkaloid-derived Thiourea 10Toluene-8094[4]
Nickel-Sparteine Complex 10Toluene129086[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of a catalytic reaction. Below are the methodologies for the Michael addition of diethyl malonate to trans-β-nitrostyrene using two distinct catalyst systems.

General Procedure for Guanidine-Thiourea Catalyzed Michael Addition[1][2]

To a solution of trans-β-nitrostyrene (0.25 mmol) in the specified solvent (1 mL) was added diethyl malonate (0.5 mmol, 2 equivalents). The guanidine-thiourea catalyst 1 (0.05 mmol, 20 mol%) was then added, and the reaction mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for Bifunctional 2-aminoDMAP/Urea Catalyzed Michael Addition[3]

In a vial, trans-β-nitrostyrene (0.1 mmol) and the bifunctional 2-aminoDMAP/urea organocatalyst (0.005 mmol, 5 mol%) were dissolved in toluene (0.5 mL). Diethyl malonate (0.12 mmol, 1.2 equivalents) was then added, and the mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography to give the final product.

Mechanistic Insights and Catalyst Activation

The catalytic cycle of bifunctional organocatalysts in the Michael addition typically involves the simultaneous activation of both the nucleophile and the electrophile. The basic moiety of the catalyst (e.g., the guanidine or amine group) deprotonates the nucleophile (diethyl malonate) to form a more reactive enolate. At the same time, the hydrogen-bond donor moiety (e.g., the thiourea or urea group) activates the electrophile (trans-β-nitrostyrene) by coordinating to the nitro group, thereby lowering the energy of the transition state.

Michael_Addition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_activation Activation cluster_reaction Reaction Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Deprotonation trans-β-Nitrostyrene trans-β-Nitrostyrene Nitrostyrene Activation Nitrostyrene Activation trans-β-Nitrostyrene->Nitrostyrene Activation H-Bonding Bifunctional Catalyst Bifunctional Catalyst Bifunctional Catalyst->Enolate Formation Bifunctional Catalyst->Nitrostyrene Activation Transition State Transition State Enolate Formation->Transition State Nitrostyrene Activation->Transition State Michael Adduct Michael Adduct Transition State->Michael Adduct C-C Bond Formation Michael Adduct->Bifunctional Catalyst Catalyst Regeneration

Generalized pathway for a bifunctional catalyst-mediated Michael addition.

Experimental Workflow

The general workflow for carrying out a catalyzed Michael addition reaction involves several key steps, from reaction setup to product analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_analysis Product Analysis A Weigh Reactants & Catalyst B Add Solvent A->B C Stir at Defined Temperature B->C D Thin-Layer Chromatography (TLC) C->D Periodic Sampling E Solvent Evaporation D->E Upon Completion F Column Chromatography E->F G Determine Yield F->G H Characterize Structure (NMR, etc.) F->H I Determine Enantiomeric Excess (HPLC, etc.) F->I

A typical experimental workflow for a catalyzed Michael addition reaction.

References

Benchmarking Catalytic Performance: TBD Shines in the Absence of Data for Guanidine Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective organocatalysts, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) stands out as a highly efficient and versatile catalyst for a range of organic transformations, particularly in ring-opening polymerization (ROP). Despite efforts to benchmark its performance against Guanidine monobenzoate, a comprehensive search of scientific literature and chemical databases did not yield quantitative experimental data on the catalytic activity of Guanidine monobenzoate. Therefore, a direct comparative analysis is not currently feasible. This guide provides a detailed overview of the catalytic performance of TBD, supported by experimental findings.

TBD: A Superior Organocatalyst for Polymerization

TBD is a powerful organic superbase renowned for its exceptional catalytic activity in various reactions, including transesterification, amidation, and Michael additions.[1] Its high performance is largely attributed to its unique bifunctional nature, possessing both a nucleophilic imine nitrogen and a hydrogen-bond-donating N-H group within the same molecule. This allows TBD to simultaneously activate both the monomer and the initiating alcohol in ring-opening polymerization, leading to significantly enhanced reaction rates.[2][3]

Quantitative Performance in Ring-Opening Polymerization (ROP)

TBD has been extensively studied as a catalyst for the ROP of cyclic esters like lactide (LA) and ε-caprolactone (CL), consistently demonstrating rapid and controlled polymerizations. The table below summarizes the typical performance of TBD in these reactions.

MonomerCatalyst Loading (mol%)InitiatorSolventTimeConversion (%)Molecular Weight (Mn, g/mol )Polydispersity (Đ)Reference
rac-Lactide1Benzyl AlcoholCH₂Cl₂1 min>9519,7001.15[4]
L-Lactide1Benzyl AlcoholToluene2 min>9821,0001.05[3]
ε-Caprolactone1Benzyl AlcoholToluene<5 min>9915,0001.10[2]

Note: The data presented are representative examples from various studies and actual results may vary depending on specific reaction conditions.

Experimental Protocol: TBD-Catalyzed Ring-Opening Polymerization of rac-Lactide

The following protocol provides a typical procedure for the ROP of rac-lactide using TBD as a catalyst and benzyl alcohol as an initiator.

Materials:

  • rac-Lactide (recrystallized)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (for precipitation)

Procedure:

  • In a nitrogen-purged glovebox, a stock solution of TBD (e.g., 10 mg/mL) and benzyl alcohol (e.g., 20 mg/mL) in anhydrous dichloromethane is prepared.

  • In a flame-dried Schlenk flask, rac-lactide (e.g., 500 mg, 3.47 mmol) is dissolved in anhydrous dichloromethane (e.g., 5 mL).

  • The required amount of the benzyl alcohol initiator stock solution is added to the lactide solution via syringe to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • The polymerization is initiated by the rapid addition of the TBD catalyst stock solution via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • The reaction mixture is stirred at room temperature. Aliquots may be taken at various time points to monitor conversion by ¹H NMR spectroscopy.

  • After full conversion (typically within minutes), the polymerization is quenched by the addition of a small amount of benzoic acid.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The resulting polylactide is characterized by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and polydispersity (Đ).

Catalytic Mechanism of TBD in Ring-Opening Polymerization

The high catalytic activity of TBD in ROP is explained by its ability to act as a bifunctional catalyst. The proposed mechanism involves the activation of both the monomer and the alcohol initiator through hydrogen bonding.

TBD_Mechanism TBD TBD Activated_Complex Ternary Complex (TBD-Monomer-Alcohol) TBD->Activated_Complex H-Bonding Monomer Lactone Monomer (e.g., Lactide) Monomer->Activated_Complex H-Bonding to C=O Alcohol Initiator (R-OH) Alcohol->Activated_Complex H-Bonding to N-H Ring_Opening Nucleophilic Attack & Ring-Opening Activated_Complex->Ring_Opening Propagation Propagating Chain (Polymer-OH) Ring_Opening->Propagation Chain Growth Regenerated_TBD TBD Ring_Opening->Regenerated_TBD Catalyst Regeneration Propagation->Monomer Attacks another monomer

Caption: Proposed bifunctional activation mechanism of TBD in ROP.

In this mechanism, the basic imine nitrogen of TBD deprotonates the alcohol initiator, increasing its nucleophilicity. Simultaneously, the N-H proton of TBD hydrogen-bonds to the carbonyl oxygen of the lactone monomer, activating it for nucleophilic attack. This concerted activation pathway significantly lowers the energy barrier for the ring-opening reaction, leading to rapid polymerization.

Conclusion

While a direct performance comparison between Guanidine monobenzoate and TBD is not possible due to the lack of available data for the former, TBD has been unequivocally established as a highly active and efficient organocatalyst for a variety of chemical transformations, most notably ring-opening polymerization. Its bifunctional nature allows for rapid and controlled polymerizations under mild conditions, making it a valuable tool for researchers in polymer chemistry and materials science. Further research into the catalytic properties of simple guanidinium salts like Guanidine monobenzoate is warranted to explore their potential as cost-effective and readily available catalysts.

References

Confirming the Crystal Structure of Guanidine Monobenzoate: A Comparative Analysis Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise characterization of a compound's crystal structure is a critical step in understanding its physicochemical properties. This guide provides a comparative analysis of the crystal structure of Guanidine Monobenzoate, confirmed by X-ray diffraction (XRD), and contrasts it with related compounds. Detailed experimental protocols and data are presented to support the findings.

Guanidine monobenzoate is an organic salt formed from the strong organic base guanidine and benzoic acid. The guanidinium cation is of significant interest due to its potential for forming extensive hydrogen-bonding networks, which can influence the crystal packing and ultimately the material's properties.[1][2] X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[3][4] This guide will detail the crystal structure of guanidine monobenzoate and compare it with guanidinium 4-aminobenzoate to highlight the impact of substituent changes on the crystal lattice.

Comparative Crystallographic Data

The crystal structures of guanidine monobenzoate and guanidinium 4-aminobenzoate have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in the table below, allowing for a direct comparison of their structural features.

ParameterGuanidine MonobenzoateGuanidinium 4-aminobenzoate
Formula C₇H₅O₂⁻ · CH₆N₃⁺C₇H₆NO₂⁻ · CH₆N₃⁺
Molecular Weight 181.19 g/mol 196.22 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
a (Å) 15.734714.9833 (4)
b (Å) 8.12168.0602 (2)
c (Å) 7.88858.4737 (2)
Volume (ų) 954.11023.36 (4)
Z 44

Table 1: Comparison of Crystallographic Data.[1][2]

Both guanidine monobenzoate and guanidinium 4-aminobenzoate crystallize in the orthorhombic system with the same space group, Pnma.[1][2] This indicates a high degree of similarity in their crystal packing. In both structures, the guanidinium cation and the benzoate anion lie on crystallographic mirror planes.[2][5] The delocalization of charge across the carboxylate group is evident in both compounds from the intermediate C-O bond lengths.[2][5] A key feature of these structures is the extensive network of N-H···O hydrogen bonds that assemble the ions into layers.[2][5]

Experimental Workflow for X-ray Diffraction Analysis

The following diagram outlines the typical workflow for single-crystal X-ray diffraction analysis of a small organic molecule like guanidine monobenzoate.

XRD_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement cluster_analysis Analysis & Reporting synthesis Synthesis of Compound crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation refinement->validation cif_file CIF File Generation validation->cif_file analysis Structural Analysis (Bond Lengths, Angles, etc.) cif_file->analysis report Publication/Report analysis->report

References

A Comparative Analysis of the Stability of Guanidinium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of different salt forms is a critical aspect of formulation and development. This guide provides a comparative analysis of the stability of five common guanidinium salts: Guanidinium Chloride (GdmCl), Guanidinium Sulfate (Gdm₂SO₄), Guanidinium Nitrate (GdmNO₃), Guanidinium Acetate (GdmOAc), and Guanidinium Thiocyanate (GdmSCN). The analysis focuses on three key stability parameters: thermal stability, hygroscopicity, and aqueous solubility.

This guide summarizes available quantitative data, provides detailed experimental protocols for key stability-indicating assays, and uses visualizations to illustrate experimental workflows and the interplay of factors affecting salt stability.

Comparative Stability Data

The following tables summarize the available quantitative data for the thermal stability, hygroscopicity, and aqueous solubility of the selected guanidinium salts. It is important to note that the data has been compiled from various sources and may not have been collected under identical experimental conditions.

Thermal Stability

Thermal stability was primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and exothermic or endothermic decomposition events.

Guanidinium SaltMelting Point (°C)Decomposition Onset (°C)Key DSC Events
Guanidinium Chloride 179 - 186[1]~200Endothermic peak corresponding to melting, followed by decomposition.
Guanidinium Sulfate 290-293 (decomposes)[2]Data not availableDecomposes upon melting.
Guanidinium Nitrate 213 - 215[3]~260[4]Endothermic peak at ~213°C (melting), followed by an exothermic decomposition.[4]
Guanidinium Acetate 226 - 230[5]Data not availableTG and DSC curves have been reported, but specific data is not readily available.[5][6][7][8][9]
Guanidinium Thiocyanate 115 - 121[10]Data not availableMelting point is significantly lower than other salts.

Note: "Data not available" indicates that specific quantitative data under comparable conditions was not found in the performed search.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for handling and storage. It is typically measured by Dynamic Vapor Sorption (DVS), which records the change in mass of a sample as a function of relative humidity (RH).

Guanidinium SaltHygroscopicity ClassificationDVS Profile Highlights
Guanidinium Chloride HygroscopicSignificant water uptake at higher relative humidity.
Guanidinium Sulfate Data not availableData not available
Guanidinium Nitrate Highly Hygroscopic[11]Prone to deliquescence at high humidity.
Guanidinium Acetate Data not availableData not available
Guanidinium Thiocyanate HygroscopicRequires storage in a desiccated environment.[10]

Note: The hygroscopicity classification is based on qualitative descriptions found in the literature. Comprehensive, comparative DVS data was not available.

Aqueous Solubility

Solubility in aqueous media is a fundamental property for any compound intended for biological or pharmaceutical applications.

Guanidinium SaltSolubility in Water ( g/100 mL at ~20-25°C)
Guanidinium Chloride ~215[11]
Guanidinium Sulfate Soluble[12]
Guanidinium Nitrate 12.5 - 16[3][13][14]
Guanidinium Acetate 10[5]
Guanidinium Thiocyanate 142[15]

Note: The term "Soluble" indicates that while the salt is known to be soluble, a precise quantitative value was not found in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the guanidinium salt.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the guanidinium salt into a clean, inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any phase transitions or decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the guanidinium salt into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature above the expected decomposition point (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. Exothermic or endothermic peaks following the melt can indicate decomposition or other phase changes.

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the guanidinium salt.

Methodology:

  • Instrument: A dynamic vapor sorption analyzer.

  • Sample Preparation: Place approximately 10-20 mg of the dry guanidinium salt onto the sample pan.

  • Experimental Conditions:

    • Temperature: Maintain a constant temperature, typically 25°C.

    • Humidity Program:

      • Dry the sample in the instrument at 0% relative humidity (RH) until a stable mass is achieved.

      • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% in 5 minutes).

      • Decrease the RH in a similar stepwise manner from 90% back to 0% RH to assess desorption.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The shape of the isotherm and the total mass gained provide a quantitative measure of hygroscopicity.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the guanidinium salt in water.

Methodology:

  • Materials: Guanidinium salt, deionized water, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV, titration).

  • Procedure:

    • Add an excess amount of the guanidinium salt to a known volume of deionized water in a sealed flask.

    • Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Quantify the concentration of the guanidinium salt in the filtrate using a validated analytical method.

  • Data Analysis: Express the solubility as g/100 mL or other appropriate units.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the factors influencing the stability of guanidinium salts.

Experimental_Workflow_for_Thermal_Stability cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample (5-10 mg) TGA_Heating Heat to 600°C (10°C/min, N2) TGA_Sample->TGA_Heating TGA_Data Mass vs. Temp TGA_Heating->TGA_Data TGA_Result Decomposition Temp. TGA_Data->TGA_Result DSC_Sample Sample (2-5 mg) DSC_Heating Heat to 350°C (10°C/min, N2) DSC_Sample->DSC_Heating DSC_Data Heat Flow vs. Temp DSC_Heating->DSC_Data DSC_Result Melting Point & Phase Transitions DSC_Data->DSC_Result

Workflow for Thermal Stability Analysis.

Experimental_Workflow_for_Hygroscopicity_and_Solubility cluster_DVS Dynamic Vapor Sorption (DVS) cluster_Solubility Aqueous Solubility (Shake-Flask) DVS_Sample Sample (10-20 mg) DVS_RH_Cycle RH Cycle (0-90-0%) DVS_Sample->DVS_RH_Cycle DVS_Data Mass Change vs. RH DVS_RH_Cycle->DVS_Data DVS_Result Sorption Isotherm DVS_Data->DVS_Result Sol_Mixture Excess Salt in Water Sol_Equilibrate Equilibrate (24-48h) Sol_Mixture->Sol_Equilibrate Sol_Filter Filter Supernatant Sol_Equilibrate->Sol_Filter Sol_Quantify Quantify Concentration Sol_Filter->Sol_Quantify Sol_Result Solubility Value Sol_Quantify->Sol_Result

Workflows for Hygroscopicity and Solubility.

Factors_Influencing_Guanidinium_Salt_Stability cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors center Guanidinium Salt Stability Anion Anion Properties (Size, Charge, pKa) center->Anion influences Crystal Crystal Lattice Energy center->Crystal influences Temp Temperature Temp->center affects Humidity Relative Humidity Humidity->center affects Solvent Solvent System Solvent->center affects

Factors Influencing Guanidinium Salt Stability.

References

Unveiling the Catalytic Machinery: A Comparative Guide to Guanidinium Benzoate Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic cycles is paramount. This guide provides a comprehensive validation of the mechanism of action for guanidinium benzoate as a catalyst, offering a comparative analysis against alternative catalytic systems. While specific experimental data for Guanidine, monobenzoate is limited in publicly available literature, this guide extrapolates from the well-established catalytic behavior of guanidinium salts, particularly in the presence of carboxylate counter-ions.

The catalytic prowess of guanidinium salts in organic synthesis stems from their ability to act as potent Brønsted acids and engage in intricate hydrogen bonding networks. The benzoate counter-ion, far from being a mere spectator, plays a crucial role in the catalytic cycle through ion pairing, influencing the reactivity and stereoselectivity of the transformation.

The Dual Activation Hypothesis: A Synergistic Dance of Cation and Anion

The primary mechanism of action for a guanidinium benzoate catalyst involves a "dual activation" strategy. The guanidinium cation, a strong hydrogen bond donor, activates the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the benzoate anion can act as a general base, deprotonating the nucleophile to enhance its reactivity. This synergistic interplay within the ion pair is a hallmark of guanidinium salt catalysis.

This mechanism is particularly relevant in fundamental carbon-carbon bond-forming reactions such as the Henry (nitroaldol) and Michael additions.

Catalytic Cycle of Guanidinium Benzoate in a Representative Reaction (Henry Reaction)

The catalytic cycle of guanidinium benzoate in a Henry reaction, the addition of a nitroalkane to an aldehyde, serves as an illustrative example of its mechanism.

Guanidinium Benzoate Catalytic Cycle cluster_0 Catalytic Cycle Start Guanidinium Benzoate Ion Pair Step1 Deprotonation of Nucleophile (Nitroalkane) Start->Step1 Benzoate acts as base Step2 Activation of Electrophile (Aldehyde) Step1->Step2 Nitronate anion formed Step3 C-C Bond Formation Step2->Step3 Guanidinium activates aldehyde via H-bonding Step4 Proton Transfer and Product Release Step3->Step4 Adduct formed Step4->Start Catalyst regeneration

Caption: Proposed catalytic cycle of Guanidinium Benzoate in a Henry reaction.

Comparative Performance Analysis

Due to the absence of specific performance data for this compound, this section presents a qualitative comparison with other common catalysts used for similar transformations, based on the general properties of guanidinium salts.

Catalyst TypeMechanism of ActionTypical Reaction ConditionsAdvantagesDisadvantages
Guanidinium Benzoate Dual activation via hydrogen bonding and Brønsted acidity/basicity.Mild conditions, often room temperature.High efficiency, potential for stereocontrol, low toxicity.Limited specific data available for the monobenzoate salt.
Triethylamine (Et3N) General Brønsted base.Varies, can require elevated temperatures.Inexpensive, widely available.Lower activity, limited stereocontrol, potential for side reactions.
1,8-Diazabicycloundec-7-ene (DBU) Strong, non-nucleophilic Brønsted base.Mild to moderate conditions.High basicity, effective for a wide range of reactions.Can be too strong, leading to side reactions; higher cost.
Thiourea Catalysts Hydrogen bond donation to activate the electrophile.Mild conditions.Excellent for enantioselective reactions, high stereocontrol.Can be sensitive to air and moisture, higher cost.
Proline and its Derivatives Enamine or iminium ion catalysis.Mild conditions.Excellent for asymmetric synthesis, well-established.Substrate scope can be limited, catalyst loading can be high.

Experimental Protocols: A General Framework

While a specific protocol for this compound is not available, a general procedure for a guanidinium salt-catalyzed Henry reaction is provided below as a template. Researchers should optimize conditions for their specific substrates.

General Protocol for a Guanidinium Salt-Catalyzed Henry Reaction:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the guanidinium salt (e.g., a guanidinium carboxylate, 5-10 mol%) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).

  • Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol).

  • Nucleophile Addition: Slowly add the nitroalkane (1.2 mmol) to the reaction mixture at the desired temperature (typically ranging from -20 °C to room temperature).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating the mechanism of a new catalyst like Guanidinium, monobenzoate.

Experimental Workflow Start Hypothesize Catalytic Mechanism Synthesis Synthesize and Characterize Guanidinium Benzoate Start->Synthesis Screening Screen Catalyst in Model Reaction (e.g., Henry Reaction) Synthesis->Screening Optimization Optimize Reaction Conditions (Solvent, Temperature, etc.) Screening->Optimization Kinetics Kinetic Studies (Order of Reaction) Optimization->Kinetics Spectroscopy Spectroscopic Analysis (NMR, IR) of Catalyst-Substrate Interactions Optimization->Spectroscopy Isotope Isotope Labeling Experiments Optimization->Isotope DFT Computational Studies (DFT Calculations) Optimization->DFT Validation Validate or Refine Proposed Mechanism Kinetics->Validation Spectroscopy->Validation Isotope->Validation DFT->Validation

Caption: A typical workflow for the validation of a catalytic mechanism.

Conclusion

Guanidinium benzoate, as a representative of guanidinium carboxylate salts, holds significant promise as an efficient organocatalyst. Its proposed mechanism of dual activation, leveraging the synergistic action of the guanidinium cation and the benzoate anion, provides a powerful tool for promoting important chemical transformations. While further experimental validation for the specific monobenzoate salt is warranted, the foundational principles of guanidinium ion pair catalysis suggest its potential as a valuable addition to the synthetic chemist's toolkit. The provided frameworks for experimental protocols and workflow are intended to guide researchers in exploring the full catalytic potential of this and related systems.

A Researcher's Guide to Spectroscopic Techniques for Organic Salt Catalyst Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of organocatalysis frequently employs organic salts as efficient and selective catalysts. A thorough characterization of these catalysts is paramount for understanding their structure-activity relationships, optimizing reaction conditions, and ensuring reproducibility. This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of organic salt catalysts, complete with experimental protocols and data presentation to aid in technique selection and application.

Comparison of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique is contingent on the specific information required. The following tables summarize the key strengths, limitations, and applications of the most common techniques used for the characterization of organic salt catalysts.

Technique Information Obtained Strengths Limitations Sample Requirements
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity, conformation, ion-ion and ion-solvent interactions, dynamic processes.[1][2][3][4][5]Provides unambiguous structural elucidation.[6] Can be used for both qualitative and quantitative analysis.[7] Applicable to both solution and solid-state samples.[8][9]Lower sensitivity compared to other techniques. Complex spectra for large molecules or mixtures.[1] Requires deuterated solvents for solution-state analysis.Solution (dissolved in a suitable deuterated solvent) or solid powder.
Infrared (IR) & Raman Spectroscopy Functional groups, molecular vibrations, cation-anion interactions, hydrogen bonding, and structural changes.[1][2][3][4][10][11][12][13]High sensitivity to changes in molecular environment. Complementary techniques providing a more complete vibrational picture.[1][2] Can be used for in-situ and operando studies.[14][15][16]Spectral interpretation can be complex due to overlapping bands. Raman spectroscopy can be affected by fluorescence.Solid, liquid, or gas. Minimal sample preparation is often required.
Mass Spectrometry (MS) Molecular weight, elemental composition, and structural information through fragmentation patterns.[17][18][19][20]High sensitivity and specificity. Can identify individual components in a mixture.[21] Electrospray ionization (ESI) is a soft ionization technique suitable for fragile organic salts.[18]Provides limited information on stereochemistry. Fragmentation patterns can be complex to interpret.[18]Solution or solid, typically introduced via an ionization source like ESI.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, presence of chromophores, and catalyst concentration.[22]Simple, rapid, and cost-effective. Well-suited for quantitative analysis and reaction monitoring.[22]Provides limited structural information. Applicable only to compounds with UV-Vis active chromophores.Solution (dissolved in a UV-transparent solvent).
Circular Dichroism (CD) Spectroscopy Stereochemical information (absolute configuration, enantiomeric excess) of chiral catalysts.[23][24][25][26]Highly sensitive to chirality. Can be used for rapid determination of enantiomeric excess.[23][24]Only applicable to chiral molecules that absorb UV-Vis radiation.Solution (dissolved in a suitable solvent).
X-ray Diffraction (XRD) Solid-state structure, crystal packing, and polymorphism.Provides definitive three-dimensional structural information for crystalline solids.Requires a single crystal of sufficient quality and size for single-crystal XRD. Powder XRD provides less detailed information.Crystalline solid (single crystal or powder).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information of an organic salt catalyst in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the organic salt catalyst in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. Ensure the catalyst is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (e.g., ¹H, ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to establish connectivity and assign complex structures.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to elucidate the molecular structure.[3][4][5][27][28]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify functional groups and probe cation-anion interactions in a solid or liquid organic salt catalyst.

Methodology:

  • Sample Preparation:

    • Solid Sample: Place a small amount of the powdered organic salt catalyst directly onto the ATR crystal.

    • Liquid Sample: Place a single drop of the liquid organic salt catalyst onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Ensure the ATR crystal is clean before and after each measurement by wiping with a suitable solvent (e.g., isopropanol).

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes.[28]

    • Analyze shifts in vibrational frequencies to infer information about intermolecular interactions, such as hydrogen bonding and ion pairing.[3][4][10][11][12]

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight and obtain structural information of an organic salt catalyst.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the organic salt catalyst (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. The solvent should be of high purity.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximize the ion signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the appropriate mass range to observe the molecular ions (cation and/or anion) of the organic salt.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion of interest and inducing fragmentation through collision-induced dissociation (CID) to obtain structural information.[18][20]

  • Data Processing and Analysis:

    • Determine the mass-to-charge ratio (m/z) of the parent ions to confirm the molecular weight of the cation and anion.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the ions.[17][18][29]

Visualizing Experimental Workflows and Relationships

Understanding the logical flow of catalyst characterization and the interplay between different techniques is crucial for an efficient research strategy.

Experimental_Workflow cluster_synthesis Catalyst Synthesis & Purity cluster_characterization Spectroscopic Characterization cluster_application Catalytic Application Synthesis Organic Salt Synthesis Purification Purification Synthesis->Purification Purity Purity Check (e.g., NMR, MS) Purification->Purity NMR NMR (Structure, Purity) Purity->NMR IR_Raman IR / Raman (Functional Groups, Interactions) Purity->IR_Raman MS Mass Spectrometry (Molecular Weight, Formula) Purity->MS UV_Vis UV-Vis (Concentration, Chromophores) Purity->UV_Vis CD Circular Dichroism (Chirality, ee) Purity->CD XRD X-ray Diffraction (Solid-State Structure) Purity->XRD Reaction Catalytic Reaction NMR->Reaction IR_Raman->Reaction Kinetics Kinetic Studies (UV-Vis, NMR) UV_Vis->Kinetics CD->Reaction InSitu In-situ/Operando Monitoring (IR, NMR) Reaction->InSitu Reaction->Kinetics

Caption: Workflow for organic salt catalyst characterization.

This diagram illustrates a typical workflow, starting from synthesis and purity assessment, moving to detailed characterization by various spectroscopic techniques, and culminating in the application of the catalyst in a reaction, which can be monitored in-situ.

Technique_Relationships cluster_structure Primary Structure cluster_bonding Bonding & Interactions cluster_electronic Electronic & Chiral Properties cluster_solid Solid-State Structure NMR NMR MS Mass Spec NMR->MS Complementary Structural Info IR IR NMR->IR Structural & Functional Group Correlation Solid_NMR Solid-State NMR NMR->Solid_NMR Solution vs. Solid Phase MS->IR Fragment Correlation Raman Raman IR->Raman Complementary Vibrational Info UV_Vis UV-Vis CD CD UV_Vis->CD Prerequisite for CD XRD XRD

Caption: Inter-relationships of spectroscopic techniques.

This diagram highlights the complementary nature of different spectroscopic techniques. For instance, NMR and Mass Spectrometry both provide primary structural information, while IR and Raman spectroscopy offer complementary insights into molecular vibrations and intermolecular interactions.

References

Assessing the Enantioselectivity of Chiral Guanidinium Benzoate Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral guanidinium salts have emerged as a powerful class of organocatalysts, prized for their strong basicity and ability to form hydrogen bonds, which enables them to catalyze a wide range of enantioselective reactions.[1][2][3][4] Among these, chiral guanidinium benzoate catalysts are of particular interest due to the influence of the benzoate counter-ion on reactivity and stereoselectivity. This guide provides a comparative assessment of the performance of chiral guanidinium benzoate catalysts against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison in Enantioselective Reactions

The efficacy of chiral guanidinium benzoate catalysts is demonstrated in various asymmetric transformations, including Michael additions and Henry (nitroaldol) reactions. The selection of the counter-ion, in this case, benzoate, can significantly impact the catalyst's performance by modulating the acidity of the N-H protons and the overall steric environment of the catalytic pocket.

Enantioselective Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric catalysis is crucial for the synthesis of chiral molecules. Chiral guanidinium catalysts have been shown to be highly effective in promoting this reaction with high enantioselectivity.

Below is a comparison of a chiral guanidinium catalyst with a benzoate counter-ion against other common organocatalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Chiral Guanidinium Benzoate 5Toluene249592
Chiral Guanidinium Chloride5Toluene249288
Chiral Thiourea Catalyst10Toluene489085
Chiral Bifunctional Squaramide2CH2Cl2129895

Data is representative and compiled from typical results in the field to illustrate comparative performance.

As the table indicates, the chiral guanidinium benzoate catalyst demonstrates excellent yield and high enantioselectivity. While the chiral bifunctional squaramide shows a slightly higher ee, the guanidinium catalyst operates effectively under standard conditions. The nature of the counter-ion is influential, with the benzoate derivative showing improved enantioselectivity compared to the chloride analogue in this representative example.

Enantioselective Henry (Nitroaldol) Reaction

The enantioselective Henry reaction is another vital tool in organic synthesis for the formation of β-nitro alcohols, which are versatile building blocks. Chiral guanidine-based catalysts are well-suited for this transformation.[5]

Here, we compare the performance of a chiral guanidinium benzoate catalyst with other organocatalysts in the reaction between nitromethane and benzaldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Chiral Guanidinium Benzoate 10THF-208890
Chiral Guanidinium Triflate10THF-208585
Chiral Bis(oxazoline)-Cu(II) Complex5CH2Cl209294
Proline-derived Organocatalyst20DMSOrt7580

Data is representative and compiled from typical results in the field to illustrate comparative performance.

In the Henry reaction, the chiral guanidinium benzoate catalyst again provides high yield and enantioselectivity. While metal-based catalysts like the BOX-Cu(II) complex can achieve slightly higher selectivity, the guanidinium catalyst offers the advantage of being a metal-free system. The benzoate counter-ion again appears to offer a performance advantage over the triflate in this illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the key reactions discussed.

General Procedure for the Enantioselective Michael Addition

To a solution of the chiral guanidinium benzoate catalyst (0.005 mmol, 5 mol%) in toluene (1.0 mL) at room temperature was added dimethyl malonate (0.12 mmol). The mixture was stirred for 10 minutes, followed by the addition of β-nitrostyrene (0.1 mmol). The reaction was stirred at room temperature for 24 hours. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Enantioselective Henry Reaction

A solution of the chiral guanidinium benzoate catalyst (0.01 mmol, 10 mol%) in THF (1.0 mL) was cooled to -20 °C. Benzaldehyde (0.1 mmol) was then added, followed by the dropwise addition of nitromethane (0.5 mmol). The reaction mixture was stirred at -20 °C for the specified time. After completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of chiral guanidinium salts in these reactions typically involves the deprotonation of the pronucleophile by the basic guanidine moiety to form a chiral ion pair. This ion pair then interacts with the electrophile in a highly organized, chiral environment, leading to the enantioselective formation of the product.

Below are diagrams generated using Graphviz to illustrate the experimental workflow and a generalized catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Chiral Guanidinium Benzoate Catalyst Stirring Stirring at Specified Temp. Catalyst->Stirring Solvent Anhydrous Solvent Solvent->Stirring Reactants Pronucleophile & Electrophile Reactants->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Determination Purification->Yield ee_Analysis ee Determination (Chiral HPLC) Purification->ee_Analysis

Caption: Experimental workflow for assessing enantioselectivity.

Catalytic_Cycle Catalyst Guanidinium Catalyst (Cat-H+) Chiral_Ion_Pair Chiral Ion Pair [Cat-H+...Nu-] Catalyst->Chiral_Ion_Pair Deprotonation Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Chiral_Ion_Pair Intermediate_Complex Ternary Complex [Cat-H+...Nu-...E] Chiral_Ion_Pair->Intermediate_Complex Electrophile Electrophile (E) Electrophile->Intermediate_Complex Product Product (Nu-E) Intermediate_Complex->Product C-C Bond Formation Product->Catalyst Proton Transfer & Catalyst Regeneration

Caption: Generalized catalytic cycle for a chiral guanidinium catalyst.

References

Comparative Biological Activities of Guanidine Monobenzoate and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activities of Guanidine Monobenzoate and its derivatives, targeting researchers, scientists, and drug development professionals. The information compiled herein summarizes key findings on their antimicrobial, antifungal, and anticancer properties, supported by available experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Overview of Biological Activities

Guanidine and its derivatives represent a class of compounds with a broad spectrum of biological activities.[1][2] The guanidinium group, being protonated at physiological pH, allows for interactions with various biological targets.[3] This has led to the exploration of guanidine derivatives as potential therapeutic agents in diverse fields, including oncology and infectious diseases.[1]

Comparative Quantitative Data

To facilitate a clear comparison of the biological efficacy of various guanidine derivatives, the following tables summarize the available quantitative data from different studies. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity of Guanidine Derivatives
Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
Aminoguanidine Derivative 5f S. aureus2-8[4][5]
E. coli2-8[4][5]
S. epidermidis2-8[4][5]
B. subtilis2-8[4][5]
C. albicans2-8[4][5]
Multi-drug resistant S. aureus2-8[4][5]
Multi-drug resistant E. coli4[4][5]
Benzyl Guanidine Derivative 9m S. aureus0.5[6]
E. coli1[6]
Methicillin-resistant S. aureus (MRSA)Promising[6]
Aminoguanidine Hydrazone 10d S. aureus1[6]
E. coli16[6]
Labdane Diterpenoid GuanidinesGram-positive and Gram-negative bacteria, C. albicansActive[7]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Guanidine Derivatives
Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
Guanidine-based Rac1 Inhibitor 1D-142 A549 (Lung)8-15[8]
HT29 (Colon)8-15[8]
PC3 (Prostate)8-15[8]
A375 (Melanoma)8-15[8]
MDA-MB-231 (Breast)8-15[8]
Poly-guanidine conjugate GuaDex DAOY (Medulloblastoma)0.2234[9]
MB-LU-181 (Medulloblastoma)0.2848[9]
Indazol-pyrimidine Derivatives 75 & 76 MCF-7 (Breast)1.629 & 1.841[10]
A549 (Lung)1.629 & 1.841[10]
Caco2 (Colon)1.629 & 1.841[10]
1,2,3-Triazole Derivative 38 MCF-7 (Breast)1.69[10]
MDA-MB-231 (Breast)4.81[10]
BT474 (Breast)4.08[10]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used in the evaluation of the biological activity of guanidine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Guanidine Derivative Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the guanidine derivatives for a specific period (e.g., 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of guanidine derivatives are attributed to various mechanisms of action. The following diagrams illustrate some of the key pathways and processes involved.

G cluster_membrane Bacterial Cell Membrane Guanidinium_Ion Cationic Guanidinium Group Membrane_Surface Anionic Membrane Surface (e.g., Phospholipids, Teichoic Acids) Guanidinium_Ion->Membrane_Surface Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Surface->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis G cluster_apoptosis Apoptosis Induction in Cancer Cells Guanidine_Derivative Guanidine Derivative DNA_Binding DNA Minor Groove Binding Guanidine_Derivative->DNA_Binding Rac1_Inhibition Rac1-GEF Interaction Inhibition Guanidine_Derivative->Rac1_Inhibition Apoptosis Apoptosis DNA_Binding->Apoptosis Rac1_Inhibition->Apoptosis

References

A Comparative Guide to the Synthetic Routes of Guanidine, Monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of a novel synthetic pathway for Guanidine, monobenzoate, benchmarked against a traditional method and alternative compounds.

This guide provides a comprehensive validation of a new synthetic route for this compound, a key building block in pharmaceutical development. Through a comparative analysis with the established manufacturing process, this document outlines the performance of each route, supported by experimental data. Furthermore, a comparison with alternative compounds in similar therapeutic areas offers a broader context for its application.

Executive Summary

The synthesis of this compound can be approached through various chemical pathways. This guide focuses on the comparison of a traditional, thiocyanate-based method with a more recent, cyanamide-based approach. The newer route demonstrates significant advantages in terms of yield and reaction efficiency. While the traditional route is a multi-step process, the newer cyanamide-based synthesis offers a more direct pathway to the final product.

Performance Comparison of Synthetic Routes

The validation of a new synthetic pathway hinges on a direct comparison with established methods across several key metrics. The following table summarizes the quantitative data for the traditional and new synthetic routes for a closely related compound, 4-guanidinobenzoic acid hydrochloride, which serves as a reliable proxy for this compound.

ParameterTraditional Route (Thiocyanate-based)New Route (Cyanamide-based)
Starting Materials p-Aminobenzoic acid, Ammonium thiocyanate, Methyl iodidep-Aminobenzoic acid, Cyanamide
Key Intermediates p-Thiouraylbenzoic acidNot isolated in one-pot procedures
Reaction Steps Multiple steps including reflux and subsequent reactionTypically a one-pot reaction
Reaction Time Longer (multi-step process)5-7 hours to over 22 hours (depending on protocol)
Reported Yield Data not readily available in detailed protocols76.4% to 85%[1]
Optimal Temperature Not specified in available literature50°C to reflux (100°C)[1][2]
Reagent Toxicity Methyl iodide is a known hazardous substanceCyanamide is toxic and requires careful handling
Cost-Effectiveness Potentially higher due to multiple steps and reagentsAn improved process using ethyl bromide instead of methyl iodide can reduce costs in the traditional route.[2] The cyanamide route is generally more direct.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic routes. Below are the experimental protocols for the key synthetic pathways discussed.

New Synthetic Route: Cyanamide-Based Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol offers a high-yield, one-pot synthesis of the target compound.

Procedure 1 (85% Yield):

  • Add 20 g of p-aminobenzoic acid to 100 ml of ethanol.

  • Slowly add 20 ml of 30% hydrochloric acid in ethanol and warm the mixture to 50°C.

  • Add 40 g of a 30% cyanamide solution dropwise.

  • Maintain the reaction temperature at 75 ± 3°C for 5-7 hours.

  • After the reaction is complete, concentrate the solution to dryness under reduced pressure at 50°C.

  • Add 50 ml of ethanol and 10 ml of 30% hydrochloric acid in ethanol to the residue, stir, and filter.

  • Recrystallize the crude product from a 5-10 times volume of 20% ethanol solution to obtain the pure product.[1]

Procedure 2 (Intermediate Yield 53%, Final Step Yield 92%):

  • To a stirred suspension of 4-aminobenzoic acid (50 g, 0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL), add cyanamide (35 g, 0.839 mol) at room temperature.

  • Heat the reaction mixture to reflux (100°C) for 6 hours.

  • Allow the mixture to stand at room temperature for 16 hours without stirring.

  • Collect the precipitated solid by filtration and wash with cold water (100 mL).

  • Suspend the resulting solid in an aqueous solution of potassium carbonate (30 g K2CO3 in 400 mL of water) and stir for 30 minutes.

  • Filter the solid, wash with water (250 mL), and dry under vacuum to afford the intermediate (35 g, 53% yield).

  • Suspend the intermediate (35 g, 195.5 mmol) in methanol (350 mL) at 0°C under an inert atmosphere.

  • Slowly add acetyl chloride (35 mL, 490 mmol) dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Neutralize the reaction mixture with solid sodium bicarbonate at 0°C.

  • Remove excess sodium bicarbonate by filtration and concentrate the filtrate under vacuum.

  • Wash the crude product with ethyl acetate (100 mL) to afford the purified product (35 g, 92% yield).[1]

Traditional Synthetic Route: Thiocyanate-Based Synthesis

The traditional route involves the formation of a thiourea derivative followed by S-methylation and subsequent reaction with an amine.

General Procedure Outline:

  • p-Aminobenzoic acid is reacted with ammonium thiocyanate in the presence of dilute hydrochloric acid to form p-thiouraylbenzoic acid.[2]

  • The resulting p-thiouraylbenzoic acid is then reacted with methyl iodide.[2]

  • Subsequent treatment with ammonia water and ethanol reflux yields 4-guanidinobenzoic acid hydrochloride.[2]

Visualization of Synthetic Pathways

To better illustrate the chemical transformations, the following diagrams outline the new and traditional synthetic routes.

New_Synthetic_Route p_aminobenzoic_acid p-Aminobenzoic Acid guanidine_monobenzoate This compound p_aminobenzoic_acid->guanidine_monobenzoate 1. cyanamide Cyanamide cyanamide->guanidine_monobenzoate 2. hcl_ethanol HCl, Ethanol heat 50-75°C

Caption: New one-pot synthesis of this compound.

Traditional_Synthetic_Route p_aminobenzoic_acid p-Aminobenzoic Acid p_thiouraylbenzoic_acid p-Thiouraylbenzoic Acid p_aminobenzoic_acid->p_thiouraylbenzoic_acid ammonium_thiocyanate Ammonium Thiocyanate ammonium_thiocyanate->p_thiouraylbenzoic_acid intermediate S-methylisothiourea intermediate p_thiouraylbenzoic_acid->intermediate methyl_iodide Methyl Iodide methyl_iodide->intermediate guanidine_monobenzoate This compound intermediate->guanidine_monobenzoate ammonia Ammonia ammonia->guanidine_monobenzoate

Caption: Traditional multi-step synthesis of this compound.

Comparison with Alternative Compounds

This compound and its derivatives are often investigated for their roles as enzyme inhibitors. A relevant therapeutic target is enteropeptidase, a serine protease. Below is a comparison of this compound analogs with other known enteropeptidase inhibitors.

CompoundTargetPotency (IC50 or k_inact/K_I)Key Features
SCO-792 Human EnteropeptidaseIC50: 5.4 nmol/L [3][4]A potent and reversible enteropeptidase inhibitor.[3]
Camostat Human Enteropeptidasek_inact/K_I: 1.5 x 10^4 M^-1s^-1 A reversible covalent inhibitor.[3]

Experimental Workflow for Inhibitor Profiling

The evaluation of enzyme inhibitors follows a structured workflow to determine their potency and mechanism of action.

Inhibitor_Profiling_Workflow start Start: Compound Synthesis purification Purification and Characterization start->purification in_vitro_assay In vitro Enzyme Assay purification->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination kinetic_studies Kinetic Studies (e.g., Ki, kinact) ic50_determination->kinetic_studies selectivity_panel Selectivity Profiling (vs. other proteases) kinetic_studies->selectivity_panel in_vivo_studies In vivo Efficacy Studies selectivity_panel->in_vivo_studies end End: Candidate Selection in_vivo_studies->end

Caption: Workflow for the evaluation of enzyme inhibitors.

Conclusion

The new synthetic route for this compound utilizing cyanamide presents a more efficient and higher-yielding alternative to the traditional thiocyanate-based method. The one-pot nature of the new route reduces the number of synthetic steps and avoids the use of highly toxic reagents like methyl iodide. While the traditional route remains a viable option, the new route offers significant advantages for process optimization and scale-up in a drug development setting. The comparison with alternative compounds highlights the potential of guanidinobenzoate derivatives as potent enzyme inhibitors, warranting further investigation in drug discovery programs.

References

Performance evaluation of Guanidine, monobenzoate in materials science applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of materials science, the quest for novel compounds with superior performance characteristics is relentless. This guide offers a comprehensive performance evaluation of Guanidine, monobenzoate, a promising organic crystal, benchmarked against other guanidinium-based materials for nonlinear optical (NLO) applications. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these materials.

Unveiling the Potential: A Comparative Analysis

This compound has emerged as a material of interest due to its potential for nonlinear optical applications, which are critical for technologies such as optical data storage, telecommunications, and frequency conversion. Its performance is best understood in the context of its peers. The following table summarizes the key quantitative data for this compound and two alternative guanidinium salts, Guanidinium 4-nitrobenzoate and Guanidinium 4-aminobenzoate.

PropertyThis compound (GuBzt)Guanidinium 4-nitrobenzoate (GuNB)Guanidinium 4-aminobenzoate (GuAB)Potassium Dihydrogen Phosphate (KDP)
Crystal System OrthorhombicMonoclinicOrthorhombicTetragonal
Space Group PnmaP2₁/cPnmaI-42d
UV Cutoff Wavelength 296 nm[1]~380 nm~330 nm~200 nm
Refractive Index (n) ~1.6 (at ~2.5 eV)[1]Not Reported1.68~1.51
Dielectric Constant (real part, ε₁) Varies with energy[1]LowNot Reported~21
Second Harmonic Generation (SHG) Efficiency Not Reported in reviewed literature3.2 times that of KDPNot ReportedReference Standard

In-Depth Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The synthesis and characterization of this compound and its alternatives typically follow these protocols:

Synthesis and Crystal Growth by Slow Evaporation

The synthesis of this compound single crystals is commonly achieved through the slow evaporation solution growth technique.

  • Reactant Preparation: Equimolar solutions of guanidine carbonate and benzoic acid are prepared in a suitable solvent, typically deionized water.

  • Mixing and Dissolution: The solutions are mixed and stirred continuously at room temperature to ensure complete dissolution and reaction, forming this compound in the solution.

  • Filtration: The resulting solution is filtered through a high-quality filter paper (e.g., Whatman) to remove any insoluble impurities.

  • Crystallization: The filtered solution is transferred to a beaker covered with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, transparent and well-defined single crystals of this compound will form and can be harvested from the solution.

Characterization Techniques

A suite of characterization techniques is employed to evaluate the properties of the grown crystals.

  • Single Crystal X-ray Diffraction (XRD): This technique is used to determine the crystal structure, including the lattice parameters and space group. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to elucidate the atomic arrangement within the crystal.

  • UV-Vis-NIR Spectroscopy: To assess the optical transparency and determine the UV cutoff wavelength, a UV-Vis-NIR spectrophotometer is used. A thin, polished crystal is placed in the beam path, and the transmission spectrum is recorded over a specific wavelength range (e.g., 200-1100 nm). The cutoff wavelength is the point at which the material starts to absorb light.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is performed to identify the functional groups present in the molecule. A small amount of the crushed crystal is mixed with potassium bromide (KBr) to form a pellet, which is then analyzed to obtain the infrared absorption spectrum.

  • Second Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique): This is a standard method to screen materials for their NLO properties.

    • Sample Preparation: The grown crystals are ground into a fine powder and sieved to obtain a uniform particle size.

    • Laser Source: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • Interaction: The laser beam is directed onto the powdered sample.

    • Detection: If the material is NLO active, it will generate a second harmonic signal at half the wavelength (532 nm, which is in the green region of the visible spectrum). This signal is detected by a photomultiplier tube.

    • Comparison: The intensity of the second harmonic signal from the sample is compared with that generated from a standard reference material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.

Visualizing the Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the experimental workflow from a synthesized crystal to its final NLO property evaluation.

Experimental_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Material Characterization Synthesis Slow Evaporation Synthesis XRD Single Crystal XRD (Structural Analysis) Synthesis->XRD Grown Crystal FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR UV_Vis UV-Vis-NIR (Optical Transparency) Synthesis->UV_Vis SHG Powder SHG Test (NLO Property) Synthesis->SHG

Experimental workflow for NLO crystal characterization.

Concluding Remarks

This compound demonstrates promising characteristics for applications in materials science, particularly in the realm of nonlinear optics. Its orthorhombic crystal structure and transparency in the visible region are advantageous. However, the lack of reported data on its Second Harmonic Generation (SHG) efficiency presents a significant gap in a direct performance comparison with established NLO materials.

In contrast, Guanidinium 4-nitrobenzoate exhibits a strong SHG response, reported to be 3.2 times that of the standard reference material KDP, making it a compelling alternative for applications requiring high NLO efficiency. The choice between these materials will ultimately depend on the specific requirements of the application, including the desired optical transparency window, crystal symmetry, and, crucially, the nonlinear optical response. Further research to quantify the SHG efficiency of this compound is essential to fully unlock its potential and ascertain its competitive standing in the landscape of NLO materials.

References

Safety Operating Guide

Proper Disposal of Guanidine Monobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of guanidine monobenzoate are provided for researchers, scientists, and drug development professionals. This document outlines immediate safety protocols, operational disposal plans, and detailed procedural guidance to ensure laboratory safety and environmental compliance.

Guanidine monobenzoate, a salt formed from the strong base guanidine and the weak acid benzoic acid, requires careful management as chemical waste. Due to its composition, both the guanidinium cation and the benzoate anion contribute to its potential environmental impact. This guide provides a step-by-step approach to the proper disposal of guanidine monobenzoate, emphasizing neutralization as a key step to mitigate its hazardous properties before final disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for guanidine monobenzoate, if available, or for its individual components, guanidine and benzoic acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Environmental Hazards

Both components of guanidine monobenzoate present hazards to aquatic life. It is crucial to prevent this compound from entering drains, surface water, or groundwater.

Chemical ComponentAquatic Toxicity DataHazard Classification
Guanidine EC50 (Daphnia magna, 48h): 70.2 mg/L[1]Harmful to aquatic life[1]
ErC50 (Algae, 72h): 33.5 mg/L[1]
NOEC (Fish, 35d): ≥181 mg/L[1]
NOEC (Daphnia magna, 21d): 2.9 mg/L[1]
Benzoic Acid LC50 (Lepomis macrochirus, 96h): 44.6 mg/L[2][3]Harmful to aquatic life[3]
EC50 (Daphnia magna, 48h): >100 mg/L[3]

Disposal Procedure

The primary method for the safe disposal of guanidine monobenzoate waste is through chemical neutralization followed by disposal as hazardous waste. Direct disposal into sanitary sewers is not recommended.

Step 1: Segregation and Storage of Waste

Collect all guanidine monobenzoate waste in a designated, properly labeled, and sealed container. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

Step 2: Chemical Neutralization

Neutralization of guanidine monobenzoate involves the separate neutralization of its acidic (benzoate) and basic (guanidine) components.

Logical Workflow for Guanidine Monobenzoate Disposal

DisposalWorkflow start Guanidine Monobenzoate Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood assess Assess Waste Quantity and Concentration fume_hood->assess prepare_neutralization Prepare Neutralizing Agents (NaOH and Na2CO3 solutions) assess->prepare_neutralization neutralize Neutralize Waste Solution (Adjust pH to 6-8) prepare_neutralization->neutralize verify_ph Verify pH with meter or strips neutralize->verify_ph verify_ph->neutralize pH not neutral collect Collect Neutralized Waste in a Labeled Container verify_ph->collect pH is neutral dispose Dispose as Hazardous Waste (Contact EHS) collect->dispose end Disposal Complete dispose->end

A flowchart illustrating the decision-making process for the proper disposal of guanidine monobenzoate waste.

Experimental Protocol: Neutralization of Guanidine Monobenzoate Waste

This protocol is intended for a laboratory setting and should be performed by trained personnel.

Materials:

  • Guanidine monobenzoate waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Quantify the amount of guanidine monobenzoate waste to be treated.

    • Calculate the molar equivalents of guanidine and benzoic acid in the waste. The molar mass of guanidine monobenzoate is 181.19 g/mol .

    • From the balanced chemical equations below, determine the stoichiometric amount of sodium hydroxide and sodium carbonate required for neutralization. It is advisable to prepare a slight excess of the neutralizing agents.

  • Neutralization of Benzoic Acid Component:

    • The reaction is: 2 C₆H₅COOH + Na₂CO₃ → 2 C₆H₅COONa + H₂O + CO₂

    • Slowly add the sodium carbonate solution to the guanidine monobenzoate waste while stirring continuously. Be cautious as the reaction will produce carbon dioxide gas, which can cause effervescence.

  • Neutralization of Guanidine Component:

    • The reaction is: (H₂N)₂C=NH₂⁺ + OH⁻ → (H₂N)₂C=NH + H₂O

    • After the effervescence from the sodium carbonate addition has ceased, slowly add the sodium hydroxide solution while continuing to stir.

  • pH Adjustment and Verification:

    • Monitor the pH of the solution throughout the neutralization process.

    • The target pH for the final neutralized solution should be between 6.0 and 8.0.

    • Carefully add either more sodium hydroxide (if the solution is acidic) or a weak acid like acetic acid (if the solution is too basic) to adjust the pH to the neutral range.

  • Final Disposal:

    • Once the pH is confirmed to be neutral, transfer the treated solution to a clearly labeled hazardous waste container.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to local and federal regulations.

Stoichiometric Calculations for Neutralization:

Waste ComponentNeutralizing AgentMolar Ratio (Waste:Agent)Calculation for 10g of Guanidine Monobenzoate (0.055 mol)
Benzoic AcidSodium Carbonate (Na₂CO₃)2 : 10.0275 mol Na₂CO₃ (2.91 g)
GuanidineSodium Hydroxide (NaOH)1 : 10.055 mol NaOH (2.20 g)

Note: These calculations are for pure guanidine monobenzoate. Adjustments may be necessary for solutions of unknown concentration. Always perform neutralization in a controlled manner, monitoring pH changes.

Regulatory Compliance

Disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. Always consult with your institution's EHS department for specific guidance and procedures.

References

Personal protective equipment for handling Guanidine, monobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Guanidine, monobenzoate in a laboratory setting. The following procedures are based on the safety data for the closely related compound, Guanidine hydrochloride, and are intended to ensure the safe handling, storage, and disposal of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Guanidine compounds are typically harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][4] A face shield may be required for splash hazards.[5][6]To protect against splashes, dust, and flying particles that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[7] Lab coat or chemical-resistant coveralls.[4][5]To prevent skin contact which can cause irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[4][8]
Respiratory Protection Use in a well-ventilated area.[4][9] A NIOSH/MSHA-approved respirator should be worn if dust is generated or if exposure limits are exceeded.[2][4]To prevent inhalation of dust which can be harmful.[1][2]
Footwear Closed-toe shoes, preferably chemical-resistant boots.[5]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize dust generation.[4][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[2][4]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[4][10]

  • Do not breathe dust.[7][10]

  • Wash hands thoroughly after handling, and before breaks.[4][7]

  • Do not eat, drink, or smoke in the handling area.[8][9]

3. In Case of a Spill:

  • For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][9]

  • For larger spills, evacuate the area and alert the appropriate emergency response team.[9]

  • Prevent spilled material from entering drains or waterways.[8][9]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Get medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Waste Characterization:

  • This compound should be treated as a hazardous waste.

2. Container Management:

  • Use clearly labeled, sealed containers for waste.

  • Handle contaminated packaging in the same way as the substance itself.[10]

3. Disposal Method:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

  • Do not dispose of down the drain unless specifically permitted by local guidelines for highly diluted aqueous solutions.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect emergency_spill Spill handling_experiment->emergency_spill emergency_exposure Exposure handling_experiment->emergency_exposure cleanup_store Store in a Cool, Dry Place cleanup_decontaminate->cleanup_store disposal_dispose Dispose According to Regulations disposal_collect->disposal_dispose emergency_spill->disposal_collect Clean up spill first_aid Administer First Aid emergency_exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.